molecular formula C26H25Cl2FN4O B10787888 CP-465022 hydrochloride

CP-465022 hydrochloride

Cat. No.: B10787888
M. Wt: 499.4 g/mol
InChI Key: YKYDGCRJPYLXHY-GVYCEHEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CP-465022 hydrochloride is a useful research compound. Its molecular formula is C26H25Cl2FN4O and its molecular weight is 499.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClFN4O.ClH/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27;/h5-16H,3-4,17H2,1-2H3;1H/b15-13+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYDGCRJPYLXHY-GVYCEHEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=NC(=CC=C1)/C=C/C2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Molecular Choreography of CP-465022 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of CP-465022 hydrochloride, a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience, pharmacology, and neurology.

Core Mechanism of Action: Allosteric Antagonism of AMPA Receptors

This compound exerts its primary pharmacological effect through the selective, non-competitive antagonism of AMPA receptors, a class of ionotropic glutamate (B1630785) receptors critical for fast excitatory synaptic transmission in the central nervous system.[1][2][3][4] Unlike competitive antagonists that bind to the glutamate binding site, CP-465022 interacts with an allosteric site located in the transmembrane domain of the AMPA receptor.[5][6] This binding event induces a conformational change in the receptor, preventing the ion channel from opening even when glutamate is bound, thereby inhibiting the influx of sodium and calcium ions that mediate neuronal excitation.

The inhibition is characterized by its non-competitive nature with respect to the agonist concentration and is not dependent on voltage or prior use of the channel.[3][4] This potent and selective antagonism is highlighted by a half-maximal inhibitory concentration (IC50) of 25 nM for kainate-induced currents in rat cortical neurons.[1][3][4][7] While highly selective for AMPA receptors, it displays weak inhibitory effects on N-methyl-D-aspartate (NMDA), kainate, and GABA receptors.[2][3]

Secondary Mechanism: Modulation of Voltage-Gated Sodium Channels

In addition to its primary action on AMPA receptors, CP-465022 has been shown to significantly block the persistent component of the Nav1.6 voltage-gated sodium channel current.[1][8][9] This persistent sodium current plays a role in setting the threshold for action potential firing and in repetitive firing of neurons. The partial blockade of this current by CP-465022 likely contributes to its observed anticonvulsant properties.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and selectivity.

ParameterValueSpecies/TissueExperimental ConditionReference
AMPA Receptor Antagonism
IC5025 nMRat Cortical NeuronsKainate-induced currents[1][3][4][7]
Nav1.6 Persistent Current Blockade
Inhibition~30%HEK cells expressing Nav1.6At concentrations used for AMPA receptor blockade[9]

Signaling Pathway and Molecular Interactions

The following diagram illustrates the mechanism of action of CP-465022 at the molecular level, detailing its interaction with the AMPA receptor and its downstream effects.

CP_465022_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane Glutamate Glutamate Glutamate_Site Glutamate Binding Site Glutamate->Glutamate_Site Binds AMPA_R AMPA Receptor Allosteric_Site Allosteric Binding Site Ion_Channel Ion Channel (Closed) Allosteric_Site->Ion_Channel Prevents Opening Na_Ca_influx Na+/Ca2+ Influx (Blocked) Depolarization Postsynaptic Depolarization (Inhibited) Na_Ca_influx->Depolarization Leads to CP465022 CP-465022 CP465022->Allosteric_Site Binds

Mechanism of CP-465022 at the AMPA receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of CP-465022 on AMPA receptor-mediated currents in neurons.

Methodology:

  • Cell Culture: Primary cortical neurons are harvested from embryonic day 18 rat fetuses and cultured on poly-D-lysine-coated glass coverslips.

  • Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4. The internal pipette solution contains (in mM): 140 CsF, 10 EGTA, 10 HEPES, and 2 Mg-ATP, pH 7.2.

  • Recording Procedure: Whole-cell voltage-clamp recordings are made from visually identified pyramidal neurons. Cells are held at a membrane potential of -70 mV.

  • Drug Application: AMPA receptor-mediated currents are evoked by the rapid application of an agonist, such as 100 µM kainate. CP-465022 is applied at various concentrations via the perfusion system.

  • Data Analysis: The peak amplitude of the evoked currents is measured before and after the application of CP-465022 to determine the inhibitory effect and calculate the IC50 value.

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

Objective: To assess the in vivo anticonvulsant activity of CP-465022.

Methodology:

  • Animals: Adult male Sprague-Dawley rats are used.

  • Drug Administration: CP-465022 is dissolved in a suitable vehicle and administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at various doses.

  • Seizure Induction: A sub-convulsive dose of pentylenetetrazole (PTZ), typically 35-45 mg/kg, is injected i.p. to induce seizures.

  • Behavioral Observation: Animals are observed for a period of 30-60 minutes following PTZ injection. Seizure activity is scored using a standardized scale (e.g., Racine scale), which grades the severity from mild clonus to generalized tonic-clonic seizures.

  • Data Analysis: The latency to the first seizure, the severity of seizures, and the percentage of animals protected from seizures are recorded and compared between vehicle- and CP-465022-treated groups.

Middle Cerebral Artery Occlusion (MCAO) Model of Stroke in Rats

Objective: To evaluate the neuroprotective potential of CP-465022 in a model of focal cerebral ischemia.

Methodology:

  • Anesthesia and Surgery: Rats are anesthetized, and the right middle cerebral artery is occluded by inserting a filament into the internal carotid artery.

  • Drug Administration: CP-465022 or vehicle is administered at the time of reperfusion (when the filament is withdrawn).

  • Reperfusion: After a defined period of occlusion (e.g., 90 minutes), the filament is withdrawn to allow reperfusion.

  • Neurological Assessment: Neurological deficits are assessed at various time points post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement: After 24-48 hours, the animals are euthanized, and the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experimental protocols and the logical relationship between the molecular mechanism and the observed physiological effects.

Experimental_Workflow cluster_electrophysiology Whole-Cell Patch-Clamp cluster_seizure PTZ Seizure Model cluster_stroke MCAO Stroke Model A1 Prepare Neuronal Culture A2 Establish Whole-Cell Recording A1->A2 A3 Apply AMPA Agonist (Kainate) A2->A3 A4 Record Baseline Current A3->A4 A5 Apply CP-465022 A4->A5 A6 Record Post-Drug Current A5->A6 A7 Calculate IC50 A6->A7 B1 Administer CP-465022/Vehicle B2 Inject PTZ B1->B2 B3 Observe Seizure Behavior B2->B3 B4 Score Seizure Severity B3->B4 B5 Analyze Anticonvulsant Effect B4->B5 C1 Induce MCAO C2 Administer CP-465022/Vehicle at Reperfusion C1->C2 C3 Assess Neurological Deficit C2->C3 C4 Measure Infarct Volume C3->C4 C5 Evaluate Neuroprotection C4->C5

Workflow of key experimental protocols.

Logical_Relationship cluster_mechanism Molecular Mechanism cluster_cellular Cellular Effect cluster_physiological Physiological Outcome M1 CP-465022 binds to allosteric site on AMPA-R C1 Inhibition of postsynaptic depolarization M1->C1 P2 Lack of Neuroprotection in Ischemia M1->P2 Insufficient for neuroprotection in vivo models of stroke M2 CP-465022 partially blocks Nav1.6 persistent current C2 Reduced neuronal excitability M2->C2 C1->C2 P1 Anticonvulsant Activity C2->P1

Logical flow from mechanism to physiological effect.

Conclusion

This compound is a highly selective and potent non-competitive antagonist of AMPA receptors with a secondary inhibitory effect on the persistent current of Nav1.6 channels. While it demonstrates robust anticonvulsant activity in preclinical models, it has not shown neuroprotective efficacy in models of cerebral ischemia.[9][10][11] This detailed technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols, to aid researchers in the further investigation and potential therapeutic application of this and similar compounds.

References

A Comprehensive Technical Guide to CP-465022 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-465022 hydrochloride is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission in the central nervous system. With an IC50 value of 25 nM in rat cortical neurons, this quinazolin-4-one derivative has demonstrated significant anticonvulsant properties in preclinical models.[1][2][3][4] This technical guide provides a detailed overview of the chemical properties, mechanism of action, and key experimental findings related to this compound, intended to serve as a comprehensive resource for researchers in neuroscience and drug development.

Chemical and Physical Properties

This compound is a synthetic molecule with the following properties:

PropertyValueReference
IUPAC Name 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride[1]
CAS Number 1785666-59-2[1]
Molecular Formula C26H24ClFN4O.HCl[1]
Molecular Weight 499.41 g/mol [1]
Solubility Soluble in DMSO (up to 100 mM) and water (up to 10 mM)[5]
Purity ≥98% (by HPLC)[1]
Storage Desiccate at room temperature[1]

Mechanism of Action

CP-465022 acts as a non-competitive antagonist of the AMPA receptor. This means it does not directly compete with the endogenous ligand, glutamate, for its binding site. Instead, it is believed to bind to an allosteric site on the receptor-ion channel complex, inducing a conformational change that prevents ion flow, thereby inhibiting neuronal excitation.[2] This inhibition is not dependent on neuronal activity (use-dependent) or membrane voltage.[2]

The primary mechanism involves the modulation of the AMPA receptor, which is a ligand-gated ion channel responsible for fast excitatory neurotransmission.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_vesicle->Glutamate Release AMPA_R AMPA Receptor Ion_Channel Ion Channel (Closed) AMPA_R->Ion_Channel Activates AMPA_R->Ion_Channel Inhibits Opening CP465022 CP-465022 CP465022->AMPA_R Binds to Allosteric Site Glutamate->AMPA_R Binds

Mechanism of Action of this compound.

Pharmacological Profile

In Vitro Pharmacology

This compound exhibits high potency and selectivity for the AMPA receptor.

Receptor/ChannelAssaySpeciesPreparationResultReference
AMPA Receptor Inhibition of kainate-induced currentsRatCortical neuronsIC50 = 25 nM[1]
Kainate Receptor Inhibition of kainate-induced whole-cell currentsRatHippocampal neuronsNearly complete inhibition at 500 nM and 1 µM[1]
NMDA Receptor Inhibition of NMDA-induced currentsRatCortical neurons36% inhibition of peak currents at 10 µM[1]
NMDA Receptor Inhibition of NMDA-induced currentsRatCerebellar granule neurons19% inhibition of peak currents at 1 µM[1]
Nav1.6 Channel Blocks persistent component of channel activity--Significant blockade
In Vivo Pharmacology

Studies in animal models have demonstrated the anticonvulsant effects of CP-465022.

ModelSpeciesEndpointED50Reference
Pentylenetetrazole-induced seizuresRatInhibition of clonic and tonic seizuresNot explicitly stated, but complete protection at 10 mg/kg, s.c.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings

This protocol is based on the methodology described for characterizing the effects of CP-465022 on cultured rat neurons.

Objective: To measure the effect of CP-465022 on AMPA, kainate, and NMDA receptor-mediated currents.

Methodology:

  • Cell Culture: Primary cultures of cortical and cerebellar granule neurons are prepared from rat embryos.

  • Electrophysiological Recordings:

    • Whole-cell voltage-clamp recordings are performed using standard patch-clamp techniques.

    • Neurons are voltage-clamped at a holding potential of -60 mV.

    • Agonists (AMPA, kainate, or NMDA) are applied to the neurons via a rapid perfusion system.

    • CP-465022 is pre-applied or co-applied with the agonist at various concentrations.

  • Data Analysis:

    • The peak and steady-state current amplitudes are measured in the presence and absence of CP-465022.

    • Concentration-response curves are generated to determine the IC50 value.

Start Start Cell_Culture Prepare primary neuronal cultures (rat cortical or cerebellar) Start->Cell_Culture Patch_Clamp Perform whole-cell patch-clamp recordings Cell_Culture->Patch_Clamp Set_Voltage Voltage-clamp neuron at -60 mV Patch_Clamp->Set_Voltage Apply_Agonist Apply agonist (AMPA, Kainate, or NMDA) Set_Voltage->Apply_Agonist Record_Current Record baseline agonist-induced current Apply_Agonist->Record_Current Apply_CP465022 Apply CP-465022 at various concentrations Record_Current->Apply_CP465022 Record_Inhibited_Current Record inhibited agonist-induced current Apply_CP465022->Record_Inhibited_Current Data_Analysis Analyze current inhibition and calculate IC50 Record_Inhibited_Current->Data_Analysis End End Data_Analysis->End

Workflow for In Vitro Electrophysiological Experiments.
In Vivo Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol is based on the in vivo studies assessing the anticonvulsant efficacy of CP-465022.

Objective: To determine the ability of CP-465022 to protect against chemically-induced seizures.

Methodology:

  • Animals: Adult male rats are used.

  • Drug Administration: CP-465022 is administered subcutaneously (s.c.) at various doses.

  • Seizure Induction: A convulsant dose of pentylenetetrazole (PTZ) is administered intraperitoneally (i.p.).

  • Observation: Animals are observed for the onset and severity of seizures (e.g., clonic and tonic convulsions).

  • Data Analysis: The dose of CP-465022 that protects 50% of the animals from seizures (ED50) is calculated.

Start Start Animal_Prep Acclimate adult male rats Start->Animal_Prep Drug_Admin Administer CP-465022 (s.c.) or vehicle Animal_Prep->Drug_Admin Seizure_Induction Administer PTZ (i.p.) to induce seizures Drug_Admin->Seizure_Induction Observation Observe for clonic and tonic seizures Seizure_Induction->Observation Data_Collection Record seizure latency and severity Observation->Data_Collection Data_Analysis Calculate ED50 Data_Collection->Data_Analysis End End Data_Analysis->End

Workflow for the PTZ-Induced Seizure Model.

Research Applications and Future Directions

This compound serves as a valuable research tool for investigating the physiological and pathophysiological roles of AMPA receptors.[1] Its high potency and selectivity make it suitable for studies on synaptic plasticity, epilepsy, and neurodegenerative disorders where AMPA receptor-mediated excitotoxicity is implicated.

While CP-465022 has shown efficacy as an anticonvulsant in animal models, its neuroprotective effects in models of cerebral ischemia have been questioned.[6] Further research is warranted to explore its therapeutic potential in other neurological and psychiatric disorders where modulation of AMPA receptor activity may be beneficial.

Conclusion

This compound is a well-characterized, potent, and selective non-competitive AMPA receptor antagonist. Its utility as a research tool is firmly established, and its pharmacological profile suggests potential for further investigation as a therapeutic agent. This guide provides a foundational understanding of its properties and applications for the scientific community.

References

A Technical Guide to CP-465022 Hydrochloride: A Non-Competitive AMPA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CP-465022 hydrochloride, a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document details its mechanism of action, pharmacological profile, and the experimental protocols used to characterize its function, serving as a comprehensive resource for professionals in neuroscience research and drug development.

Introduction

CP-465022 is a quinazolin-4-one derivative that has been identified as a highly potent and selective non-competitive antagonist of AMPA receptors.[1] AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS) and are crucial for synaptic plasticity, learning, and memory.[2][3][4] Due to its specific mechanism of action, CP-465022 serves as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of AMPA receptors.[1][5] While it has shown efficacy as an anticonvulsant, its role in neuroprotection remains a subject of investigation.[6][7]

Mechanism of Action

CP-465022 exerts its inhibitory effect on AMPA receptors through a non-competitive mechanism.[1] Unlike competitive antagonists that bind to the glutamate binding site, CP-465022 interacts with an allosteric site on the receptor complex.[7]

  • Allosteric Binding: Research indicates that CP-465022 binds to a site located at the interface between the glutamate-binding domains (S1 and S2) and the transmembrane domains of the AMPA receptor.[8][9]

  • Inhibition of Channel Gating: This binding event disrupts the transduction of agonist binding into the conformational change required for ion channel opening.[9] By stabilizing a closed or non-conducting state of the receptor, CP-465022 effectively blocks the influx of sodium and calcium ions, thereby inhibiting neuronal depolarization. The inhibition is not use- or voltage-dependent.[1]

  • Selectivity: CP-465022 demonstrates high selectivity for AMPA receptors over other ionotropic glutamate receptors, such as kainate and N-methyl-D-aspartate (NMDA) receptors.[1][6] It is also equipotent across different AMPA receptor subunit combinations.[1][10]

cluster_receptor AMPA Receptor Glutamate_Site Orthosteric Site (Glutamate Binding) Allosteric_Site Allosteric Site (CP-465022 Binding) Ion_Channel Ion Channel (Closed) Allosteric_Site->Ion_Channel Prevents Opening No_Influx No Na+/Ca2+ Influx Ion_Channel->No_Influx Glutamate Glutamate Glutamate->Glutamate_Site Binds CP465022 CP-465022 CP465022->Allosteric_Site Binds

Mechanism of non-competitive antagonism by CP-465022.

Pharmacological Profile

The pharmacological activity of CP-465022 has been characterized through various in vitro and in vivo studies. The quantitative data from these experiments are summarized below.

Table 1: In Vitro Potency and Selectivity of CP-465022

ParameterSpecies/TissueValueReference
IC50 (vs. Kainate) Rat Cortical Neurons25 nM[1][5]
Inhibition of Peak NMDA Currents Rat Cortical Neurons (10 µM CP-465022)36%[5][11]
Inhibition of Sustained NMDA Currents Rat Cortical Neurons (10 µM CP-465022)70%[5][11]
Inhibition of Peak NMDA Currents Rat Cerebellar Granule Neurons (1 µM CP-465022)19%[5][11]
Inhibition of Sustained NMDA Currents Rat Cerebellar Granule Neurons (1 µM CP-465022)45%[5][11]

Table 2: In Vivo Efficacy of CP-465022

ModelSpeciesEndpointED50 (mg/kg, SC)Reference
Pentylenetetrazole-induced Seizures RatAnticonvulsant ActivityNot specified, dose-dependent inhibition observed[7]
Locomotor Activity RatInhibition of ActivityDose-dependent inhibition observed[7]

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. This section outlines the protocols for key experiments used to characterize CP-465022.

This protocol is used to measure the inhibitory effect of CP-465022 on AMPA receptor-mediated currents in cultured neurons.

  • Cell Culture: Primary cortical or hippocampal neurons are prepared from embryonic rats and cultured for 1-2 weeks to allow for maturation and synapse formation.

  • Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Neurons are held at a potential of -60 mV or -70 mV to minimize the contribution of voltage-gated channels.

  • Current Evocation: A baseline current is established. AMPA receptor-mediated currents are then evoked by the rapid application of an agonist, such as kainate (e.g., 50-500 µM) or glutamate (e.g., 1 mM) in the presence of an NMDA receptor antagonist (e.g., D-AP5) to isolate the AMPA receptor response.[12]

  • Compound Application: CP-465022 is applied to the bath solution at varying concentrations (e.g., 1 nM to 10 µM). The agonist-evoked current is measured again in the presence of the antagonist.

  • Data Analysis: The percentage of inhibition is calculated by comparing the current amplitude before and after the application of CP-465022. An IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.[1][12]

A Prepare Primary Neuronal Culture B Establish Whole-Cell Patch Clamp (Vh = -70 mV) A->B C Apply AMPA Agonist (e.g., Kainate) B->C D Record Baseline AMPA Current C->D E Apply CP-465022 (Varying Concentrations) D->E F Re-apply AMPA Agonist E->F G Record Inhibited AMPA Current F->G H Calculate % Inhibition and IC50 G->H

Workflow for in vitro whole-cell patch clamp experiments.

This protocol assesses the effect of systemically administered CP-465022 on synaptic transmission in the hippocampus of a living animal.

  • Animal Preparation: Male rats are anesthetized, and their heads are fixed in a stereotaxic frame.

  • Electrode Implantation: A stimulating electrode is implanted in the Schaffer collateral/commissural pathway, and a recording electrode is placed in the contralateral CA1 region of the hippocampus.

  • Evoked Potentials: Electrical stimuli are applied to the Schaffer collateral pathway to evoke a reproducible population spike in the CA1 region, which is mediated by AMPA receptors.

  • Drug Administration: CP-465022 is administered systemically, typically via intravenous (IV) or subcutaneous (SC) injection, at various doses.

  • Data Recording and Analysis: The amplitude of the evoked population spike is recorded before and after drug administration. The degree and duration of inhibition of synaptic transmission are quantified to assess the in vivo efficacy and pharmacodynamics of the compound.[6][7]

A Anesthetize Rat and Fix in Stereotaxic Frame B Implant Stimulating Electrode (Schaffer Collateral) A->B C Implant Recording Electrode (CA1 Region) A->C D Record Baseline Evoked Population Spike B->D C->D E Administer CP-465022 (IV or SC) D->E F Continuously Record Population Spike Amplitude E->F G Analyze Inhibition of Synaptic Transmission F->G

Workflow for in vivo hippocampal electrophysiology.

This in vivo model is used to evaluate the anticonvulsant properties of CP-465022.

  • Animal Model: Male mice or rats are used for the study.

  • Compound Administration: Animals are pre-treated with CP-465022 or a vehicle control, typically via subcutaneous (SC) or intraperitoneal (IP) injection, at a set time (e.g., 60 minutes) before seizure induction.

  • Seizure Induction: A convulsant agent, pentylenetetrazole (PTZ), is administered (e.g., 100 mg/kg, IP) to induce seizures.

  • Behavioral Observation: Animals are observed for a defined period (e.g., 1800 seconds). The latency to the onset of clonic seizures, tonic seizures, and lethality is recorded.

  • Data Analysis: The increase in latency to seizure onset in the drug-treated group is compared to the vehicle group to determine the anticonvulsant efficacy of CP-465022.[7]

A Administer CP-465022 or Vehicle (SC) B Wait for Drug Absorption (e.g., 60 min) A->B C Induce Seizures with Pentylenetetrazole (IP) B->C D Observe and Record Latency to: - Clonic Seizures - Tonic Seizures - Lethality C->D E Compare Latencies Between Drug and Vehicle Groups D->E

Workflow for the PTZ-induced seizure model.

AMPA Receptor Signaling Pathway

AMPA receptor activation initiates a cascade of intracellular events critical for synaptic function. By blocking the initial ion influx, CP-465022 effectively inhibits these downstream pathways.

  • Glutamate Binding: Glutamate released into the synapse binds to the AMPA receptor.

  • Channel Opening & Ion Influx: This binding causes a conformational change, opening the ion channel and allowing Na+ (and in some cases Ca2+) to flow into the postsynaptic neuron, leading to depolarization.[3]

  • Downstream Signaling: AMPA receptors can also function as signal transducers. For example, they can physically associate with and activate the Src-family tyrosine kinase Lyn.[2] This activation is independent of ion influx and can trigger the mitogen-activated protein kinase (MAPK) signaling pathway.[2]

  • Gene Expression: Activation of the Lyn-MAPK pathway can lead to changes in gene expression, such as an increase in brain-derived neurotrophic factor (BDNF) mRNA, which plays a role in synaptic plasticity.[2]

  • Point of Inhibition: CP-465022, by preventing the initial channel opening, blocks both the direct depolarizing effects and the subsequent activation of ion-flux-dependent signaling cascades.

cluster_membrane Postsynaptic Membrane Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Ion_Channel Ion Channel Opens AMPAR->Ion_Channel Lyn Lyn Kinase Activation AMPAR->Lyn Interacts with CP465022 CP-465022 CP465022->Ion_Channel Blocks Influx Na+/Ca2+ Influx Ion_Channel->Influx Depolarization Depolarization Influx->Depolarization Plasticity Synaptic Plasticity Depolarization->Plasticity MAPK MAPK Pathway Lyn->MAPK BDNF BDNF Expression MAPK->BDNF BDNF->Plasticity

AMPA receptor signaling and inhibition by CP-465022.

Conclusion

This compound is a well-characterized, potent, and selective non-competitive AMPA receptor antagonist. Its specific mechanism of action and ability to cross the blood-brain barrier make it a powerful tool for dissecting the complex roles of AMPA receptors in CNS function and disease.[6][7] While it demonstrates clear anticonvulsant activity, studies have shown a lack of neuroprotective efficacy in certain models of cerebral ischemia.[6][7] This finding is significant as it challenges the hypothesis that selective AMPA receptor inhibition alone is sufficient for neuroprotection in these contexts, highlighting the intricate nature of excitotoxic cell death.[6] For researchers and drug developers, CP-465022 remains a benchmark compound for studying AMPA receptor pharmacology and for the validation of new therapeutic strategies targeting glutamatergic signaling.

References

Unveiling the Anticonvulsant Potential of CP-465022 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-465022 hydrochloride is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in mediating fast excitatory synaptic transmission in the central nervous system.[1][2][3] This technical guide provides an in-depth overview of the anticonvulsant properties of CP-465022, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows. The compound has demonstrated significant efficacy in preclinical seizure models, highlighting its potential as a therapeutic agent for neurological disorders characterized by excessive excitatory neurotransmission.

Core Mechanism of Action: Non-Competitive AMPA Receptor Antagonism

CP-465022 exerts its anticonvulsant effects by selectively targeting and inhibiting AMPA receptors.[2] Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, CP-465022 acts non-competitively, meaning it binds to an allosteric site on the receptor.[4] This mode of inhibition is not dependent on the concentration of the agonist (glutamate) and is not use- or voltage-dependent.[2] This interaction with the allosteric binding site prevents the ion channel from opening, thereby reducing the influx of cations and dampening excessive neuronal excitation that can lead to seizures. The compound is highly selective for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors.[2]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_drug Glutamate Glutamate AMPA_Receptor AMPA Receptor Ion Channel Glutamate->AMPA_Receptor Binds Excitation Excitation AMPA_Receptor:ion_channel->Excitation Cation Influx Block Inhibition CP465022 CP-465022 CP465022->AMPA_Receptor Binds to Allosteric Site Block->Excitation Prevents

Mechanism of Action of CP-465022.

Quantitative Efficacy and Potency

The anticonvulsant activity of CP-465022 has been quantified in various preclinical models. The following tables summarize the key efficacy and potency data.

Table 1: In Vitro Potency
ParameterValueCell TypeReference
IC50 (vs. Kainate-induced response)25 nMRat Cortical Neurons[1][2][5]
Table 2: In Vivo Anticonvulsant Activity
Seizure ModelAnimal ModelRoute of AdministrationED50Reference
Pentylenetetrazole-induced seizuresRatSubcutaneous (SC)Dose-dependent inhibition[4]
Pentylenetetrazole-induced lethalityRatSubcutaneous (SC)Dose-dependent inhibition[4]

Further details on the specific ED50 values were not fully elucidated in the initial search results but are indicated to exist in the primary literature.

Table 3: Effects on Motor Activity
TestAnimal ModelRoute of AdministrationEffectReference
Locomotor ActivityRatSubcutaneous (SC)Dose-dependent inhibition at doses slightly higher than anticonvulsant ED50[4]

Detailed Experimental Protocols

This section outlines the methodologies employed in key experiments to evaluate the anticonvulsant properties of CP-465022.

In Vitro Patch-Clamp Electrophysiology
  • Objective: To determine the potency and mechanism of action of CP-465022 on AMPA receptor-mediated currents.

  • Cell Preparation: Primary cultures of cortical neurons were prepared from rat embryos.

  • Electrophysiological Recordings: Whole-cell patch-clamp recordings were performed on cultured neurons.

  • Drug Application: CP-465022 was applied at various concentrations (e.g., 0.0001 µM to 10 µM) to the bath solution.[1]

  • Agonist Stimulation: Kainate, an AMPA receptor agonist, was used to induce inward currents.

  • Data Analysis: The concentration of CP-465022 that produced 50% inhibition of the kainate-induced current (IC50) was calculated.[1][2]

start Start cell_prep Prepare Primary Rat Cortical Neuron Culture start->cell_prep patch_clamp Perform Whole-Cell Patch-Clamp Recording cell_prep->patch_clamp kainate_app Apply Kainate to Induce AMPA Receptor Current patch_clamp->kainate_app cp_app Apply CP-465022 at Varying Concentrations kainate_app->cp_app measure Measure Inhibition of Kainate-Induced Current cp_app->measure calc Calculate IC50 Value measure->calc end End calc->end

In Vitro Patch-Clamp Experimental Workflow.
In Vivo Pentylenetetrazole (PTZ)-Induced Seizure Model

  • Objective: To assess the in vivo anticonvulsant efficacy of CP-465022.

  • Animal Model: Adult male rats were used.

  • Drug Administration: CP-465022 was administered subcutaneously (SC) at various doses (e.g., up to 10 mg/kg).[4]

  • Seizure Induction: A convulsant dose of pentylenetetrazole (PTZ) was administered to induce seizures.

  • Behavioral Observation: Animals were observed for the presence and severity of seizures, as well as lethality.

  • Data Analysis: The dose of CP-465022 that protected 50% of the animals from seizures (ED50) was determined. Full efficacy at 10 mg/kg SC was maintained for at least 4 hours.[4]

start Start drug_admin Administer CP-465022 (SC) to Rats at Various Doses start->drug_admin ptz_admin Administer Pentylenetetrazole (PTZ) to Induce Seizures drug_admin->ptz_admin observe Observe for Seizure Activity and Lethality ptz_admin->observe analyze Determine ED50 for Anticonvulsant Effect observe->analyze end End analyze->end

In Vivo PTZ Seizure Model Workflow.

Selectivity Profile

CP-465022 exhibits a favorable selectivity profile, showing potent inhibition of AMPA receptors with significantly less activity at other glutamate receptor subtypes.

  • AMPA Receptors: High potency with an IC50 of 25 nM.[1][2][5]

  • Kainate Receptors: Demonstrates inhibitory effects on kainate-induced currents, with near-complete inhibition at higher concentrations (e.g., 500 nM and 1 µM).[1][5]

  • NMDA Receptors: Has little effect on peak NMDA-induced currents at 1 µM, though it can reduce the current measured at later time points.[1][3][5] At a higher concentration of 10 µM, it inhibits peak NMDA-induced currents by 36%.[1]

Pharmacokinetics and Brain Penetrance

A critical aspect of a centrally acting anticonvulsant is its ability to cross the blood-brain barrier. Studies have shown that CP-465022 readily enters the central nervous system after peripheral administration.[4] Following subcutaneous administration of 7.5 mg/kg, synaptic inhibition was observed for over 4 hours, which corresponds well with the plasma residence time of the compound.[4]

Conclusion

This compound is a potent, selective, and non-competitive AMPA receptor antagonist with demonstrated anticonvulsant properties in preclinical models. Its favorable mechanism of action, in vivo efficacy, and ability to penetrate the central nervous system make it a valuable research tool and a potential candidate for further development as an anticonvulsant therapeutic. The detailed data and protocols presented in this guide offer a comprehensive resource for researchers in the field of neurology and drug discovery.

References

The Dual Inhibitory Profile of CP-465022 Hydrochloride: A Technical Overview of its Effects on Nav1.6 Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of CP-465022 hydrochloride, with a specific focus on its interaction with the voltage-gated sodium channel Nav1.6. While primarily characterized as a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, emerging evidence has highlighted a significant off-target activity of this compound on the persistent current component of Nav1.6 channels. This document synthesizes the available quantitative data, details relevant experimental methodologies, and presents visual representations of the underlying mechanisms and workflows to facilitate a comprehensive understanding of this dual-action molecule.

Introduction to Nav1.6 Channels and Persistent Current

The voltage-gated sodium channel, subtype Nav1.6, encoded by the SCN8A gene, is a critical component for the initiation and propagation of action potentials in the central and peripheral nervous systems.[1] Nav1.6 channels are densely clustered at the axon initial segment and nodes of Ranvier, where they play a pivotal role in neuronal excitability.[2] A distinguishing biophysical characteristic of Nav1.6 is its propensity to generate a larger persistent sodium current (INaP) compared to other Nav channel isoforms.[2][3][4] This subthreshold, non-inactivating current is instrumental in setting the action potential threshold and promoting repetitive firing.[2] Consequently, dysregulation of Nav1.6 and its persistent current has been implicated in various neurological disorders, making it a subject of intense research and a potential therapeutic target.

This compound: From AMPA Receptor Antagonism to Nav1.6 Modulation

This compound is a well-established selective, non-competitive antagonist of AMPA receptors, exhibiting an IC50 of 25 nM in rat cortical neurons.[1] Its potent anticonvulsant properties have been attributed to this primary mechanism of action. However, research has revealed that CP-465022 also exerts a significant inhibitory effect on the persistent component of Nav1.6 channel activity.[1] This off-target effect is observed at concentrations that are routinely used for the selective blockade of AMPA receptors, suggesting that some of the compound's pharmacological effects may be a composite of its actions on both targets.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for the pharmacological activity of this compound. It is important to note that while the potency at the AMPA receptor is well-defined, the precise IC50 for the inhibition of Nav1.6 persistent current is not explicitly stated in the readily available literature. The provided data on Nav1.6 is an approximation based on the reported significant inhibition at standard AMPA receptor-blocking concentrations.[1]

Table 1: Pharmacological Activity of this compound at the AMPA Receptor

ParameterValueCell TypeReference
IC5025 nMRat Cortical Neurons[1]

Table 2: Effect of this compound on Nav1.6 Channel Persistent Current

CompoundEffectConcentrationCell TypeReference
CP-465022Significant inhibition (to ~70% of control) of persistent Na+ currentConcentrations used to selectively block AMPA receptorsHEK cells stably expressing Nav1.6[1]
CP-465022Reversible inhibition of peak transient Na+ currentNot specifiedHEK cells stably expressing Nav1.6[1]

Experimental Protocols

The following is a detailed methodology for a key experiment used to characterize the effect of CP-465022 on Nav1.6-mediated persistent current, based on established electrophysiological techniques.

Whole-Cell Patch-Clamp Electrophysiology for Measuring Nav1.6 Persistent Current

Objective: To measure the dose-dependent inhibition of Nav1.6-mediated persistent sodium current by this compound in a heterologous expression system.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.6 channel are used.
  • Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL) to maintain stable channel expression.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.
  • For recording, cells are plated onto glass coverslips 24-48 hours prior to the experiment.

2. Electrophysiological Recording Solutions:

  • External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH and the osmolarity is adjusted to ~310 mOsm with sucrose.
  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH and the osmolarity is adjusted to ~300 mOsm with sucrose. Cesium is used to block potassium channels.

3. Whole-Cell Patch-Clamp Recording:

  • Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.
  • Cells are continuously perfused with the external solution.
  • Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
  • Whole-cell configuration is established using standard techniques.
  • Currents are recorded using a patch-clamp amplifier, and data are acquired and analyzed using appropriate software (e.g., pCLAMP).
  • Series resistance is compensated by >80%.

4. Voltage Protocol for Eliciting Persistent Current:

  • Cells are held at a holding potential of -120 mV to ensure channels are in the resting state.
  • A slow ramp depolarization protocol is applied, ramping the voltage from -120 mV to +75 mV over a period of 1-2 seconds. This slow depolarization inactivates the majority of the transient sodium current, allowing for the isolation of the persistent component.
  • The peak of the inward current during the ramp protocol is measured as the persistent sodium current.

5. Drug Application and Data Analysis:

  • A stable baseline of persistent current is recorded for several minutes.
  • This compound is dissolved in the external solution and applied to the cells via the perfusion system at increasing concentrations.
  • The effect of each concentration is measured after the current reaches a steady state.
  • The percentage of inhibition of the persistent current is calculated for each concentration relative to the baseline.
  • A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the drug concentration.
  • The IC50 value is determined by fitting the dose-response curve with a Hill equation.

Visualizations

Signaling Pathway Diagram

CP465022_Mechanism cluster_membrane Cell Membrane AMPA_R AMPA Receptor Na_ion_ampa Na+ influx AMPA_R->Na_ion_ampa Mediates Nav16 Nav1.6 Channel Na_ion_nav Persistent Na+ influx Nav16->Na_ion_nav Generates CP465022 CP-465022 hydrochloride CP465022->AMPA_R Inhibits (Non-competitive) CP465022->Nav16 Inhibits (Persistent Current) Glutamate Glutamate Glutamate->AMPA_R Activates Neuronal_Excitation Neuronal Excitation Na_ion_ampa->Neuronal_Excitation Na_ion_nav->Neuronal_Excitation

Caption: Dual inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells stably expressing Nav1.6 Plating Plate cells onto glass coverslips Cell_Culture->Plating Patching Establish whole-cell patch-clamp configuration Plating->Patching Solution_Prep Prepare internal and external recording solutions Solution_Prep->Patching Baseline Record baseline persistent current with slow ramp protocol (-120mV to +75mV) Patching->Baseline Drug_Application Perfuse with increasing concentrations of CP-465022 Baseline->Drug_Application Recording Record steady-state current at each concentration Drug_Application->Recording Inhibition_Calc Calculate % inhibition of persistent current Recording->Inhibition_Calc Dose_Response Construct dose-response curve Inhibition_Calc->Dose_Response IC50_Calc Determine IC50 value using Hill equation Dose_Response->IC50_Calc

Caption: Workflow for assessing Nav1.6 persistent current inhibition.

Conclusion

This compound presents a complex pharmacological profile, acting as a potent inhibitor of both AMPA receptors and the persistent current of Nav1.6 channels. This dual activity necessitates careful consideration when interpreting experimental results obtained using this compound. For researchers in drug development, the off-target effect on Nav1.6 may offer opportunities for polypharmacological approaches to treating neurological disorders characterized by neuronal hyperexcitability. Further research is warranted to fully elucidate the molecular determinants of CP-465022's interaction with Nav1.6 and to explore the therapeutic potential of this dual inhibitory action. This guide provides a foundational understanding for scientists working to unravel the intricate pharmacology of CP-465022 and its implications for neuroscience research and drug discovery.

References

The Discovery and Scientific History of CP-465022 Hydrochloride: A Noncompetitive AMPA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CP-465022 hydrochloride is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound. It details the key in vitro and in vivo experimental findings that have defined its profile as a valuable research tool for studying AMPA receptor function. Notably, while demonstrating significant anticonvulsant activity, this compound unexpectedly failed to show neuroprotective effects in preclinical models of ischemia, a pivotal finding that has contributed to the nuanced understanding of the role of AMPA receptor antagonism in neuroprotection. This guide includes a compilation of its pharmacological data, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and the experimental workflow that defined its scientific journey.

Introduction

The overactivation of glutamate (B1630785) receptors, particularly the AMPA receptor, has been implicated in the pathophysiology of various neurological disorders, including epilepsy and neuronal death following ischemic events. This has driven the search for potent and selective AMPA receptor antagonists as potential therapeutic agents. This compound emerged from these efforts as a quinazolin-4-one derivative with a distinct non-competitive mechanism of action.[1] Unlike competitive antagonists that bind to the glutamate binding site, this compound interacts with an allosteric site on the AMPA receptor complex, thereby preventing ion channel opening and subsequent neuronal excitation.[2]

This guide serves as a technical resource for researchers, providing detailed information on the discovery and scientific evaluation of this compound.

Chemical Properties and Synthesis

CP-465022 is chemically known as 3-(2-chlorophenyl)-2-[2-(6-diethylaminomethyl-pyridin-2-yl)-vinyl]-6-fluoro-3H-quinazolin-4-one.[1] The hydrochloride salt is typically used for in vitro and in vivo studies to improve solubility.

While the primary publications introducing this compound state that its synthesis has been described previously, a detailed, publicly available step-by-step protocol for its specific synthesis is not readily found in the primary literature. However, the synthesis of similar quinazolin-4-one derivatives generally involves multi-step reactions starting from anthranilic acid derivatives.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride[3]
Molecular Formula C₂₆H₂₄ClFN₄O · HCl[4]
Molecular Weight 499.41 g/mol [4]
Appearance White to off-white solidCommercially available data
Solubility Soluble in DMSO[4]

Pharmacological Profile

This compound is characterized by its high potency and selectivity for the AMPA receptor.

In Vitro Pharmacology

The primary in vitro characterization of this compound was performed using electrophysiological techniques on cultured rat cortical neurons.

Table 2: In Vitro Potency and Selectivity of CP-465022

ParameterValueCell Type/AssayReference
IC₅₀ (vs. Kainate-induced currents) 25 nMRat cortical neurons[1][5]
Mechanism of Action Non-competitiveRat cortical neurons[1]
Selectivity Selective for AMPA over Kainate and NMDA receptorsVarious neuronal preparations[1]
In Vivo Pharmacology

The in vivo activity of this compound was assessed in preclinical models of seizures and cerebral ischemia.

Table 3: In Vivo Efficacy of this compound in a Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

Dose (mg/kg, s.c.)OutcomeReference
10Complete protection from clonic and tonic seizures, and lethality[2]
-Efficacy maintained for at least 4 hours[2]

Table 4: In Vivo Efficacy of this compound in Ischemia Models in Rats

Ischemia ModelDosing RegimenOutcomeReference
Global Ischemia (four-vessel occlusion)5 mg/kg at reperfusion, 2 mg/kg 4h laterNo reduction in CA1 neuronal loss[2]
Global Ischemia (four-vessel occlusion)10 mg/kg at reperfusion, 4 mg/kg 4h laterNo reduction in CA1 neuronal loss[2]
Focal Ischemia (MCAO)-No reduction in infarct volume[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

Objective: To determine the potency and mechanism of action of this compound on AMPA receptor-mediated currents.

Protocol:

  • Cell Culture: Primary cortical neurons are prepared from rat embryos and cultured on poly-D-lysine-coated glass coverslips for 1-2 weeks.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.

  • Recording:

    • Coverslips with cultured neurons are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

    • Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

    • Cells are voltage-clamped at -60 mV.

    • AMPA receptor-mediated currents are evoked by the application of an agonist, such as kainate (100 µM).

    • This compound is applied at various concentrations via the perfusion system to determine its inhibitory effect on the agonist-evoked currents.

    • To assess the mechanism of action, agonist concentration-response curves are generated in the presence and absence of a fixed concentration of this compound. A non-competitive antagonist will reduce the maximal response without shifting the EC₅₀ of the agonist.

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

Objective: To evaluate the in vivo anticonvulsant activity of this compound.

Protocol:

  • Animals: Adult male Sprague-Dawley rats are used.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 10% Captisol) and administered subcutaneously (s.c.) at various doses. The vehicle is administered to the control group.

  • Seizure Induction: 60 minutes after drug administration, pentylenetetrazole (PTZ) is administered intraperitoneally (i.p.) at a dose of 100 mg/kg.

  • Observation: Animals are observed for 30 minutes following PTZ injection for the onset and severity of seizures, including clonic and tonic seizures, and for lethality.

  • Data Analysis: The latency to seizures, the percentage of animals exhibiting seizures, and the percentage of mortality are recorded and compared between the drug-treated and vehicle-treated groups.

Middle Cerebral Artery Occlusion (MCAO) Model of Focal Ischemia in Rats

Objective: To assess the neuroprotective effects of this compound in a model of focal cerebral ischemia.

Protocol:

  • Animals: Adult male rats (e.g., Wistar or Sprague-Dawley) are used.

  • Surgical Procedure:

    • Anesthesia is induced and maintained with an appropriate anesthetic (e.g., isoflurane).

    • A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and transected.

    • A nylon monofilament with a silicon-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • Occlusion is maintained for a defined period (e.g., 2 hours) for transient MCAO, after which the filament is withdrawn to allow reperfusion. For permanent MCAO, the filament is left in place.

  • Drug Administration: this compound or vehicle is administered at the time of reperfusion or at other specified time points.

  • Infarct Volume Assessment: 24 to 48 hours after MCAO, the animals are euthanized, and their brains are removed.

  • Staining: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains white.

  • Data Analysis: The infarct volume is quantified using image analysis software and compared between the drug-treated and vehicle-treated groups.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound as a non-competitive antagonist of the AMPA receptor.

AMPA_Receptor_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate_Released Glutamate Glutamate_Vesicle->Glutamate_Released Action Potential AMPA_R AMPA Receptor Glutamate_Released->AMPA_R Binds Ion_Channel Ion Channel (Closed) AMPA_R->Ion_Channel Conformational Change No_Depolarization No Depolarization AMPA_R->No_Depolarization Prevents Channel Opening Na_Influx Na+ Influx Ion_Channel->Na_Influx Opens CP465022 CP-465022 (Antagonist) CP465022->AMPA_R Binds to Allosteric Site Depolarization Depolarization Na_Influx->Depolarization

Caption: Mechanism of this compound action on the AMPA receptor.

Experimental Workflow Diagram

The following diagram outlines the logical workflow for the discovery and characterization of a novel compound like this compound.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_conclusion Conclusion & Further Research Compound_Synthesis Compound Synthesis (Quinazolin-4-one derivatives) Primary_Screening Primary Screening (e.g., Radioligand Binding Assay) Compound_Synthesis->Primary_Screening Electrophysiology Whole-Cell Patch Clamp (Potency & Mechanism) Primary_Screening->Electrophysiology Selectivity_Assays Selectivity Assays (vs. NMDA, Kainate receptors) Electrophysiology->Selectivity_Assays Anticonvulsant_Model Anticonvulsant Model (e.g., PTZ-induced seizures) Selectivity_Assays->Anticonvulsant_Model Neuroprotection_Model Neuroprotection Model (e.g., MCAO) Selectivity_Assays->Neuroprotection_Model Pharmacokinetics Pharmacokinetics (Brain Penetrance) Selectivity_Assays->Pharmacokinetics Profile_Established Pharmacological Profile Established Anticonvulsant_Model->Profile_Established Neuroprotection_Model->Profile_Established Pharmacokinetics->Profile_Established

Caption: Experimental workflow for the characterization of this compound.

Discussion and Conclusion

The discovery and characterization of this compound represent a significant contribution to the field of neuropharmacology. As a potent and selective non-competitive AMPA receptor antagonist, it has served as a critical tool for elucidating the role of AMPA receptors in various physiological and pathological processes.[1]

The finding that this compound possesses robust anticonvulsant activity is consistent with the well-established role of AMPA receptor-mediated hyperexcitability in seizure generation.[2] However, the most striking and historically important finding was its lack of neuroprotective efficacy in preclinical models of global and focal cerebral ischemia.[2] This was in contrast to other less selective glutamate receptor antagonists, such as those that also block kainate receptors, which had shown neuroprotective effects in similar models. This key result challenged the prevailing hypothesis that selective AMPA receptor antagonism alone is a sufficient strategy for neuroprotection in stroke. It suggested that the excitotoxic cascade in ischemia is more complex and may involve other glutamate receptor subtypes or that the therapeutic window for selective AMPA receptor antagonism is very narrow.

References

CP-465022 Hydrochloride: A Technical Guide for Epilepsy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-465022 hydrochloride is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Its ability to modulate excitatory neurotransmission has positioned it as a significant tool in the field of epilepsy research. This technical guide provides a comprehensive overview of CP-465022, including its mechanism of action, chemical properties, and preclinical data in epilepsy models. Detailed experimental protocols and quantitative data are presented to facilitate its use in a research setting.

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive and synchronous neuronal firing. Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its action at AMPA receptors is crucial for fast synaptic transmission.[3] Consequently, antagonists of the AMPA receptor are a key area of investigation for the development of novel anti-seizure medications. CP-465022 has emerged as a valuable research compound due to its high selectivity and non-competitive mechanism of action, which offers a distinct pharmacological profile compared to competitive antagonists.

Chemical Properties

This compound is a quinazolin-4-one derivative. A summary of its key chemical properties is provided in the table below.

PropertyValueReference
Chemical Name 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride[4]
Molecular Formula C₂₆H₂₄ClFN₄O·HCl[5]
Molecular Weight 499.41 g/mol [5]
CAS Number 1785666-59-2[5]
Purity ≥98% (HPLC)[4][5]
Solubility Soluble to 100 mM in DMSO[5]

Mechanism of Action

CP-465022 is a selective, non-competitive antagonist of the AMPA receptor.[1][6] This means it does not compete with glutamate for the agonist binding site. Instead, it binds to an allosteric site on the AMPA receptor complex, inducing a conformational change that prevents the ion channel from opening, even when glutamate is bound.[4] This non-competitive inhibition is not dependent on voltage or use.[6] CP-465022 exhibits high selectivity for AMPA receptors over other glutamate receptor subtypes, such as NMDA and kainate receptors.[1][6]

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Closed) AMPA_R->Ion_Channel Prevents Opening Neuron_Excitation Reduced Neuronal Excitation Ion_Channel->Neuron_Excitation Leads to CP465022 CP-465022 CP465022->AMPA_R Allosteric Binding cluster_workflow PTZ-Induced Seizure Protocol start Start animal_prep Animal Preparation (Male Sprague-Dawley rats) start->animal_prep drug_admin CP-465022 Administration (Subcutaneous injection) animal_prep->drug_admin wait Waiting Period (e.g., 30 minutes) drug_admin->wait ptz_injection PTZ Injection (e.g., 85 mg/kg, i.p.) wait->ptz_injection observation Observation Period (30 minutes) ptz_injection->observation scoring Seizure Scoring (Latency and severity) observation->scoring end End scoring->end cluster_workflow Hippocampal Slice Electrophysiology Workflow start Start slice_prep Hippocampal Slice Preparation start->slice_prep incubation Slice Incubation (aCSF) slice_prep->incubation recording Transfer to Recording Chamber incubation->recording baseline Record Baseline Synaptic Responses recording->baseline drug_app Bath Application of CP-465022 baseline->drug_app post_drug_rec Record Post-Drug Synaptic Responses drug_app->post_drug_rec washout Washout post_drug_rec->washout end End washout->end

References

Investigating Cerebral Ischemia with CP-465022 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerebral ischemia, a condition characterized by insufficient blood flow to the brain, initiates a complex cascade of events leading to neuronal cell death and neurological deficits. A key player in this excitotoxic cascade is the overactivation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors by the excessive release of glutamate (B1630785). Consequently, the development of AMPA receptor antagonists has been a significant focus of research for neuroprotective therapies in stroke. This technical guide delves into the investigation of CP-465022 hydrochloride, a potent and selective noncompetitive AMPA receptor antagonist, in the context of cerebral ischemia. While initially a promising candidate, preclinical studies with CP-465022 have yielded unexpected results, providing valuable insights into the nuances of AMPA receptor antagonism in the ischemic brain. This document aims to provide a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways associated with the study of CP-465022 in cerebral ischemia.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

ParameterValueSpecies/Cell TypeReference
IC₅₀ vs. Kainate-induced response25 nMRat cortical neurons[1]

Table 2: In Vivo Pharmacokinetics of CP-465022 in Rats (10 mg/kg, Subcutaneous)

ParameterValueReference
Time to Peak Plasma Concentration~30 minutes[2]
Plasma Half-life~4 hours[2]

Table 3: Neuroprotective Efficacy of CP-465022 in Rat Models of Cerebral Ischemia

Ischemia ModelDosing RegimenOutcomeReference
Global Cerebral Ischemia (Four-Vessel Occlusion)5 mg/kg SC at reperfusion, 2 mg/kg SC 4 hours laterNo reduction in CA1 hippocampal neuron loss[2]
Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion)10 mg/kg SC at reperfusion, 4 mg/kg SC 4 hours laterNo reduction in infarct volume[2]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the induction of transient focal cerebral ischemia.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C throughout the surgical procedure using a heating pad.

  • Surgical Procedure:

    • A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and dissected distally.

    • A nylon monofilament with a silicon-coated tip is introduced into the ECA lumen.

    • The filament is advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA), confirmed by a drop in cerebral blood flow measured by laser Doppler flowmetry.

    • The filament is left in place for a predetermined duration (e.g., 90 minutes) to induce ischemia.

  • Reperfusion: The monofilament is withdrawn to allow for reperfusion of the MCA territory.

  • Drug Administration: this compound or vehicle is administered at the time of reperfusion, typically via subcutaneous injection.

  • Outcome Assessment: After a survival period (e.g., 7 days), animals are euthanized, and brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to measure the infarct volume.

Global Cerebral Ischemia Model in Rats (Four-Vessel Occlusion)

This protocol induces transient global cerebral ischemia.

  • Animal Preparation: As with the MCAO model, rats are anesthetized, and body temperature is maintained.

  • Surgical Procedure (Day 1):

    • The vertebral arteries are permanently occluded by electrocautery through the alar foramina of the first cervical vertebra.

  • Surgical Procedure (Day 2):

    • The common carotid arteries are isolated and occluded with vascular clips for a defined period (e.g., 10 minutes) to induce global ischemia.

  • Reperfusion: The clips are removed to allow reperfusion.

  • Drug Administration: this compound or vehicle is administered at the onset of reperfusion.

  • Outcome Assessment: After a survival period (e.g., 7 days), neuronal death, particularly in the CA1 region of the hippocampus, is assessed using histological techniques (e.g., Nissl staining).

Mandatory Visualizations

Signaling Pathways

Excitotoxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate AMPA_R AMPA Receptor (GluA2-lacking) Glutamate->AMPA_R Binds Ca_Influx Ca²⁺ Influx AMPA_R->Ca_Influx Opens Channel PKC PKC Activation Ca_Influx->PKC JNK JNK Activation Ca_Influx->JNK PKC->AMPA_R Mitochondrial_Dysfunction Mitochondrial Dysfunction JNK->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis CP465022 CP-465022 (Antagonist) CP465022->AMPA_R Blocks

Caption: AMPA Receptor-Mediated Excitotoxicity in Cerebral Ischemia.

Experimental and Logical Workflows

Drug_Mechanism cluster_receptor AMPA Receptor Structure cluster_interaction Antagonist Interaction cluster_outcome Functional Outcome Receptor Ligand Binding Domain (LBD) Transmembrane Domain (TMD) Receptor:lbd->Receptor:tmd Induces conformational change Channel_Opening Ion Channel Opening Receptor:tmd->Channel_Opening Channel_Blocked Ion Channel Blocked Receptor:tmd->Channel_Blocked Glutamate Glutamate Glutamate->Receptor:lbd Binds CP465022 CP-465022 CP465022->Receptor:tmd Binds to allosteric site

Caption: Noncompetitive Antagonism of the AMPA Receptor by CP-465022.

Discussion and Conclusion

The investigation of this compound in preclinical models of cerebral ischemia has yielded critical, albeit counterintuitive, findings. Despite its high potency and selectivity as a noncompetitive AMPA receptor antagonist and its ability to penetrate the central nervous system, CP-465022 failed to demonstrate neuroprotective effects in both global and focal ischemia models in rats.[2][3] This stands in contrast to other, less selective AMPA antagonists that have shown efficacy in similar models.

The lack of neuroprotection by CP-465022 raises important questions about the therapeutic strategy of solely targeting AMPA receptors in the acute phase of stroke. Several hypotheses may explain these findings. It is possible that the high selectivity of CP-465022 for AMPA receptors, while desirable from a pharmacological standpoint, is insufficient to counteract the multifaceted nature of ischemic cell death. Other glutamate receptors, such as NMDA and kainate receptors, also contribute to excitotoxicity, and a broader spectrum of antagonism may be required for neuroprotection. Alternatively, the specific allosteric site to which CP-465022 binds may induce a conformational change in the AMPA receptor that does not prevent all downstream detrimental signaling.

References

An In-Depth Technical Guide to the Pharmacological Profile of CP-465022 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of CP-465022 hydrochloride, a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document synthesizes key findings on its mechanism of action, binding profile, and effects in various experimental models, presenting the information in a structured and accessible format for researchers and professionals in the field of drug development.

Core Pharmacological Attributes

CP-465022 is a quinazolin-4-one derivative that acts as a negative allosteric modulator of the AMPA receptor.[1][2] Its mechanism of action is distinct from competitive antagonists that bind to the glutamate (B1630785) binding site. Instead, CP-465022 interacts with an allosteric site, leading to a non-competitive inhibition of the receptor's function.[1][3] This inhibition is not dependent on the concentration of the agonist (glutamate), nor is it influenced by the membrane voltage or the frequency of receptor activation.[1]

The compound has demonstrated the ability to cross the blood-brain barrier and is orally active.[3] In addition to its primary activity at AMPA receptors, CP-465022 has also been shown to block the persistent component of Naᵥ1.6 channel activity.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the potency and selectivity of this compound.

Parameter Value Assay Conditions Reference
IC₅₀25 nMInhibition of AMPA receptor-mediated currents in rat cortical neurons[1]
Receptor Selectivity Effect of CP-465022 Reference
AMPA ReceptorsPotent, non-competitive antagonist[1]
Kainate ReceptorsHighly selective for AMPA over kainate receptors in functional models[1][3]
NMDA ReceptorsHighly selective for AMPA over NMDA receptors in functional models[1][3]

Signaling Pathway and Mechanism of Action

CP-465022 exerts its inhibitory effect on AMPA receptors through a non-competitive mechanism. It binds to an allosteric site located in the linker region between the ligand-binding domain (LBD) and the transmembrane domain (TMD) of the AMPA receptor subunit.[2] This binding event is thought to stabilize a conformational state of the receptor that is non-conducive to ion channel opening, even when the agonist, glutamate, is bound to the LBD.

CP_465022_Mechanism_of_Action cluster_receptor AMPA Receptor LBD Ligand-Binding Domain (LBD) TMD Transmembrane Domain (TMD) IonChannel Ion Channel TMD->IonChannel Forms Linker Linker Region Block Inhibition of Channel Opening Linker->Block Glutamate Glutamate Glutamate->LBD Binds CP465022 CP-465022 CP465022->Linker Binds (Allosteric) Block->IonChannel

Mechanism of non-competitive antagonism by CP-465022.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of CP-465022 are provided below.

Whole-Cell Patch-Clamp Electrophysiology in Rat Cortical Neurons

This protocol is based on the methods described in the functional characterization of CP-465022.[1]

1. Cell Culture:

  • Primary cortical neurons are harvested from E18 rat embryos.

  • Neurons are plated on poly-D-lysine coated coverslips and cultured in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

  • Cultures are maintained at 37°C in a humidified atmosphere of 5% CO₂ for 7-14 days before recording.

2. Recording Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 ATP-Na₂, 0.3 GTP-Na, pH adjusted to 7.2 with KOH.

3. Electrophysiological Recording:

  • Whole-cell voltage-clamp recordings are performed using an patch-clamp amplifier.

  • Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with the internal solution.

  • Neurons are visualized using an inverted microscope with DIC optics.

  • Cells are held at a membrane potential of -70 mV.

  • AMPA receptor-mediated currents are evoked by local application of 100 µM AMPA or kainate.

  • CP-465022 is applied via the perfusion system at varying concentrations to determine its inhibitory effect.

  • Data is acquired and analyzed using pCLAMP software. The IC₅₀ is calculated by fitting the concentration-response curve with a logistic equation.

Electrophysiology_Workflow A Primary Cortical Neuron Culture B Whole-Cell Patch-Clamp Configuration A->B C Voltage Clamp at -70 mV B->C D Agonist Application (AMPA/Kainate) C->D E Record Baseline Current D->E F Perfusion with CP-465022 E->F G Record Inhibited Current F->G H Data Analysis (IC50 Calculation) G->H

Workflow for electrophysiological characterization.
In Vivo Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol is based on the in vivo characterization of CP-465022.[3]

1. Animals:

  • Male Sprague-Dawley rats (200-250 g) are used.

  • Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Administration:

  • This compound is dissolved in a vehicle (e.g., 0.9% saline).

  • The compound is administered via subcutaneous (s.c.) or intravenous (i.v.) injection at various doses.

  • The control group receives the vehicle alone.

3. Seizure Induction:

  • 30-60 minutes after drug administration, pentylenetetrazole (PTZ) is injected intraperitoneally (i.p.) at a dose of 60-80 mg/kg to induce seizures.

4. Behavioral Observation:

  • Animals are observed for 30 minutes following PTZ injection.

  • The latency to the first myoclonic jerk and the incidence of generalized clonic-tonic seizures are recorded.

  • Seizure severity is scored using a standardized scale (e.g., Racine scale).

5. Data Analysis:

  • The anticonvulsant effect of CP-465022 is determined by its ability to increase the latency to seizures and decrease the incidence and severity of seizures compared to the vehicle-treated group.

In Vivo Neuroprotection Assessment: Middle Cerebral Artery Occlusion (MCAO) Model

This protocol is based on the in vivo neuroprotection studies of CP-465022.[3]

1. Animals:

  • Male Wistar rats (250-300 g) are used.

2. Surgical Procedure (Transient MCAO):

  • Anesthesia is induced and maintained with isoflurane.

  • A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

  • A 4-0 nylon monofilament with a silicon-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion is maintained for 90-120 minutes.

3. Drug Administration:

  • CP-465022 or vehicle is administered (e.g., intravenously) at the time of reperfusion (removal of the filament) and/or at specific time points post-occlusion.

4. Assessment of Infarct Volume:

  • 24-48 hours after MCAO, animals are euthanized, and their brains are removed.

  • Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • The infarct volume is quantified using image analysis software.

5. Neurological Deficit Scoring:

  • Neurological function is assessed at various time points using a standardized scoring system (e.g., Bederson score) to evaluate motor deficits.

6. Data Analysis:

  • The neuroprotective effect of CP-465022 is evaluated by comparing the infarct volume and neurological deficit scores between the drug-treated and vehicle-treated groups.

In_Vivo_Study_Logic cluster_seizure Anticonvulsant Activity cluster_stroke Neuroprotection Assessment A1 CP-465022 Administration A2 PTZ Injection A1->A2 A3 Observe Seizure Activity A2->A3 A4 Analyze Latency & Severity A3->A4 B1 Induce MCAO B2 CP-465022 Administration B1->B2 B3 Assess Infarct Volume (TTC) B2->B3 B4 Evaluate Neurological Deficit B2->B4

Logical flow of in vivo experimental designs.

Summary of In Vivo Findings

In vivo studies have revealed that CP-465022 possesses potent anticonvulsant properties, effectively protecting against seizures in the PTZ model.[3] However, in models of focal and global cerebral ischemia (MCAO), CP-465022 failed to demonstrate significant neuroprotective effects, despite its potent AMPA receptor antagonism.[3] This finding has contributed to the ongoing discussion about the precise role of AMPA receptor subtypes in ischemic neuronal damage.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of AMPA receptors. Its high potency, selectivity, and non-competitive mechanism of action make it a well-characterized antagonist. While its lack of neuroprotective efficacy in preclinical stroke models was a significant finding, its anticonvulsant properties highlight the potential of targeting AMPA receptors for the treatment of seizure disorders. This technical guide provides a solid foundation of its pharmacological profile to aid researchers in designing and interpreting studies involving this compound.

References

A Deep Dive into the Selectivity of CP-465022 Hydrochloride for AMPA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CP-465022 hydrochloride has emerged as a significant pharmacological tool in neuroscience research due to its potent and selective antagonist activity at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This technical guide provides a comprehensive overview of the selectivity profile of CP-465022, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and experimental workflows.

Core Selectivity Profile

CP-465022 is a selective, non-competitive antagonist of AMPA receptors.[1][2] Its mechanism of action is independent of agonist concentration and is not use- or voltage-dependent.[1] This compound has been instrumental in elucidating the role of AMPA receptors in various physiological and pathophysiological processes.[1]

Quantitative Analysis of Receptor Inhibition

The selectivity of CP-465022 has been primarily characterized through functional assays, particularly electrophysiological recordings in primary neuronal cultures. The following table summarizes the key findings from these studies.

Receptor TargetAgonistCell TypePotency (IC₅₀)Concentration for EffectPercent InhibitionReference
AMPA Receptor AMPARat Cortical Neurons25 nM--[1]
Kainate Receptor KainateRat Cortical Neurons25 nM100 nMSignificant inhibition over 200s[2]
Rat Hippocampal Neurons500 nM - 1 µMNearly complete inhibition (99.3%)[2]
NMDA Receptor NMDARat Cortical Neurons-1 µM (10 min)Peak Current: Little effectSustained Current (8s): 26%[2]
10 µMPeak Current: 36%Sustained Current (8s): 70%[2]
Rat Cerebellar Granule Neurons1 µM (10 min)Peak Current: 19%Sustained Current (8s): 45%[2]

Note: The reported IC₅₀ value of 25 nM for kainate-induced responses in rat cortical neurons appears inconsistent with the broader claims of selectivity for AMPA receptors over kainate receptors.[1][3] Further studies are needed to fully elucidate the context of this finding. However, the dose-dependent inhibition of kainate-induced currents at higher concentrations (100 nM to 1 µM) in hippocampal neurons suggests a more complex interaction.

Experimental Methodologies

The characterization of CP-465022's selectivity has been predominantly achieved through patch-clamp electrophysiology on primary neuronal cultures.

Primary Neuronal Cell Culture
  • Cortical and Hippocampal Neurons: Dissociated cortical and hippocampal neurons are typically prepared from embryonic day 18 rat fetuses. The tissue is enzymatically and mechanically dissociated, and the cells are plated on poly-L-lysine-coated glass coverslips. Cultures are maintained in a neurobasal medium supplemented with B27, L-glutamine, and antibiotics. Experiments are usually performed on mature neurons, typically after 14-21 days in vitro.

  • Cerebellar Granule Neurons: Cerebellar granule neurons are prepared from 7- to 8-day-old rat pups. The cerebella are dissected, minced, and dissociated using trypsin. The cells are then plated on poly-L-lysine-coated coverslips and maintained in a basal medium of Eagle with Earle's salts, supplemented with fetal bovine serum, glucose, and antibiotics.

Electrophysiological Recordings

Whole-cell patch-clamp recordings are the primary method for assessing the functional activity of CP-465022 on ionotropic glutamate (B1630785) receptors.

  • Recording Setup: Neurons are visualized using an inverted microscope equipped with differential interference contrast optics. Recordings are performed at room temperature. Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with the internal solution.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. Tetrodotoxin (TTX, 0.5 µM) is often included to block voltage-gated sodium channels, and picrotoxin (B1677862) (50 µM) to block GABAₐ receptors.

    • Internal Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2 with CsOH.

  • Drug Application: Agonists and antagonists are applied to the recorded neuron using a rapid solution exchange system. This allows for precise control of the timing and concentration of drug application.

  • Voltage-Clamp Protocol: Neurons are typically voltage-clamped at a holding potential of -60 mV to -70 mV to minimize the contribution of voltage-gated channels. Agonist-induced currents are then recorded in response to the application of AMPA, kainate, or NMDA. The effect of CP-465022 is assessed by pre-incubating the cells with the compound for a defined period before co-application with the agonist.

Visualizing the Experimental Workflow and Receptor Interactions

The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining the selectivity of CP-465022 and the interaction of the compound with the AMPA receptor.

experimental_workflow cluster_cell_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_drug_testing Drug Testing cluster_analysis Data Analysis culture Primary Neuronal Culture (Cortical, Hippocampal, or Cerebellar) plating Plating on Coverslips culture->plating maturation Maturation (14-21 DIV) plating->maturation patch_clamp Whole-Cell Patch-Clamp maturation->patch_clamp voltage_clamp Voltage-Clamp at -60mV patch_clamp->voltage_clamp agonist_app Agonist Application (AMPA, Kainate, or NMDA) voltage_clamp->agonist_app current_rec Record Agonist-Induced Current agonist_app->current_rec ic50_calc IC50 Calculation current_rec->ic50_calc cp465022_preinc Pre-incubation with CP-465022 co_application Co-application of CP-465022 and Agonist cp465022_preinc->co_application inhibition_rec Record Inhibited Current co_application->inhibition_rec inhibition_rec->ic50_calc selectivity_det Determine Selectivity Profile ic50_calc->selectivity_det

Workflow for determining CP-465022 selectivity.

ampa_receptor_antagonism cluster_receptor AMPA Receptor cluster_ligands Ligands AMPA_R AMPA-R Glutamate_Site Glutamate Binding Site Glutamate_Site->AMPA_R Opens Ion Channel Allosteric_Site Non-competitive Binding Site Allosteric_Site->AMPA_R Prevents Channel Opening Glutamate Glutamate Glutamate->Glutamate_Site Binds and Activates CP465022 CP-465022 CP465022->Allosteric_Site Binds and Inhibits

Non-competitive antagonism of the AMPA receptor.

Summary of Selectivity

This compound is a potent and selective non-competitive antagonist of AMPA receptors. Its high affinity for AMPA receptors, with an IC₅₀ in the low nanomolar range, contrasts with its weaker effects on NMDA receptors, which are only observed at micromolar concentrations and primarily affect the sustained component of the current. While there is some evidence of activity at kainate receptors, the existing data suggests a complex interaction that requires further investigation to fully understand its selectivity profile. The equipotency of CP-465022 across different AMPA receptor subunit combinations makes it a valuable tool for studying the global effects of AMPA receptor antagonism in the central nervous system.[1]

References

In-Depth Technical Guide to CP-465022 Hydrochloride: A Selective Non-Competitive AMPA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of CP-465022 hydrochloride. It is intended to serve as a core resource for researchers and professionals engaged in neuroscience drug discovery and development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action.

Chemical Structure and Properties

This compound is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] Its chemical name is 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride.[2]

The core structure of CP-465022 is a quinazolin-4-one moiety, a class of compounds known for a wide range of biological activities. The molecule's specific substitutions are crucial for its high affinity and selectivity for the AMPA receptor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and experimental use.

PropertyValueReference
Molecular Formula C26H24ClFN4O.HCl[1][2]
Molecular Weight 499.41 g/mol [1][2]
CAS Number 1785666-59-2[1]
Appearance White to slightly yellow powder
Solubility Soluble in DMSO (to 100 mM) and water (to 10 mM)[1][3]
Storage Desiccate at room temperature[1]
Purity ≥98% (HPLC)[2]
Spectral Data

While specific spectral data like NMR and mass spectrometry were not detailed in the initial search, these are critical for compound identification and characterization. Researchers synthesizing or acquiring this compound should perform such analyses to confirm its identity and purity.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by acting as a non-competitive antagonist of the AMPA receptor. This means it does not compete with the endogenous ligand, glutamate (B1630785), for its binding site. Instead, it binds to an allosteric site on the receptor complex.[4] This binding event induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound.

The binding site for CP-465022 is located at the interface between the S1 and S2 glutamate-binding core and the channel transmembrane domains, specifically interacting with the S1-M1 and S2-M4 linkers.[4] This interaction disrupts the transduction of the agonist binding signal into channel gating, effectively blocking ion flux.[4]

Signaling Pathway Diagram

The following diagram, generated using Graphviz, illustrates the canonical AMPA receptor signaling pathway and the inhibitory effect of this compound.

AMPA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release Action_Potential Action Potential Action_Potential->Glutamate_vesicle Triggers release AMPA_R AMPA Receptor Ion_Channel Ion Channel (Closed) Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization Na+ influx Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation CP465022 CP-465022 CP465022->AMPA_R Allosteric Inhibition Glutamate->AMPA_R Binds

AMPA receptor signaling and inhibition by CP-465022.

Experimental Protocols

This section outlines key experimental methodologies relevant to the study of this compound.

Synthesis of this compound

While a detailed, step-by-step patented synthesis protocol is proprietary, the general synthesis of 3,2-disubstituted quinazolin-4(3H)-ones involves a multi-step process. A plausible synthetic route, based on the synthesis of similar quinazolinone derivatives, is outlined below. This should be considered a general guide and would require optimization.

Workflow for the Synthesis of Quinazolinone Derivatives:

Synthesis_Workflow A Anthranilic Acid Derivative B Acylation with 2-Chlorobenzoyl Chloride A->B C Formation of 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one B->C D Reaction with Hydrazine (B178648) Hydrate C->D E Formation of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one D->E F Condensation with 6-(diethylaminomethyl)pyridine-2-carbaldehyde E->F G CP-465022 (free base) F->G H Treatment with HCl G->H I This compound H->I

General synthetic workflow for this compound.

A key step involves the condensation of an appropriately substituted anthranilic acid with 2-chlorobenzoyl chloride to form a benzoxazinone (B8607429) intermediate.[5] This intermediate is then reacted with hydrazine to yield a 3-amino-quinazolinone. Subsequent reaction with a pyridine-2-carbaldehyde derivative and conversion to the hydrochloride salt would yield the final product. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times for similar compounds.[5]

In Vivo Model: Pentylenetetrazole (PTZ)-Induced Seizures

This model is used to evaluate the anticonvulsant activity of compounds.

Protocol:

  • Animals: Male Wistar rats are commonly used.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: this compound, dissolved in a suitable vehicle (e.g., saline or DMSO/saline), is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses.

  • PTZ Injection: After a predetermined pretreatment time (e.g., 30 minutes), a sub-convulsive dose of PTZ (e.g., 30-60 mg/kg, i.p.) is administered.

  • Observation: Animals are observed for the onset and severity of seizures for at least 30 minutes. Seizure activity is scored using a standardized scale (e.g., Racine scale).

  • Data Analysis: The latency to the first seizure, the duration of seizures, and the seizure score are recorded and compared between the vehicle-treated and drug-treated groups.

In Vitro Assay: Electrophysiological Recording

Whole-cell patch-clamp electrophysiology in primary neuronal cultures or brain slices is used to characterize the effects of CP-465022 on AMPA receptor-mediated currents.

Protocol:

  • Cell/Tissue Preparation: Primary cortical neurons are cultured, or acute brain slices (e.g., hippocampal or cortical) are prepared.

  • Recording Setup: Cells or slices are transferred to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Patching: A neuron is visualized, and a glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal). The membrane is then ruptured to achieve the whole-cell configuration.

  • Current Recording: The neuron is voltage-clamped at a holding potential (e.g., -70 mV). AMPA receptor-mediated currents are evoked by local application of an AMPA receptor agonist (e.g., kainate or AMPA) or by electrical stimulation of afferent pathways.

  • Drug Application: After recording stable baseline currents, this compound is bath-applied at various concentrations.

  • Data Analysis: The amplitude and kinetics of the AMPA receptor-mediated currents before and after drug application are measured and analyzed to determine the inhibitory concentration (IC50) and the nature of the inhibition (e.g., use-dependence, voltage-dependence). CP-465022 has been shown to inhibit AMPA receptor-mediated currents with an IC50 of 25 nM in rat cortical neurons.[6]

Pharmacological and Biological Activity

This compound is a highly selective antagonist for AMPA receptors over other glutamate receptor subtypes like kainate and NMDA receptors.[6] It exhibits potent anticonvulsant activity in various preclinical models.[7] Interestingly, despite its potent AMPA receptor blocking activity, in vivo studies have shown that it may not be neuroprotective in models of cerebral ischemia.[7]

The compound is brain-penetrant and orally active, making it a valuable tool for in vivo studies investigating the role of AMPA receptors in various physiological and pathological processes.[1]

Conclusion

This compound is a well-characterized, potent, and selective non-competitive AMPA receptor antagonist. Its unique pharmacological profile makes it an important research tool for elucidating the roles of AMPA receptors in the central nervous system. The data and protocols presented in this guide are intended to facilitate further research and development in the field of neuroscience.

Disclaimer: The information provided in this document is for research and informational purposes only. It is not intended as a substitute for professional scientific or medical advice. Always consult with a qualified professional for any health concerns or before making any decisions related to your health or treatment.

References

CP-465022 hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CP-465022 hydrochloride, a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document consolidates key data, experimental methodologies, and mechanistic insights to support ongoing and future research in neuropharmacology and drug development.

Chemical and Physical Data

This compound is a quinazolinone derivative with the following properties:

PropertyValue
CAS Number 1785666-59-2[1]
Molecular Weight 499.41 g/mol [1]
Molecular Formula C₂₆H₂₄ClFN₄O·HCl[1]
Chemical Name 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride
Purity Typically ≥98% (HPLC)[1]
Solubility Soluble in DMSO (up to 100 mM)[1]
Storage Desiccate at room temperature[1]

Note: Another CAS number, 199655-36-2, may be associated with the free base or a different salt form of CP-465022. Researchers should verify the specific form they are using.

Mechanism of Action

This compound is a selective and potent non-competitive antagonist of AMPA receptors, with a reported IC₅₀ of 25 nM in rat cortical neurons. Its mechanism of action is distinct from competitive antagonists that bind to the glutamate (B1630785) binding site. Instead, CP-465022 interacts with an allosteric site on the AMPA receptor complex. This non-competitive inhibition is not dependent on agonist concentration, nor is it use- or voltage-dependent.

In addition to its primary activity at AMPA receptors, CP-465022 has also been shown to significantly block the persistent component of Naᵥ1.6 channel activity[1]. This dual action may contribute to its potent anticonvulsant effects. The compound displays high selectivity for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors[2].

Signaling Pathway

The primary signaling pathway affected by CP-465022 is the fast excitatory neurotransmission mediated by AMPA receptors. By binding to an allosteric site, CP-465022 prevents the ion channel from opening in response to glutamate binding, thereby inhibiting the influx of sodium and calcium ions that leads to neuronal depolarization. This modulation of AMPA receptor activity has significant implications for synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.

Synthesis A Anthranilic Acid Derivative C Benzoxazinone Intermediate A->C B Acyl Chloride B->C E CP-465022 (Quinazolinone Core) C->E D Substituted Amine D->E

References

Methodological & Application

Application Notes and Protocols for CP-465022 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 hydrochloride is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] It exhibits anticonvulsant properties and has been investigated for its neuroprotective potential in models of cerebral ischemia.[1][2][5] This document provides detailed experimental protocols for in vitro and in vivo studies involving CP-465022, based on published research.

Chemical Name: 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride[3]

Mechanism of Action

CP-465022 acts as a non-competitive antagonist at AMPA receptors, meaning it does not compete with the agonist (e.g., glutamate) for the binding site.[6][7] Instead, it binds to an allosteric site on the receptor, inducing a conformational change that prevents ion channel opening.[8] This inhibition is not dependent on voltage or use.[6][7] CP-465022 is highly selective for AMPA receptors over N-methyl-D-aspartate (NMDA) and kainate receptors.[2][6][7]

cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds to agonist site IonChannel Ion Channel (Closed) AMPAR->IonChannel Prevents opening CP465022 CP-465022 CP465022->AMPAR Binds to allosteric site

Figure 1: Mechanism of action of CP-465022 at the AMPA receptor.

Quantitative Data Summary

ParameterValueSpeciesAssayReference
IC50 25 nMRatInhibition of AMPA receptor-mediated currents in cortical neurons[3][6][9][10]
Anticonvulsant Efficacy Full efficacy at 10 mg/kg (s.c.)RatPentylenetetrazole (PTZ)-induced seizure model[5]
Neuroprotection (Global Ischemia) No significant reduction in CA1 neuron lossRatFour-vessel occlusion model[1][2][5]
Neuroprotection (Focal Ischemia) No significant reduction in infarct volumeRatMiddle cerebral artery occlusion (MCAO) model[1][2][5]
Locomotor Activity Dose-dependent inhibitionRatOpen field test[5]

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Recording in Cortical Neurons

This protocol is adapted from methodologies used to characterize novel AMPA receptor antagonists.

Objective: To determine the inhibitory effect of CP-465022 on AMPA receptor-mediated currents in cultured rat cortical neurons.

Materials:

  • Primary cortical neuron cultures from embryonic rats

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2)

  • AMPA

  • This compound stock solution (in DMSO or water)

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Culture primary cortical neurons on glass coverslips.

  • After 7-14 days in vitro, transfer a coverslip to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with external solution.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Hold the membrane potential at -60 mV.

  • Apply AMPA (e.g., 100 µM) to elicit an inward current.

  • Wash out the AMPA and allow the current to return to baseline.

  • Pre-incubate the neuron with varying concentrations of CP-465022 for a defined period.

  • Co-apply AMPA and CP-465022 and record the resulting current.

  • Wash out the drugs and repeat with different concentrations of CP-465022 to generate a dose-response curve.

  • Calculate the IC50 value by fitting the data to a logistic equation.

start Start culture Culture Rat Cortical Neurons start->culture setup Transfer to Recording Chamber culture->setup patch Establish Whole-Cell Patch Clamp setup->patch ampa_app Apply AMPA patch->ampa_app wash1 Washout ampa_app->wash1 cp_app Apply CP-465022 wash1->cp_app co_app Co-apply AMPA and CP-465022 cp_app->co_app wash2 Washout co_app->wash2 repeat Repeat with Different Concentrations wash2->repeat repeat->cp_app Yes analyze Analyze Data and Calculate IC50 repeat->analyze No end_node End analyze->end_node

Figure 2: Workflow for in vitro patch-clamp experiments.

In Vivo Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model

Objective: To assess the anticonvulsant efficacy of CP-465022 in a rat model of generalized seizures.

Materials:

  • Adult male Sprague-Dawley rats

  • This compound

  • Vehicle (e.g., saline or 0.5% methylcellulose)

  • Pentylenetetrazole (PTZ) solution (e.g., 70 mg/kg in saline)

  • Observation chambers

  • Timer

Procedure:

  • Acclimate rats to the experimental environment.

  • Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle via subcutaneous (s.c.) or intravenous (i.v.) injection.

  • After a predetermined pretreatment time (e.g., 30 minutes), administer PTZ (s.c. or i.p.).

  • Immediately place the rat in an observation chamber and start the timer.

  • Observe the animal for seizure activity for at least 30 minutes.

  • Record the latency to the first myoclonic jerk and the presence or absence of generalized tonic-clonic seizures.

  • Assess the percentage of animals protected from seizures at each dose of CP-465022.

In Vivo Neuroprotection: Middle Cerebral Artery Occlusion (MCAO) Model

Objective: To evaluate the neuroprotective effect of CP-465022 in a rat model of focal cerebral ischemia.

Materials:

  • Adult male rats (e.g., Wistar or Sprague-Dawley)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for MCAO

  • Nylon monofilament suture (e.g., 4-0)

  • This compound

  • Vehicle

  • Physiological monitoring equipment (temperature, blood gases)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

  • Anesthetize the rat and maintain body temperature at 37°C.

  • Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the ECA.

  • Insert a nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • After 90 minutes of occlusion, administer CP-465022 (e.g., 5 mg/kg, s.c.) or vehicle.[5]

  • Thirty minutes after drug administration, withdraw the filament to allow reperfusion.

  • Administer a second, lower dose of CP-465022 (e.g., 2 mg/kg, s.c.) or vehicle 3.5 hours later.[5]

  • Allow the animal to recover for 24-48 hours.

  • Euthanize the rat and remove the brain.

  • Slice the brain into coronal sections and stain with TTC.

  • Quantify the infarct volume.

start Start anesthesia Anesthetize Rat start->anesthesia surgery Perform MCAO Surgery anesthesia->surgery occlusion 90 min Occlusion surgery->occlusion drug1 Administer CP-465022 (5 mg/kg) or Vehicle occlusion->drug1 reperfusion Reperfusion drug1->reperfusion drug2 Administer CP-465022 (2 mg/kg) or Vehicle reperfusion->drug2 recovery 24-48h Recovery drug2->recovery euthanize Euthanize and Harvest Brain recovery->euthanize stain TTC Staining euthanize->stain analyze Quantify Infarct Volume stain->analyze end_node End analyze->end_node

Figure 3: Experimental workflow for the MCAO model.

In Vivo Neuroprotection: Global Cerebral Ischemia Model (Four-Vessel Occlusion)

Objective: To determine if CP-465022 can prevent delayed neuronal death in a rat model of global cerebral ischemia.

Materials:

  • Adult male rats

  • Anesthesia

  • Surgical instruments

  • Aneurysm clips

  • This compound

  • Vehicle

  • Histology equipment and reagents (e.g., for Nissl staining)

Procedure:

  • Day 1: Anesthetize the rat and occlude both vertebral arteries by electrocautery through the alar foramina of the first cervical vertebra. Place loose ligatures around both common carotid arteries.

  • Day 2: Re-anesthetize the rat and expose the common carotid arteries.

  • Induce global ischemia by tightening the ligatures on the common carotid arteries for 10 minutes.

  • Release the ligatures to allow reperfusion.

  • Administer CP-465022 (e.g., 5 mg/kg or 10 mg/kg, s.c.) or vehicle at the time of reperfusion.[5]

  • Administer a second, lower dose (e.g., 2 mg/kg or 4 mg/kg, s.c.) 4 hours later.[5]

  • Allow the animal to recover for 7 days.

  • Euthanize the rat, perfuse the brain with fixative, and process for histology.

  • Perform Nissl staining on hippocampal sections and quantify the number of surviving CA1 pyramidal neurons.

Disclaimer

These protocols are intended as a guide for research purposes only. Investigators should adapt these methods to their specific experimental conditions and adhere to all institutional and governmental regulations regarding animal care and use.

References

Application Notes and Protocols for CP-465022 Hydrochloride in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of CP-465022 hydrochloride, a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, in in vitro research settings.

Introduction

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of AMPA receptors.[1] It acts as a noncompetitive antagonist, meaning its inhibitory effect is not dependent on the concentration of the agonist (e.g., glutamate (B1630785) or AMPA) and is not use- or voltage-dependent.[2] This compound has demonstrated high selectivity for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors, making it a precise tool for dissecting glutamatergic signaling pathways.[2][3][4]

Mechanism of Action

This compound allosterically inhibits AMPA receptors. This means it binds to a site on the receptor that is distinct from the glutamate binding site. This binding event induces a conformational change in the receptor, preventing ion channel opening even when an agonist is bound. This noncompetitive mechanism of action is a key feature that distinguishes it from competitive antagonists that directly compete with glutamate for binding.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Closed) AMPA_R->Ion_Channel Prevents Opening CP465022 CP-465022 Allosteric_Site CP465022->Allosteric_Site Binds to Allosteric_Site->AMPA_R

Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound on various glutamate receptor-mediated responses.

Table 1: Inhibitory Potency of CP-465022 on Kainate-Induced Responses

ParameterCell TypeValueReference
IC₅₀Rat Cortical Neurons25 nM[1][2][5]
Concentration for complete inhibitionRat Cortical Neurons3.2 µM[1][6]

Table 2: Inhibitory Effects of CP-465022 on Kainate-Induced Whole-Cell Currents in Rat Hippocampal Neurons

CP-465022 ConcentrationEffectReference
100 nMInhibits kainate currents over 200s[1][6]
500 nMNearly complete inhibition[1][6]
1 µMNearly complete inhibition (99.3%)[1][6]

Table 3: Inhibitory Effects of CP-465022 on NMDA-Induced Currents

Cell TypeCP-465022 ConcentrationIncubation TimeEffect on Peak CurrentEffect on Current at 8sReference
Cortical Neurons1 µM10 minLittle effect26% reduction[1]
Cortical Neurons10 µM-36% inhibition70% inhibition[1]
Cerebellar Granule Neurons1 µM10 min19% inhibition45% reduction[1]

Experimental Protocols

The following are detailed protocols for common in vitro experiments involving this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the inhibitory effect of CP-465022 on ligand-gated ion channels in cultured neurons.

prep Prepare Neuronal Culture patch Establish Whole-Cell Patch Clamp prep->patch baseline Record Baseline Current (Apply Agonist - e.g., Kainate) patch->baseline apply_cp Apply this compound baseline->apply_cp record_inhibition Record Inhibited Current (Apply Agonist + CP-465022) apply_cp->record_inhibition washout Washout and Record Recovery record_inhibition->washout analyze Data Analysis washout->analyze

Workflow for Patch-Clamp Electrophysiology.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cultured neurons (e.g., rat cortical, hippocampal, or cerebellar granule neurons)

  • External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4)

  • Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 4 ATP-Mg, 0.3 GTP-Na; pH adjusted to 7.2)

  • Agonist stock solution (e.g., Kainate or AMPA)

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Preparation of Solutions: Prepare fresh dilutions of this compound and the agonist in the external solution on the day of the experiment.

  • Cell Culture: Plate neurons on coverslips and culture under appropriate conditions until mature enough for electrophysiological recordings.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

    • Using a micromanipulator, approach a neuron with a patch pipette filled with internal solution.

    • Form a gigaohm seal between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Baseline Recording:

    • Clamp the cell at a holding potential (e.g., -60 mV).

    • Apply the agonist (e.g., 100 µM Kainate) for a set duration to elicit an inward current. Record this baseline response.

  • Application of CP-465022:

    • Perfuse the chamber with the external solution containing the desired concentration of this compound for a predetermined incubation period (e.g., 2-10 minutes).

  • Recording of Inhibited Response:

    • While continuously perfusing with the CP-465022 solution, co-apply the agonist.

    • Record the resulting current. The reduction in current amplitude compared to the baseline represents the inhibitory effect of CP-465022.

  • Dose-Response Curve (Optional):

    • Repeat steps 5 and 6 with a range of CP-465022 concentrations to determine the IC₅₀ value.

  • Washout:

    • Perfuse the chamber with the external solution without CP-465022 to wash out the compound and observe any recovery of the agonist-induced current.

  • Data Analysis:

    • Measure the peak amplitude of the inward currents before, during, and after CP-465022 application.

    • Calculate the percentage of inhibition for each concentration.

    • If a dose-response curve was generated, fit the data to a logistic function to determine the IC₅₀.

Cell Viability/Toxicity Assay

This protocol can be used to assess the potential cytotoxic effects of CP-465022 on neuronal or other cell cultures.

Materials:

  • This compound

  • Cell culture medium appropriate for the cell line

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of CP-465022. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development or fluorescent/luminescent signal generation.

  • Data Acquisition: Measure the absorbance or fluorescence/luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the untreated control wells (representing 100% viability).

    • Plot cell viability (%) against the concentration of CP-465022 to assess cytotoxicity.

Concluding Remarks

This compound is a powerful tool for the in vitro study of AMPA receptor function. Its high potency and selectivity allow for precise modulation of AMPA receptor activity. The protocols provided here offer a starting point for researchers to incorporate this compound into their experimental designs. As with any pharmacological agent, it is recommended to perform dose-response experiments to determine the optimal concentration for a specific cell type and experimental condition.

References

CP-465022 Hydrochloride: Application Notes for In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 hydrochloride is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It serves as a valuable research tool for investigating the physiological and pathophysiological roles of AMPA receptors in the central nervous system.[4][5] In preclinical animal models, CP-465022 has demonstrated efficacy as an anticonvulsant.[1][6] However, it did not show neuroprotective effects in rat models of global and focal ischemia.[1][2]

This document provides detailed application notes and protocols for the use of this compound in in vivo animal models, based on published research.

Mechanism of Action

CP-465022 acts as a noncompetitive antagonist at AMPA receptors, meaning it does not compete with the endogenous ligand glutamate (B1630785) for the binding site.[4] Instead, it binds to an allosteric site on the receptor, inhibiting its function.[4] This compound is highly selective for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors.[2][4] The inhibition of AMPA receptors by CP-465022 leads to a reduction in excitatory neurotransmission.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_Ca_Influx Na+/Ca2+ Influx AMPA_R->Na_Ca_Influx Activates Depolarization Depolarization Na_Ca_Influx->Depolarization Leads to CP465022 CP-465022 CP465022->AMPA_R Inhibits (Noncompetitive)

Figure 1: Mechanism of action of CP-465022.

Data Presentation

In Vitro Potency
ParameterSpeciesCell TypeValue
IC₅₀RatCortical Neurons25 nM[3][4][5]
In Vivo Pharmacokinetics in Rats (10 mg/kg, SC)
ParameterValue
Time to Peak Plasma Concentration~30 minutes[1]
Plasma Half-life~4 hours[1]
In Vivo Efficacy in Rats (Anticonvulsant Activity)
ModelEndpointEfficacious Dose (SC)
Pentylenetetrazole-induced seizuresInhibition of seizures and lethality10 mg/kg (full efficacy for at least 4 hours)[1]
In Vivo Efficacy in Rats (Neuroprotection)
ModelTreatment ParadigmOutcome
Global Ischemia (10 min)5 mg/kg SC at reperfusion, 2 mg/kg SC 4 hours laterNo reduction in CA1 neuron loss[1]
Global Ischemia (10 min)10 mg/kg SC at reperfusion, 4 mg/kg SC 4 hours laterNo reduction in CA1 neuron loss[1]
Middle Cerebral Artery Occlusion (MCAO)-No reduction in infarct size[1]

Experimental Protocols

Anticonvulsant Activity Assessment in Rats

This protocol is adapted from studies evaluating the efficacy of CP-465022 in a chemically-induced seizure model.[1]

cluster_0 Experimental Workflow A Acclimatize Rats B Administer CP-465022 (SC) or Vehicle A->B C Wait 60 minutes B->C D Induce Seizures (Pentylenetetrazole, 100 mg/kg IP) C->D E Monitor for Seizures and Lethality (up to 1800s) D->E F Record Latency to Clonic and Tonic Seizures, and Death E->F

Figure 2: Workflow for anticonvulsant activity testing.

Materials:

  • This compound

  • Vehicle (e.g., saline, sterile water)

  • Pentylenetetrazole (PTZ)

  • Male rats

  • Syringes and needles for subcutaneous (SC) and intraperitoneal (IP) injections

  • Observation chambers

  • Timer

Procedure:

  • Animal Acclimatization: Allow male rats to acclimatize to the housing conditions for at least one week prior to the experiment.

  • Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentration.

  • Administration:

    • Administer the prepared CP-465022 solution or vehicle subcutaneously (SC) to the rats. A dose of 10 mg/kg has been shown to be effective.[1]

    • Allow a 60-minute pre-treatment time.[1]

  • Seizure Induction:

    • Administer pentylenetetrazole (100 mg/kg) via intraperitoneal (IP) injection.[1]

  • Observation:

    • Immediately after PTZ administration, place the animals in individual observation chambers.

    • Monitor the animals continuously for the onset of clonic and tonic seizures, as well as lethality, for a period of up to 1800 seconds.[1]

  • Data Analysis:

    • Record the latency (in seconds) to the first clonic seizure, the first tonic seizure, and death for each animal.

    • Compare the latencies between the CP-465022-treated groups and the vehicle-treated group using appropriate statistical methods.

Global Cerebral Ischemia Model in Rats

This protocol describes a model of global cerebral ischemia to evaluate the neuroprotective potential of CP-465022.[1]

cluster_0 Global Ischemia Workflow A Induce Global Ischemia (e.g., 4-vessel occlusion for 10 min) B Reperfusion A->B C Administer CP-465022 or Vehicle (Dose 1, SC) B->C D 4 hours post-reperfusion C->D E Administer CP-465022 or Vehicle (Dose 2, SC) D->E F 7-day Survival Period E->F G Euthanize and Perfuse Brains F->G H Histological Analysis of CA1 Neurons G->H

Figure 3: Workflow for global ischemia neuroprotection study.

Materials:

  • This compound

  • Vehicle

  • Anesthetics

  • Surgical instruments for 4-vessel occlusion

  • Histology equipment (microtome, stains, microscope)

Procedure:

  • Ischemia Induction:

    • Anesthetize male rats.

    • Induce global cerebral ischemia using a method such as the 4-vessel occlusion model for a duration of 10 minutes.[1]

  • Reperfusion and Treatment:

    • At the time of reperfusion, administer the first dose of CP-465022 or vehicle subcutaneously. Dosing regimens that have been tested are 5 mg/kg and 10 mg/kg.[1]

    • Four hours after the first dose, administer a second dose of CP-465022 (e.g., 2 mg/kg for the 5 mg/kg initial dose group, and 4 mg/kg for the 10 mg/kg initial dose group) or vehicle.[1]

  • Survival and Tissue Processing:

    • Allow the animals to survive for 7 days.[1]

    • On day 7, euthanize the animals and perfuse the brains for histological analysis.

  • Histological Analysis:

    • Process the brains for histology and stain sections to visualize neurons (e.g., with cresyl violet).

    • Quantify the number of surviving neurons in the CA1 region of the hippocampus.

  • Data Analysis:

    • Compare the percentage of neuronal loss in the CA1 region between the CP-465022-treated groups and the vehicle-treated group.

Conclusion

This compound is a selective noncompetitive AMPA receptor antagonist with demonstrated anticonvulsant properties in rodent models. While it effectively blocks AMPA receptor activity in the CNS after systemic administration, it has not shown neuroprotective efficacy in models of ischemic stroke.[1][2] These application notes provide a framework for utilizing CP-465022 in in vivo research to further explore the roles of AMPA receptors in various neurological processes. Researchers should adhere to all institutional and national guidelines for the ethical use of animals in research.

References

Application Notes: Characterizing AMPA Receptors with CP-465022 Hydrochloride using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 hydrochloride is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] Its mechanism of action, which is not dependent on agonist concentration, use, or voltage, makes it a valuable pharmacological tool for investigating the role of AMPA receptors in various physiological and pathophysiological processes.[3] These application notes provide detailed protocols for utilizing this compound in whole-cell patch-clamp recordings to characterize AMPA receptor-mediated currents in neuronal preparations.

Mechanism of Action

CP-465022 acts as a non-competitive antagonist, meaning it binds to an allosteric site on the AMPA receptor, distinct from the glutamate (B1630785) binding site. This binding event induces a conformational change in the receptor that prevents the ion channel from opening, even when the agonist (e.g., glutamate or AMPA) is bound. This effectively blocks the influx of cations (primarily Na⁺ and Ca²⁺) and subsequent neuronal depolarization. The compound is highly selective for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors.[3][4]

CP_465022_Mechanism_of_Action cluster_0 AMPA Receptor Activation cluster_1 Inhibition by CP-465022 Glutamate Glutamate (Agonist) AMPAR_Inactive AMPA Receptor (Channel Closed) Glutamate->AMPAR_Inactive Binds AMPAR_Active AMPA Receptor (Channel Open) AMPAR_Inactive->AMPAR_Active Activates Ion_Influx Ion Influx (Na+, Ca2+) AMPAR_Active->Ion_Influx Allows AMPAR_Active_Inhibited AMPA Receptor (Channel Blocked) AMPAR_Active->AMPAR_Active_Inhibited Depolarization Neuronal Depolarization Ion_Influx->Depolarization Leads to CP465022 CP-465022 CP465022->AMPAR_Active Binds Allosterically AMPAR_Active_Inhibited->Ion_Influx Prevents

Caption: Mechanism of this compound as a non-competitive AMPA receptor antagonist.

Data Presentation: Quantitative Analysis

This compound exhibits high potency and a distinct inhibitory profile. The following tables summarize its effects based on patch-clamp studies.

Table 1: Potency of this compound

ParameterAgonistPreparationValueReference
IC₅₀KainateRat Cortical Neurons25 nM[1][2][3]

Table 2: Inhibitory Profile of this compound on Various Receptors

Target ReceptorAgonistConcentration% Inhibition (Mean)PreparationReference
KainateKainate500 nM~99%Rat Hippocampal Neurons[1]
NMDANMDA1 µM19% (peak current)Rat Cerebellar Granule Neurons[1]
NMDANMDA1 µM45% (current at 8s)Rat Cerebellar Granule Neurons[1]
NMDANMDA10 µM36% (peak current)Rat Cortical Neurons[1]
NMDANMDA10 µM70% (current at 8s)Rat Cortical Neurons[1]
Naᵥ1.6Ramp DepolarizationStandard Concentrations~30%HEK cells expressing Naᵥ1.6[1]

Note: While highly selective for AMPA receptors, CP-465022 shows some off-target effects at higher concentrations, including inhibition of the persistent component of Naᵥ1.6 channels.[1] Researchers should consider these effects when designing experiments.

Experimental Protocols

This section provides a detailed protocol for performing whole-cell voltage-clamp recordings to measure the inhibitory effect of CP-465022 on AMPA receptor-mediated currents in cultured neurons.

Solutions and Reagents

Proper solution preparation is critical for healthy cells and stable recordings.

  • Artificial Cerebrospinal Fluid (aCSF) (in mM):

    • 126 NaCl

    • 3 KCl

    • 2 MgSO₄

    • 2 CaCl₂

    • 1.25 NaH₂PO₄

    • 26.4 NaHCO₃

    • 10 Glucose

    • Preparation: Prepare 10X stock solutions. On the day of the experiment, dilute to 1X, adjust osmolarity to ~290-310 mOsm, and continuously bubble with carbogen (B8564812) (95% O₂ / 5% CO₂) for at least 15 minutes before use.[2][5]

  • Intracellular (Pipette) Solution (in mM):

    • 115 K-Gluconate (or Cs-Methanesulfonate to block K⁺ channels)

    • 4 NaCl

    • 40 HEPES

    • 2 ATP-Mg

    • 0.3 GTP-Na

    • Preparation: Adjust pH to 7.2 with KOH (or CsOH) and osmolarity to ~270-290 mOsm (should be slightly lower than aCSF).[2][5][6] Aliquot and store at -20°C. Filter through a 0.22 µm syringe filter before use.

  • Pharmacological Agents:

    • This compound: Prepare a stock solution (e.g., 10 mM) in DMSO or water. The final concentration for experiments typically ranges from 10 nM to 10 µM.

    • AMPA or Kainate: Agonist to evoke currents.

    • Tetrodotoxin (TTX): 1 µM to block voltage-gated sodium channels.[2]

    • Picrotoxin or Bicuculline: 50-100 µM to block GABA-A receptor-mediated currents.[2]

    • D-AP5: 50 µM to block NMDA receptor-mediated currents, ensuring isolated AMPA receptor activity.[2]

Electrophysiological Recording Procedure

The following workflow outlines the key steps for a successful patch-clamp experiment.

Patch_Clamp_Workflow cluster_prep Preparation cluster_rec Recording A Prepare Neuronal Culture (e.g., Cortical or Hippocampal) B Prepare and Oxygenate Solutions (aCSF, Internal) C Pull Borosilicate Pipette (3-7 MΩ resistance) D Prepare Drug Solutions (Agonist, Antagonists) E Mount Pipette & Apply Positive Pressure D->E Start Experiment F Approach Cell & Form Gigaseal (>1 GΩ) E->F G Rupture Membrane to Achieve Whole-Cell Configuration F->G H Set Holding Potential (-60 or -70 mV) G->H I Record Baseline with Blockers (TTX, D-AP5, etc.) H->I J Apply Agonist (AMPA/Kainate) to Evoke Currents I->J K Co-apply Agonist + CP-465022 to Record Inhibition J->K L Washout & Data Analysis K->L

Caption: Experimental workflow for whole-cell patch-clamp recording with CP-465022.

Step-by-Step Method:

  • Preparation: Place the coverslip with cultured neurons into the recording chamber and begin continuous perfusion with oxygenated aCSF (1.5-2 mL/min).[2]

  • Pipette Positioning: Fill a pulled glass pipette (3-7 MΩ resistance) with the filtered intracellular solution.[5] Under positive pressure, lower the pipette into the bath and approach a target neuron.

  • Seal Formation: Once the pipette touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance "gigaseal" (>1 GΩ).[7]

  • Whole-Cell Access: Apply a brief pulse of gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.[8]

  • Stabilization: Switch the amplifier to voltage-clamp mode and set the holding potential to -60 mV or -70 mV. Allow the cell to stabilize for 5-10 minutes.

  • Isolating AMPA Currents: Perfuse the chamber with aCSF containing TTX, D-AP5, and a GABA-A antagonist to pharmacologically isolate AMPA receptor-mediated currents.[2]

  • Baseline Recording: Record baseline activity. Then, apply a brief pulse of an AMPA receptor agonist (e.g., 10 µM AMPA or Kainate) to evoke a stable inward current. Repeat several times to ensure a consistent response.

  • CP-465022 Application: Co-perfuse the agonist with the desired concentration of this compound.

  • Inhibition Recording: Once the drug has reached the cell, apply the agonist again and record the inhibited current. The degree of inhibition can be calculated by comparing the peak current amplitude before and after CP-465022 application.

  • Dose-Response: Repeat steps 7-9 with varying concentrations of CP-465022 to generate a dose-response curve and calculate the IC₅₀.

References

Application Notes and Protocols: CP-465022 Hydrochloride in Rodent Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 hydrochloride is a potent and selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] As a brain-penetrant, orally active compound, it has demonstrated significant anticonvulsant activity in preclinical studies.[2] This document provides detailed application notes and protocols for the use of this compound in a key rodent seizure model, offering a valuable resource for researchers investigating novel antiepileptic therapies. The primary mechanism of action of CP-465022 involves the allosteric inhibition of AMPA receptors, thereby reducing excessive excitatory neurotransmission, a key factor in the generation and spread of seizures.[1]

Data Presentation

The anticonvulsant efficacy of this compound has been quantitatively assessed in the pentylenetetrazole (PTZ)-induced seizure model in rats. The following table summarizes the effective dosages and observed outcomes.

Rodent Model Species Administration Route Dosage Effect Citation
Pentylenetetrazole (PTZ)-induced seizuresRatSubcutaneous (SC)5 mg/kgAbove the ED₅₀ for inhibition of tonic and clonic seizures.[1]
Pentylenetetrazole (PTZ)-induced seizuresRatSubcutaneous (SC)10 mg/kgComplete inhibition of tonic and clonic seizures. Associated with significant ataxia.[1]

ED₅₀: Median effective dose

Signaling Pathway of this compound

CP-465022 acts as a non-competitive antagonist at the AMPA receptor. Unlike competitive antagonists that bind to the glutamate (B1630785) binding site, CP-465022 binds to an allosteric site on the receptor complex. This binding event induces a conformational change in the receptor, preventing the ion channel from opening even when glutamate is bound. This mechanism effectively blocks the influx of sodium and calcium ions into the postsynaptic neuron, thereby dampening excitatory neurotransmission and reducing neuronal hyperexcitability that leads to seizures.

CP-465022 Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Action Potential Glutamate Glutamate Glutamate_Release->Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Ion_Channel_Block Ion Channel Blocked AMPA_Receptor->Ion_Channel_Block Inhibition CP465022 CP-465022 CP465022->AMPA_Receptor Allosteric Binding Reduced_Excitation Reduced Neuronal Excitation (Anticonvulsant Effect) Ion_Channel_Block->Reduced_Excitation

Mechanism of action of this compound.

Experimental Protocols

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

This protocol details the methodology for assessing the anticonvulsant efficacy of this compound against seizures induced by pentylenetetrazole (PTZ), a GABA-A receptor antagonist.

Materials:

  • This compound

  • Pentylenetetrazole (PTZ)

  • Vehicle for CP-465022 (e.g., sterile saline, distilled water, or a suitable solvent)

  • Vehicle for PTZ (e.g., 0.9% saline)

  • Adult male rats (e.g., Sprague-Dawley or Wistar strain), weighing 200-250g

  • Syringes and needles for subcutaneous (SC) and intraperitoneal (IP) injections

  • Observation chambers

  • Timer

Procedure:

  • Animal Acclimation: Acclimate rats to the laboratory environment for at least one week prior to the experiment, with free access to food and water.

  • Drug Preparation:

    • Dissolve this compound in the chosen vehicle to the desired concentrations (e.g., for 5 mg/kg and 10 mg/kg doses).

    • Dissolve PTZ in 0.9% saline to a concentration that allows for the administration of 100 mg/kg in a suitable injection volume.

  • Experimental Groups: Divide the animals into at least three groups:

    • Vehicle control group (receives vehicle for CP-465022)

    • CP-465022 low dose group (e.g., 5 mg/kg)

    • CP-465022 high dose group (e.g., 10 mg/kg)

  • Drug Administration:

    • Administer the appropriate dose of this compound or its vehicle subcutaneously (SC) to the rats in their respective groups.

  • Pre-treatment Time: Allow for a pre-treatment period of 60 minutes after the administration of CP-465022 or vehicle.[1]

  • Seizure Induction:

    • After the pre-treatment period, administer PTZ (100 mg/kg) intraperitoneally (IP) to all animals.[1]

  • Observation:

    • Immediately after PTZ injection, place each rat in an individual observation chamber.

    • Observe the animals continuously for at least 30 minutes.

    • Record the following parameters:

      • Latency to the first clonic seizure.

      • Incidence of clonic seizures (presence or absence).

      • Latency to the first tonic seizure.

      • Incidence of tonic seizures (presence or absence).

      • Incidence of lethality.

  • Data Analysis:

    • Compare the latencies to seizures between the control and CP-465022-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • Compare the incidence of seizures and lethality between groups using a chi-square test or Fisher's exact test.

PTZ_Seizure_Model_Workflow Start Start Acclimation Animal Acclimation (>= 1 week) Start->Acclimation Grouping Random Assignment to Groups (Vehicle, CP-465022 Low Dose, CP-465022 High Dose) Acclimation->Grouping Drug_Admin Subcutaneous Administration (Vehicle or CP-465022) Grouping->Drug_Admin Pretreatment Pre-treatment Period (60 minutes) Drug_Admin->Pretreatment PTZ_Injection Intraperitoneal Injection of PTZ (100 mg/kg) Pretreatment->PTZ_Injection Observation Behavioral Observation (>= 30 minutes) PTZ_Injection->Observation Data_Collection Record Seizure Latency, Incidence, and Lethality Observation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End Analysis->End

Experimental workflow for the PTZ-induced seizure model.

Discussion and Limitations

The available data robustly supports the anticonvulsant efficacy of this compound in the PTZ-induced seizure model in rats.[1] The dose-dependent inhibition of both clonic and tonic seizures highlights its potential as a broad-spectrum antiepileptic agent.

It is important to note a significant limitation in the current body of published research. As of the latest review, there is a lack of direct evidence for the use and effective dosage of this compound in other common rodent seizure models, such as the maximal electroshock (MES) seizure model, audiogenic seizure models, or kindling models. While the mechanism of action suggests potential efficacy in these models, further experimental validation is required to establish specific dosages and protocols. Future research should aim to broaden the preclinical profile of CP-465022 to provide a more comprehensive understanding of its anticonvulsant properties.

References

Application Notes and Protocols: Preparing CP-465022 Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 hydrochloride is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with an IC50 of 25 nM in rat cortical neurons.[1][2][3][4][5] It exhibits anticonvulsant activity and serves as a critical tool for investigating the role of AMPA receptors in various physiological and pathological processes.[1][2][3][6] Proper preparation of stock solutions is paramount to ensure the accuracy and reproducibility of experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below for easy reference.

PropertyValueReferences
Molecular Weight 499.41 g/mol [1][2][7]
Molecular Formula C₂₆H₂₄ClFN₄O·HCl[1][2][7]
Purity ≥98%[2][7]
Appearance SolidN/A
CAS Number 1785666-59-2[2][7]

Solubility Data

The solubility of this compound in commonly used laboratory solvents is crucial for the preparation of stock solutions.

SolventMaximum ConcentrationReferences
DMSO 100 mM[1][2][7]
Water 10 mM[1]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, nuclease-free water

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 100 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration stock solution in DMSO, which is suitable for long-term storage and subsequent dilution into aqueous buffers or cell culture media.

Calculations:

To prepare a 100 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For 1 mL of a 100 mM stock solution:

Mass (mg) = 0.1 mol/L x 0.001 L x 499.41 g/mol x 1000 mg/g = 49.94 mg

Procedure:

  • Weighing: Accurately weigh 49.94 mg of this compound powder using a calibrated analytical balance.

  • Dissolving: Transfer the powder to a sterile vial. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be applied to aid dissolution if necessary.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Preparation of a 10 mM Aqueous Stock Solution

For experiments where DMSO may interfere, an aqueous stock solution can be prepared. Note the lower maximum solubility in water.

Calculations:

For 1 mL of a 10 mM stock solution:

Mass (mg) = 0.01 mol/L x 0.001 L x 499.41 g/mol x 1000 mg/g = 4.99 mg

Procedure:

  • Weighing: Weigh 4.99 mg of this compound powder.

  • Dissolving: Add the powder to a sterile tube. Add 1 mL of sterile, nuclease-free water.

  • Mixing: Vortex thoroughly to dissolve. Sonication may be used sparingly if needed.

  • Usage: It is recommended to prepare and use aqueous solutions on the same day if possible.[1]

  • Storage: If short-term storage is necessary, store at -20°C for up to one month.[1] Before use, ensure the solution is brought to room temperature and that no precipitate has formed.

Visualization of Pathways and Workflows

Signaling Pathway of AMPA Receptor Antagonism

The following diagram illustrates the mechanism of action of CP-465022 as a non-competitive antagonist of the AMPA receptor.

AMPA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor Binds Ion_Channel Ion Channel AMPA_Receptor->Ion_Channel Activates Postsynaptic_Neuron Postsynaptic Neuron Ion_Channel->Postsynaptic_Neuron Na+ Influx -> Depolarization CP465022 CP-465022 HCl CP465022->AMPA_Receptor Non-competitive Antagonism

Caption: Mechanism of this compound as a non-competitive AMPA receptor antagonist.

Experimental Workflow for Stock Solution Preparation

This diagram outlines the key steps for preparing this compound stock solutions.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage & Use Start Start Calculate Calculate Mass Start->Calculate Weigh Weigh Compound Calculate->Weigh Dissolve Add Solvent (DMSO or Water) Weigh->Dissolve Mix Vortex/Sonicate Dissolve->Mix Aliquot Aliquot Mix->Aliquot Store Store at -20°C or -80°C Aliquot->Store Use Use in Experiment Store->Use

References

Application Notes and Protocols for Intracellular Recording with CP-465022 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 hydrochloride is a potent, selective, and non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4][5] Its unique mechanism of action, which involves binding to an allosteric site on the AMPA receptor, makes it a valuable tool for investigating the role of AMPA receptors in various physiological and pathophysiological processes.[4] These application notes provide detailed protocols for the use of this compound in intracellular recording experiments, specifically for the characterization of its effects on AMPA receptor-mediated currents.

Mechanism of Action

CP-465022 acts as a non-competitive antagonist at AMPA receptors, meaning it does not compete with the agonist (e.g., glutamate) for the binding site.[5][6] Instead, it binds to a separate, allosteric site on the receptor-channel complex, thereby inhibiting the ion channel's function. This inhibition is not dependent on the concentration of the agonist and is not use- or voltage-dependent.[5][6] CP-465022 is highly selective for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors.[5][6]

Quantitative Data

The following tables summarize the key quantitative data for this compound, facilitating experimental design and data interpretation.

Table 1: Potency and Efficacy of this compound

ParameterValueCell TypeAgonistReference
IC50 25 nMRat Cortical NeuronsKainate[1][3]

Table 2: Effects of this compound on Different Receptor Types

ReceptorEffectConcentrationCell TypeNotesReference
AMPA Potent, non-competitive antagonismIC50 = 25 nMRat Cortical NeuronsInhibition is not use- or voltage-dependent.[5][6]
Kainate Weak inhibition--Significantly less potent than on AMPA receptors.[5][6]
NMDA Little to no effect on peak currents1 µMCultured Rat Cerebellar Granule NeuronsReduces current measured at 8 s during NMDA application by 26%.[1]
NMDA Inhibition of peak currents10 µMCortical NeuronsInhibits peak currents by 36% and currents at 8 s by 70%.[1]

Experimental Protocols

The following protocols are intended as a guide and may require optimization for specific experimental systems.

Cell Culture and Preparation

This protocol is suitable for primary neuronal cultures or cell lines expressing AMPA receptors.

  • Cell Culture: Culture primary cortical or hippocampal neurons from embryonic rats or mice on poly-D-lysine-coated glass coverslips. Maintain cultures in a suitable neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Transfection (for cell lines): For cell lines such as HEK293, transiently transfect with cDNAs encoding the desired AMPA receptor subunits using a suitable transfection reagent like calcium phosphate (B84403) or lipofectamine.[3] It is advisable to co-transfect with a fluorescent protein (e.g., eGFP) to identify transfected cells for recording.[3]

  • Preparation for Recording: After a suitable culture period (e.g., 10-14 days for primary neurons or 24-48 hours post-transfection for cell lines), transfer a coverslip to the recording chamber on the stage of an inverted microscope.

Solutions for Whole-Cell Patch-Clamp Recording

External (Bath) Solution (in mM):

ComponentConcentration
NaCl150
KCl3
CaCl22
MgCl21
HEPES10
Glucose10

Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm with sucrose.

Internal (Pipette) Solution (in mM):

ComponentConcentration
K-Gluconate115
KCl20
HEPES10
Mg-ATP2
Na-GTP0.3
Na2-Phosphocreatine10

Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

This compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Store the stock solution at -20°C.

  • On the day of the experiment, dilute the stock solution to the desired final concentrations in the external recording solution. Ensure the final DMSO concentration does not exceed 0.1%.

Whole-Cell Voltage-Clamp Recording Protocol

This protocol is designed to measure AMPA receptor-mediated currents.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Obtaining a Gigaohm Seal: Under visual guidance, approach a selected neuron with the recording pipette while applying slight positive pressure. Once the pipette tip touches the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

  • Establishing Whole-Cell Configuration: After achieving a stable GΩ seal, apply a brief pulse of gentle suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.

  • Recording AMPA Receptor Currents:

    • Clamp the cell at a holding potential of -70 mV to minimize the contribution of voltage-gated channels and to record inward AMPA receptor-mediated currents.[7]

    • Locally perfuse the cell with an AMPA receptor agonist, such as glutamate (B1630785) (e.g., 10 mM) or AMPA (e.g., 100 µM), for a brief duration (e.g., 1-2 ms) to evoke a current. To isolate AMPA receptor currents, it is recommended to include antagonists for NMDA receptors (e.g., D-AP5, 50 µM) and GABAA receptors (e.g., picrotoxin, 100 µM) in the external solution.

  • Application of this compound:

    • After obtaining a stable baseline of agonist-evoked AMPA receptor currents, apply this compound by adding it to the external solution and perfusing the recording chamber.

    • Alternatively, for faster application and washout, use a multi-barrel local perfusion system to apply this compound directly onto the recorded cell.

    • Incubate the cell with CP-465022 for a sufficient period (e.g., 5-10 minutes) to allow for equilibration before re-applying the agonist to measure the inhibited response.

  • Data Acquisition and Analysis:

    • Record the currents using an appropriate patch-clamp amplifier and data acquisition software.

    • Filter the signals at 2-5 kHz and digitize at 10-20 kHz.

    • Analyze the peak amplitude and decay kinetics of the AMPA receptor-mediated currents before and after the application of this compound.

    • To determine the IC50, generate a concentration-response curve by applying a range of CP-465022 concentrations and fitting the data to a logistical equation.

Visualizations

Signaling Pathway and Mechanism of Action

cluster_0 Presynaptic Terminal cluster_2 Postsynaptic Membrane Glutamate_Vesicle Glutamate AMPA_Receptor Extracellular Domain Ligand Binding Domain Transmembrane Domain Intracellular Domain Glutamate_Vesicle->AMPA_Receptor:f1 Release Ion_Channel Ion Channel (Na+, Ca2+) AMPA_Receptor:f2->Ion_Channel Opens AMPA_Receptor:f2->Ion_Channel Inhibition Depolarization Depolarization Ion_Channel->Depolarization Influx CP465022 CP-465022 CP465022->AMPA_Receptor:f2 Allosteric Binding

Caption: Mechanism of action of CP-465022 on the AMPA receptor.

Experimental Workflow for Intracellular Recording

cluster_0 Preparation cluster_1 Recording cluster_2 Analysis Cell_Culture Cell Culture / Transfection Patch_Pipette Pull and Fill Patch Pipette Cell_Culture->Patch_Pipette Solution_Prep Prepare External and Internal Solutions Solution_Prep->Patch_Pipette Drug_Prep Prepare CP-465022 Stock and Working Solutions Drug_Application Apply CP-465022 Drug_Prep->Drug_Application Seal_Formation Obtain Gigaohm Seal Patch_Pipette->Seal_Formation Whole_Cell Establish Whole-Cell Configuration Seal_Formation->Whole_Cell Baseline Record Baseline AMPA Currents (Agonist Application) Whole_Cell->Baseline Baseline->Drug_Application Post_Drug Record Inhibited AMPA Currents Drug_Application->Post_Drug Data_Acquisition Acquire and Digitize Data Post_Drug->Data_Acquisition Measure_Currents Measure Peak Current Amplitude and Kinetics Data_Acquisition->Measure_Currents Dose_Response Generate Concentration-Response Curve (IC50) Measure_Currents->Dose_Response

Caption: Workflow for whole-cell patch-clamp recording with CP-465022.

Logical Relationship of CP-465022 Effects

CP465022 CP465022 AMPA_Receptor AMPA_Receptor CP465022->AMPA_Receptor Binds to Non_Competitive_Antagonism Non_Competitive_Antagonism AMPA_Receptor->Non_Competitive_Antagonism Results in Reduced_Cation_Influx Reduced_Cation_Influx Non_Competitive_Antagonism->Reduced_Cation_Influx Leads to Decreased_Neuronal_Excitability Decreased_Neuronal_Excitability Reduced_Cation_Influx->Decreased_Neuronal_Excitability Causes Anticonvulsant_Activity Anticonvulsant_Activity Decreased_Neuronal_Excitability->Anticonvulsant_Activity Manifests as

Caption: Logical flow of the physiological effects of CP-465022.

References

Application Notes and Protocols for CP-465022 Hydrochloride Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 hydrochloride is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It interacts with an allosteric binding site on the AMPA receptor, thereby inhibiting its function.[4] This compound readily crosses the blood-brain barrier after systemic administration and has demonstrated efficacy in preclinical models of seizures.[2][4] However, it did not show neuroprotective effects in rat models of global and focal cerebral ischemia.[2][4] These application notes provide a comprehensive overview of the in vivo administration of this compound in mice, with detailed protocols and quantitative data to guide researchers in their experimental design.

Data Presentation

Pharmacokinetic and Dosage Summary in Rodents

The following tables summarize key quantitative data from studies involving the administration of CP-465022 in rodents. While most of the detailed pharmacokinetic and neurobehavioral studies have been conducted in rats, this information provides a crucial starting point for designing experiments in mice.

Table 1: Pharmacokinetic Profile of CP-465022 in Rats (Subcutaneous Administration)
Parameter Value
Dosage 10 mg/kg (subcutaneous)[4]
Time to Peak Plasma Concentration ~30 minutes[4]
Plasma Half-life ~4 hours[4]
Observed Behavioral Effects Ataxia observed within 30 minutes, lasting for approximately 4 hours.[4]
Table 2: Effective Doses of CP-465022 in Rodent Models
Model Species
Pentylenetetrazole-induced Seizures Rat
Global Cerebral Ischemia Rat
Focal Cerebral Ischemia (MCAO) Rat

Experimental Protocols

Important Note: The following protocols are based on studies conducted in rats and should be adapted and optimized for use in mice.

Protocol 1: Preparation of this compound for In Vivo Administration

  • Reconstitution: this compound can be prepared for subcutaneous or intravenous administration. For subcutaneous injection, a common vehicle is sterile saline or a solution of 5% dextrose.

  • Solubilization: The compound should be dissolved in the chosen vehicle to the desired final concentration. Sonication may be required to achieve complete dissolution.

  • Dose Calculation: The volume of the drug solution to be administered should be calculated based on the animal's body weight and the target dose.

Protocol 2: Subcutaneous Administration of CP-465022 in Mice (Adapted from Rat Studies)

  • Animal Handling: Acclimatize mice to the experimental environment to minimize stress.

  • Injection Site: Gently lift the skin on the back of the neck or flank to form a tent.

  • Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.

  • Administration: Slowly inject the calculated volume of the CP-465022 solution.

  • Post-injection Monitoring: Observe the animal for any immediate adverse reactions and for the expected behavioral effects, such as sedation or ataxia.

Protocol 3: Evaluation of Anticonvulsant Activity (Adapted from Pentylenetetrazole Model in Rats)

  • Animal Groups: Divide mice into vehicle control and CP-465022 treatment groups.

  • Drug Administration: Administer this compound (e.g., doses ranging from 2.5 to 10 mg/kg, SC) or vehicle 60 minutes prior to seizure induction.[4]

  • Seizure Induction: Administer a convulsant agent such as pentylenetetrazole (e.g., 100 mg/kg, IP).[4]

  • Observation: Monitor the mice for the onset of clonic and tonic seizures and record the latency to each event.[4] A cutoff time (e.g., 1800 seconds) should be established.[4]

  • Data Analysis: Compare the seizure latencies between the vehicle and CP-465022-treated groups.

Visualizations

Mechanism of Action of CP-465022

cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds to orthosteric site IonChannel Ion Channel (Closed) CP465022 CP-465022 CP465022->AMPAR Binds to allosteric site CP465022->IonChannel Prevents opening NoDepolarization Inhibition of Neuronal Depolarization IonChannel->NoDepolarization Leads to

Caption: Allosteric inhibition of the AMPA receptor by CP-465022.

Experimental Workflow for Anticonvulsant Study

start Start acclimatize Acclimatize Mice start->acclimatize group Divide into Vehicle & CP-465022 Groups acclimatize->group administer Administer Vehicle or CP-465022 (SC) group->administer wait Wait 60 minutes administer->wait induce Induce Seizures (e.g., Pentylenetetrazole IP) wait->induce observe Observe and Record Seizure Latency induce->observe analyze Analyze Data observe->analyze end End analyze->end

Caption: Workflow for assessing the anticonvulsant effects of CP-465022.

References

Application Notes and Protocols for Calcium Imaging with CP-465022 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-465022 hydrochloride is a potent, selective, and non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] With an IC₅₀ of 25 nM in rat cortical neurons, it serves as a valuable pharmacological tool for investigating the role of AMPA receptors in physiological and pathophysiological processes.[1][2][4] These application notes provide detailed protocols for utilizing this compound in calcium imaging experiments to study AMPA receptor function, particularly its role in mediating intracellular calcium influx.

AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Upon activation by glutamate, they primarily conduct sodium ions, leading to depolarization. However, a subset of AMPA receptors, typically those lacking the GluA2 subunit, are also permeable to calcium.[5][6] This calcium influx through AMPA receptors plays a critical role in various forms of synaptic plasticity, as well as in excitotoxic neuronal injury.[5]

This compound can be employed to selectively block AMPA receptor-mediated calcium entry, allowing researchers to dissect its contribution to intracellular calcium signaling from other sources, such as voltage-gated calcium channels (VGCCs) and NMDA receptors.

Data Presentation

Pharmacological and Physicochemical Properties of this compound
PropertyValueReference(s)
Mechanism of Action Selective, non-competitive AMPA receptor antagonist[1][2][3]
IC₅₀ 25 nM (against Kainate-induced response in rat cortical neurons)[1][2]
Molecular Weight 499.41 g/mol [3]
Solubility Soluble to 100 mM in DMSO[3]
Purity ≥98%[3]
Effects of CP-465022 on Intracellular Calcium Signals
Experimental ConditionConcentration of CP-465022Observed EffectCell TypeCalcium IndicatorReference(s)
Inhibition of AMPAR-mediated calcium flux10 µMFully inhibited AMPAR-mediated calcium flux due to residual glutamate.293F cells expressing GluA1o-γ4GCaMP6s, Fluo-4
Resting calcium conditions10 µMGCaMP6s fluorescence was uniformly dim.293F cells expressing GluA1o-γ4GCaMP6s
Inhibition of Kainate-induced currents100 nM - 10 µMInhibitory effects on whole-cell currents. Nearly complete inhibition at 500 nM and 1 µM.Rat hippocampal neurons-[2]
Inhibition of NMDA-induced currents1 µM (10 min)Little effect on peak currents, but reduced current at 8s by 26%.Cultured rat cerebellar granule neurons-[2]
Inhibition of NMDA-induced currents10 µMInhibited peak currents by 36% and currents at 8s by 70%.Cortical neurons-[2]

Experimental Protocols

Protocol 1: In Vitro Calcium Imaging in Primary Neuronal Cultures using Fluo-4 AM

This protocol describes the use of this compound to block AMPA receptor-mediated calcium influx in primary neuronal cultures loaded with the fluorescent calcium indicator Fluo-4 AM.

Materials:

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons) plated on glass-bottom dishes.

  • This compound

  • AMPA or Glutamate (agonist)

  • Fluo-4 AM

  • Pluronic F-127

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fluorescence microscope with appropriate filter sets for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

    • Prepare a 1-5 mM stock solution of Fluo-4 AM in high-quality, anhydrous DMSO. Store at -20°C, protected from light and moisture.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

  • Preparation of Loading Solution:

    • On the day of the experiment, prepare the Fluo-4 AM loading solution. For a final concentration of 5 µM Fluo-4 AM, dilute the stock solution in your chosen physiological buffer (e.g., HBSS).

    • Add Pluronic F-127 to the loading solution to a final concentration of 0.02-0.1% to aid in dye solubilization.

    • Vortex the solution thoroughly to ensure the dye is well-dissolved.

  • Cell Loading:

    • Remove the culture medium from the primary neurons and wash the cells once with pre-warmed physiological buffer.

    • Add the Fluo-4 AM loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing and De-esterification:

    • After incubation, gently remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed buffer to remove extracellular dye.

    • Incubate the cells in fresh buffer for an additional 15-30 minutes to allow for complete de-esterification of the Fluo-4 AM by intracellular esterases.

  • Application of CP-465022 and Agonist:

    • Prepare working solutions of CP-465022 and the AMPA receptor agonist (e.g., AMPA or glutamate) in the physiological buffer. A final concentration of 10 µM CP-465022 is recommended for complete blockade of AMPA receptor-mediated calcium flux.

    • Mount the dish on the fluorescence microscope.

    • Acquire a baseline fluorescence signal for a defined period.

    • For antagonist treatment, perfuse the cells with the buffer containing the desired concentration of CP-465022.

    • After a pre-incubation period with the antagonist, stimulate the cells with the AMPA receptor agonist.

    • Continuously record the fluorescence intensity to measure changes in intracellular calcium.

  • Data Acquisition and Analysis:

    • Acquire images at a suitable frame rate to capture the kinetics of the calcium transients.

    • Measure the change in fluorescence intensity over time in regions of interest (ROIs) corresponding to individual neurons.

    • Express the change in fluorescence as a ratio of the fluorescence signal to the baseline fluorescence (F/F₀) or as the change in fluorescence (ΔF = F - F₀).

    • Compare the agonist-induced calcium response in the presence and absence of CP-465022 to determine the contribution of AMPA receptors to the calcium signal.

Protocol 2: High-Throughput Calcium Imaging using a Genetically Encoded Calcium Indicator (GCaMP)

This protocol is adapted for a high-throughput screening format using a cell line stably expressing an AMPA receptor and a genetically encoded calcium indicator like GCaMP.

Materials:

  • Cell line stably expressing the desired AMPA receptor subtype and a GCaMP variant (e.g., GCaMP6s).

  • This compound

  • AMPA or Glutamate (agonist)

  • Assay buffer (e.g., HBSS)

  • Fluorescence plate reader (e.g., FLIPR)

Procedure:

  • Cell Plating:

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

  • Preparation of Compound Plates:

    • Prepare serial dilutions of this compound in the assay buffer in a separate compound plate.

  • Assay Procedure (using a FLIPR or similar instrument):

    • Remove the culture medium from the cell plate and wash once with assay buffer.

    • The instrument will first add the CP-465022 solutions from the compound plate to the cell plate and incubate for a defined period (e.g., 15-30 minutes).

    • The instrument's camera will then begin recording baseline fluorescence.

    • The instrument will then add the AMPA receptor agonist solution to the cell plate.

    • Fluorescence will be continuously monitored to measure the intracellular calcium flux.

  • Data Analysis:

    • The instrument's software will typically calculate response parameters such as peak fluorescence or the area under the curve.

    • Plot the response as a function of the CP-465022 concentration to generate a dose-response curve and determine the IC₅₀ value for the inhibition of the AMPA receptor-mediated calcium signal.

Mandatory Visualization

AMPA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Na_ion Na+ AMPAR->Na_ion Influx Ca_ion Ca²⁺ (via GluA2-lacking AMPARs) AMPAR->Ca_ion Influx Depolarization Membrane Depolarization Na_ion->Depolarization Downstream Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_ion->Downstream VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC Opens Ca_ion2 Ca²⁺ VGCC->Ca_ion2 Influx Ca_ion2->Downstream CP465022 CP-465022 Hydrochloride CP465022->AMPAR Blocks (Non-competitive)

Caption: AMPA Receptor Signaling and Blockade by CP-465022.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells 1. Prepare Primary Neurons or AMPAR-expressing cell line prep_solutions 2. Prepare Stock Solutions (CP-465022, Agonist, Dye) prep_cells->prep_solutions load_dye 3. Load Cells with Calcium Indicator (e.g., Fluo-4 AM) prep_solutions->load_dye wash_cells 4. Wash to Remove Extracellular Dye load_dye->wash_cells pre_incubate 5. Pre-incubate with This compound wash_cells->pre_incubate acquire_baseline 6. Acquire Baseline Fluorescence pre_incubate->acquire_baseline stimulate 7. Stimulate with AMPA Receptor Agonist acquire_baseline->stimulate record_signal 8. Record Fluorescence Signal stimulate->record_signal analyze_data 9. Analyze Fluorescence Traces (F/F₀ or ΔF) record_signal->analyze_data compare_results 10. Compare agonist response with and without CP-465022 analyze_data->compare_results

Caption: Experimental Workflow for Calcium Imaging with CP-465022.

References

Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of CP-465022

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a representative protocol for the quantitative analysis of CP-465022 using High-Performance Liquid Chromatography (HPLC). CP-465022 is a selective, non-competitive AMPA receptor antagonist with the chemical name 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride.[1] The methodologies described herein are based on established principles of reversed-phase HPLC for quinazolinone derivatives and are intended to serve as a comprehensive guide for researchers in analytical chemistry and drug development.

Introduction

CP-465022 is a potent and selective antagonist of the AMPA receptor, with an IC50 of 25 nM in rat cortical neurons.[1] Its therapeutic potential in neurological conditions necessitates robust and reliable analytical methods for its quantification in various matrices. This application note outlines a reversed-phase HPLC (RP-HPLC) method suitable for the determination of CP-465022 in bulk drug substance and for pharmacokinetic studies.

Experimental Protocols

The following section details a representative HPLC method for the analysis of CP-465022. This protocol is a starting point and may require optimization based on the specific analytical instrumentation and sample matrix.

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is appropriate for this analysis.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II, Shimadzu LC-20AD, or equivalent
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (Gradient)
Gradient Program 0-2 min: 20% Acetonitrile2-10 min: 20% to 80% Acetonitrile10-12 min: 80% Acetonitrile12-13 min: 80% to 20% Acetonitrile13-15 min: 20% Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C
Run Time 15 minutes

2.2. Preparation of Solutions

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and degas.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of CP-465022 reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

2.3. Sample Preparation

  • Bulk Drug Substance: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 10 µg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Plasma Samples: Plasma concentrations of CP-465022 can be determined by high-performance liquid chromatography with UV detection. For sample preparation from plasma, a protein precipitation or liquid-liquid extraction method should be employed.

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of mobile phase.

2.4. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Record the chromatograms and measure the peak area for CP-465022.

Data Presentation

The quantitative data for the HPLC analysis of CP-465022 should be summarized for clarity and easy comparison. The following tables represent expected performance characteristics of the method.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
% RSD of Peak Area ≤ 2.0% (for n=6 injections)0.8%

Table 2: Method Validation Summary

ParameterConcentration RangeResult
Linearity (r²) 1 - 50 µg/mL> 0.999
Accuracy (% Recovery) 5, 10, 25 µg/mL98.5% - 101.2%
Precision (% RSD) 5, 10, 25 µg/mL< 2.0%
Limit of Detection (LOD) -~0.1 µg/mL
Limit of Quantification (LOQ) -~0.3 µg/mL

Visualizations

Diagram 1: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Weigh CP-465022 Reference Standard Dissolve Dissolve in Mobile Phase Standard->Dissolve Sample Prepare Sample (Bulk or Plasma Extract) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter HPLC HPLC System (Pump, Injector, Column) Filter->HPLC Detector UV Detector (254 nm) HPLC->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: Experimental workflow for the HPLC analysis of CP-465022.

Diagram 2: Logical Relationship for Method Validation

Method_Validation cluster_parameters Key Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness Linearity->LOD Linearity->LOQ Accuracy->Precision

Caption: Key parameters for the validation of the HPLC method.

References

Troubleshooting & Optimization

Improving CP-465022 hydrochloride stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of CP-465022 hydrochloride in solution. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and storage conditions for this compound?

A1: this compound is soluble in DMSO up to 100 mM and in water up to 10 mM.[1] For solid compound, it is recommended to store it desiccated at room temperature.[2][3] Stock solutions should be prepared fresh for immediate use if possible.[1] If storage is necessary, it is recommended to store solutions at -20°C for up to one month.[1] Before use, frozen solutions should be equilibrated to room temperature and checked for any precipitation.[1]

Q2: How stable is this compound in different solvents?

A2: As a quinazolinone derivative, this compound is expected to be relatively stable in cold, dilute acidic, and alkaline solutions.[4] However, stability can be compromised by boiling.[4] One study on a similar quinazolinone compound demonstrated high stability in aqueous solutions for over 40 days, but showed instability in DMSO with changes observed immediately after preparation. Therefore, for lengthy experiments, aqueous-based buffers are preferable to DMSO.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent, selective, and non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with an IC50 of 25 nM in rat cortical neurons.[2][3][5][6][7] It also significantly blocks the persistent component of Nav1.6 channel activity.[3]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in solution.

Issue 1: Precipitate formation upon dilution of DMSO stock solution into aqueous buffer.

  • Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The percentage of DMSO in the final solution may be too low to maintain solubility.

  • Solution:

    • Increase the final DMSO concentration in your assay buffer (typically, up to 0.5% is well-tolerated by most cell-based assays).

    • Prepare a lower concentration stock solution in DMSO.

    • Consider preparing a stock solution directly in water or an appropriate aqueous buffer if the desired concentration is ≤10 mM.

Issue 2: Loss of compound activity or inconsistent results in long-term experiments (e.g., >24 hours).

  • Possible Cause: Degradation of this compound in the experimental medium. As noted, some quinazolinone derivatives can be unstable in DMSO over time. Degradation can also be influenced by temperature, pH, and light exposure.[8]

  • Solution:

    • Minimize the use of DMSO in the final assay medium.

    • Prepare fresh solutions for each experiment.

    • If long-term incubation is necessary, assess the stability of the compound in your specific cell culture medium by incubating it without cells and measuring its concentration at different time points using HPLC.

    • Protect solutions from light, especially during long incubations.

Issue 3: Variability in experimental results between different batches of the compound.

  • Possible Cause: Differences in the purity or hydration state of the compound between batches. The molecular weight can vary slightly due to hydration, which will affect the actual concentration of your stock solutions.[3]

  • Solution:

    • Always use the batch-specific molecular weight provided on the Certificate of Analysis (CoA) to calculate the mass required for your stock solutions.[2][3]

    • Perform a quality control check, such as HPLC, on new batches to confirm purity.

Quantitative Data Summary

The following table presents hypothetical stability data for this compound to illustrate how to present such data. This data is for illustrative purposes only and should not be considered as experimentally verified.

Solvent/BufferTemperatureDurationLight ConditionHypothetical % Remaining
DMSO25°C24 hoursAmbient92%
DMSO-20°C30 daysDark98%
Water (pH 7.0)25°C24 hoursAmbient99%
PBS (pH 7.4)37°C48 hoursDark95%
PBS (pH 7.4)37°C48 hoursAmbient Light88%

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh a precise amount of this compound powder. Use the batch-specific molecular weight from the CoA for calculations. For example, for 1 mg of compound with a MW of 499.41 g/mol , the required volume of DMSO for a 10 mM stock is approximately 200.2 µL.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Solubilization: Vortex the solution for 1-2 minutes until the compound is fully dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution, but its impact on stability should be verified.

  • Aliquoting and Storage: Dispense the stock solution into single-use, low-adsorption tubes. Store the aliquots at -20°C in the dark.

Protocol 2: Assessing Compound Stability in Assay Buffer using HPLC

This protocol describes a general procedure for a stability-indicating HPLC assay.

  • Preparation of Solutions:

    • Prepare the final assay buffer (e.g., PBS, cell culture medium).

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Spiking: Add the this compound stock solution to the assay buffer to achieve the final desired concentration. Ensure the final DMSO concentration is consistent across all samples.

  • Time-Zero Sample: Immediately after spiking, take an aliquot (e.g., 100 µL) and mix it with an equal volume of a quenching solvent like acetonitrile (B52724) to stop any degradation. This is your t=0 sample.

  • Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots and quench them as described in step 3.

  • HPLC Analysis:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

    • Detection: Monitor the eluent at a wavelength determined by the UV absorbance maximum of this compound.

    • Injection Volume: 10-20 µL.

    • Analysis: Run all samples (t=0 and subsequent time points) under the same conditions.

  • Data Interpretation: Calculate the percentage of intact this compound remaining at each time point relative to the peak area of the t=0 sample.

Visualizations

G start Instability Observed (e.g., precipitation, activity loss) check_solubility Is the compound concentration below its solubility limit? start->check_solubility check_solvent Is the final DMSO concentration sufficient? check_solubility->check_solvent Yes action_reduce_conc Reduce concentration or use a more soluble form. check_solubility->action_reduce_conc No check_duration Is the experiment of long duration (>24h)? check_solvent->check_duration Yes action_increase_dmso Increase final DMSO % or use aqueous stock. check_solvent->action_increase_dmso No check_storage Was the stock solution stored correctly (-20°C, dark)? check_duration->check_storage No action_stability_test Perform a time-course stability study using HPLC. check_duration->action_stability_test Yes action_fresh_stock Prepare fresh stock solution for each experiment. check_storage->action_fresh_stock No end_stable Solution Stable check_storage->end_stable Yes action_reduce_conc->end_stable action_increase_dmso->end_stable action_stability_test->end_stable action_fresh_stock->end_stable

Caption: Troubleshooting workflow for this compound solution instability.

G prep_solution 1. Prepare stock and assay buffer solutions. spike 2. Spike compound into assay buffer. prep_solution->spike t0_sample 3. Collect and quench t=0 sample. spike->t0_sample incubate 4. Incubate under experimental conditions. spike->incubate hplc_analysis 6. Analyze all samples by HPLC. t0_sample->hplc_analysis time_points 5. Collect and quench samples at time points. incubate->time_points time_points->hplc_analysis data_interp 7. Calculate % remaining vs. t=0. hplc_analysis->data_interp

Caption: Experimental workflow for stability assessment by HPLC.

G glutamate Glutamate ampa_receptor AMPA Receptor glutamate->ampa_receptor binds ion_channel Ion Channel Opening (Na+ influx) ampa_receptor->ion_channel activates lyn_kinase Lyn Kinase Activation ampa_receptor->lyn_kinase non-ionotropic signaling cp465022 CP-465022 (Antagonist) cp465022->ampa_receptor depolarization Postsynaptic Depolarization ion_channel->depolarization mapk_pathway MAPK Pathway lyn_kinase->mapk_pathway bdnf_expression BDNF Expression mapk_pathway->bdnf_expression

Caption: AMPA receptor signaling pathway and inhibition by CP-465022.

References

Technical Support Center: CP-465022 Hydrochloride Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CP-465022 hydrochloride in electrophysiology experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during electrophysiology experiments with this compound in a question-and-answer format.

Issue 1: Observed IC50 Value is Significantly Different from the Reported ~25 nM.

  • Question: My dose-response curve for this compound yields an IC50 value that is much higher or lower than the reported 25 nM in rat cortical neurons. What could be the cause?

  • Answer: Discrepancies in IC50 values can arise from several factors:

    • Cell Type and Receptor Subunit Composition: The originally reported IC50 of ~25 nM was determined in rat cortical neurons.[1][2] While CP-465022 has been shown to be equipotent across different AMPA receptor subunit combinations, subtle differences in receptor stoichiometry or the presence of auxiliary proteins in your specific cell system could influence its potency.[1]

    • Experimental Conditions: Factors such as recording temperature, pH of the external solution, and the agonist concentration used to evoke currents can all impact the apparent affinity of the antagonist. Ensure these parameters are consistent across experiments.

    • Compound Stability and Solubility: this compound is soluble in water and DMSO. However, prolonged storage in solution at room temperature can lead to degradation. It is recommended to prepare fresh stock solutions and dilute them to the final concentration on the day of the experiment.

    • Agonist Concentration: As a non-competitive antagonist, the IC50 of CP-465022 should not be dependent on the agonist concentration.[1] However, using a saturating concentration of agonist (e.g., glutamate (B1630785) or AMPA) is recommended to ensure a stable baseline response.

Issue 2: Incomplete Inhibition at High Concentrations.

  • Question: I'm using a high concentration of this compound (e.g., >1 µM), but I'm not observing complete inhibition of the AMPA receptor-mediated current. Why might this be?

  • Answer: Several factors could contribute to incomplete inhibition:

    • Off-Target Effects: While CP-465022 is selective for AMPA receptors, at higher concentrations, it may exert off-target effects. One known off-target effect is the blockade of the persistent component of Nav1.6 sodium channels.[3] If your recording conditions are not isolating AMPA receptor currents specifically, you might be observing residual currents from other channels.

    • Slow Inhibition Kinetics: CP-465022 exhibits a relatively slow onset of inhibition.[2] Ensure that you are pre-incubating your cells with the compound for a sufficient duration to reach steady-state inhibition before measuring the effect. The time to reach maximal inhibition is concentration-dependent.[2]

    • Washout Issues: Due to its potency and potential for non-specific binding, washout of CP-465022 can be slow. If you are performing experiments that require rapid reversal of the block, you may not see a complete return to baseline within a typical washout period.

Issue 3: Unexpected Effects on Neuronal Excitability.

  • Question: I'm seeing changes in neuronal firing patterns or excitability that don't seem to be solely explained by AMPA receptor antagonism. What else could be at play?

  • Answer: This could be due to the off-target effect on Nav1.6 channels.[3] These channels are important for setting the threshold for action potential firing and can contribute to repetitive firing. Inhibition of the persistent Nav1.6 current can lead to a reduction in neuronal excitability, an effect that might be misinterpreted as solely due to AMPA receptor blockade.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of action of this compound?

    • A1: this compound is a potent and selective non-competitive antagonist of AMPA receptors.[1][2] Its inhibition is not dependent on the concentration of the agonist (e.g., glutamate) and is not use- or voltage-dependent.[1]

  • Q2: How selective is this compound for AMPA receptors?

    • A2: CP-465022 is highly selective for AMPA receptors over kainate and NMDA receptors.[1] However, it has been shown to have a modest blocking effect on the persistent component of Nav1.6 sodium channels at concentrations routinely used to block AMPA receptors.[3]

  • Q3: What are the recommended solvent and storage conditions for this compound?

    • A3: this compound is soluble in water and DMSO. Stock solutions in DMSO can be stored at -20°C. It is advisable to prepare fresh dilutions in your recording solution daily to avoid degradation.

  • Q4: Does the AMPA receptor subunit composition affect the potency of this compound?

    • A4: Studies have shown that CP-465022 is equipotent for AMPA receptors composed of different subunit combinations.[1]

  • Q5: What are some essential experimental controls when using this compound?

    • A5:

      • Vehicle Control: Always include a vehicle control (e.g., the final concentration of DMSO used to dissolve the compound) to ensure the solvent itself is not affecting your recordings.

      • Positive Control: Use a known, well-characterized AMPA receptor antagonist (e.g., NBQX or CNQX) to confirm that your experimental system is responsive to AMPA receptor blockade.

      • To control for Nav1.6 off-target effects: If you suspect an effect on Nav1.6 channels, you can use a specific Nav1.6 blocker in a separate experiment to see if it occludes the effect of CP-465022. Alternatively, you can use voltage protocols that minimize the contribution of persistent sodium currents.

Data Presentation

Table 1: Inhibitory Profile of this compound

TargetIC50Cell TypeReference
AMPA Receptor~25 nMRat Cortical Neurons[1][2]
Kainate-induced responseWeak inhibitionNot specifiedNot specified in provided context
NMDA-induced currentsWeak inhibitionRat Cortical & Cerebellar Granule Neurons[2]
Nav1.6 persistent currentSignificant inhibition at concentrations used for AMPA receptor blockadeHEK cells expressing Nav1.6[3]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of AMPA Receptor-Mediated Currents

  • Cell Preparation: Prepare primary neuronal cultures or brain slices according to standard laboratory protocols.

  • Recording Pipettes: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.3 with CsOH).

  • External Solution: Continuously perfuse the recording chamber with an external solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH). Include blockers of other relevant channels, such as picrotoxin (B1677862) (100 µM) for GABAA receptors and D-AP5 (50 µM) for NMDA receptors.

  • Recording Procedure:

    • Establish a whole-cell recording configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a brief pulse of an AMPA receptor agonist (e.g., 100 µM glutamate or 10 µM AMPA) to evoke an inward current.

    • Establish a stable baseline response to the agonist.

    • Pre-incubate the cell with varying concentrations of this compound for a sufficient duration (e.g., 5-10 minutes) to allow for the slow onset of inhibition.

    • Apply the agonist again in the presence of the antagonist and measure the peak current amplitude.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the concentration of this compound and fit the data to a Hill equation to determine the IC50.

Mandatory Visualization

Signaling_Pathway cluster_0 This compound Action CP465022 CP-465022 hydrochloride AMPAR AMPA Receptor CP465022->AMPAR Non-competitive antagonism Nav16 Nav1.6 Channel (Persistent Current) CP465022->Nav16 Blockade (Off-target) Inhibition Inhibition of Ion Influx (Na+, Ca2+) AMPAR->Inhibition ReducedExcitability Reduced Neuronal Excitability Nav16->ReducedExcitability Inhibition->ReducedExcitability

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow cluster_1 Troubleshooting Unexpected Electrophysiology Results Start Unexpected Result (e.g., altered IC50, incomplete block) CheckCompound Verify Compound (Fresh stock, correct concentration) Start->CheckCompound CheckProtocol Review Protocol (Agonist conc., incubation time) Start->CheckProtocol ConsiderOffTarget Consider Off-Target Effects (e.g., Nav1.6 blockade) Start->ConsiderOffTarget RunControls Perform Control Experiments (Vehicle, positive control, specific blockers) CheckCompound->RunControls CheckProtocol->RunControls ConsiderOffTarget->RunControls Interpret Re-interpret Data (Consider all factors) RunControls->Interpret

Caption: A logical workflow for troubleshooting unexpected results.

References

Technical Support Center: CP-465022 Hydrochloride Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of CP-465022 hydrochloride, a potent and selective noncompetitive AMPA receptor antagonist. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It functions by inhibiting AMPA receptor-mediated currents, with an IC50 of 25 nM in rat cortical neurons for kainate-induced responses.[2][3] Its primary role investigated has been in the context of anticonvulsant activity and potential neuroprotection, although some studies suggest it may not be neuroprotective in vivo under certain ischemic conditions.[4][5]

Q2: What are the first steps in planning a cytotoxicity assessment for this compound?

Before initiating a cytotoxicity study, it is crucial to:

  • Characterize the compound: Ensure the purity and stability of your this compound stock.

  • Select appropriate cell lines: Choose cell lines relevant to your research question. For a neurological compound like CP-465022, neuronal cell lines or primary neurons would be highly relevant. However, cytotoxicity is often first assessed in commonly used cancer cell lines to determine a general toxicity profile.

  • Determine the optimal cell seeding density: This is a critical step to ensure that cells are in a logarithmic growth phase during the experiment.[2] An initial cell titration experiment is recommended.

  • Prepare a stock solution: Dissolve this compound in a suitable solvent, such as sterile water or DMSO. Note the final solvent concentration that will be present in your cell culture wells and include a vehicle control in your experiments.

Q3: Which cytotoxicity assays are recommended for assessing the effects of this compound?

Two commonly used and complementary assays are the MTT and LDH assays.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] Viable cells with active metabolism convert the MTT reagent into a purple formazan (B1609692) product.[6]

  • LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes, which is an indicator of cytotoxicity.[8]

It is often recommended to use at least two different cytotoxicity assays to confirm results, as they measure different aspects of cell health.

Troubleshooting Guides

MTT Assay Troubleshooting
Issue Potential Cause Recommended Solution
High background absorbance in wells without cells - Contamination of the culture medium.[9] - Phenol (B47542) red in the medium can interfere with absorbance readings.[3]- Use fresh, sterile medium. - Use a phenol red-free medium during the MTT incubation step.[3]
Low absorbance readings - Insufficient number of viable cells. - Suboptimal incubation time for formazan formation.- Optimize cell seeding density by performing a cell titration experiment.[2] - Increase the incubation time with the MTT reagent after visual confirmation of formazan crystal formation.
Inconsistent results between replicate wells - Uneven cell seeding. - Incomplete solubilization of formazan crystals.[9]- Ensure a homogenous cell suspension before and during plating. - Ensure complete dissolution of formazan crystals by thorough mixing.
Compound interference - The color of this compound at high concentrations may interfere with absorbance readings. - The compound may have reducing or oxidizing properties.[9]- Include control wells with the compound in cell-free media to measure its intrinsic absorbance. - If interference is significant, consider using a different viability assay.
LDH Assay Troubleshooting
Issue Potential Cause Recommended Solution
High background LDH in control wells - Suboptimal cell culture conditions leading to spontaneous cell death.[3] - High endogenous LDH activity in the serum supplement.[3] - Mechanical damage to cells during handling.[3]- Ensure cells are healthy and not over-confluent.[3] - Test serum for LDH activity or use a lower serum concentration during the assay.[3] - Handle cells gently during media changes and reagent additions.[3]
Low or no LDH release with known cytotoxic compounds - The test compound may inhibit the LDH enzyme itself.- Add the compound to the positive control (lysed cells) to check for enzyme inhibition.
High variability between replicates - Incomplete cell lysis in the maximum LDH release control wells. - Inconsistent sample collection.- Ensure complete lysis by visual inspection under a microscope. - Be consistent when collecting the supernatant from each well.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control after subtracting the background absorbance.

Protocol 2: LDH Assay for Cytotoxicity
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cells.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting background values.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis A Optimize Cell Seeding Density C Seed Cells in 96-well Plate A->C B Prepare CP-465022 Stock Solution D Treat Cells with CP-465022 & Controls B->D C->D E Incubate (24-72h) D->E F Perform MTT or LDH Assay E->F G Measure Absorbance F->G H Calculate % Viability or % Cytotoxicity G->H I Generate Dose-Response Curves H->I

Caption: General workflow for assessing the cytotoxicity of this compound.

ampa_pathway cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Signaling AMPA_R AMPA Receptor Ion_Influx Na+ / Ca2+ Influx AMPA_R->Ion_Influx Channel Opening Glutamate Glutamate Glutamate->AMPA_R Binds & Activates CP465022 CP-465022 (Antagonist) CP465022->AMPA_R Binds & Inhibits Downstream Downstream Signaling Cascades (e.g., CaMKII, PKA) Ion_Influx->Downstream Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity

Caption: Simplified signaling pathway of the AMPA receptor and the inhibitory action of CP-465022.

References

Preventing precipitation of CP-465022 hydrochloride in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of CP-465022 hydrochloride in cell culture media during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its solubility properties?

This compound is a selective, non-competitive AMPA receptor antagonist with an IC50 of 25 nM in rat cortical neurons.[1][2] It is also known to significantly block the persistent component of Nav1.6 channel activity.[1] Key solubility information is summarized in the table below.

Q2: Why is my this compound precipitating when I add it to my cell culture media?

Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue for poorly soluble compounds. This phenomenon, often termed "solvent-shifting," occurs when a concentrated stock solution in a high-solubility solvent (like DMSO) is diluted into a low-solubility aqueous environment (the media). The dramatic decrease in the solvent's solvating power causes the compound to fall out of solution.

Q3: What are the main factors that can influence the solubility of this compound in my experiments?

Several factors can contribute to the precipitation of compounds like this compound in cell culture media, including:

  • Final Concentration: Exceeding the solubility limit of the compound in the final media formulation is a primary cause of precipitation.

  • Solvent Concentration: The final concentration of the solvent used for the stock solution (e.g., DMSO) can affect the solubility of the compound and may also impact the health of the cells.

  • pH of the Media: The pH of the cell culture media can influence the ionization state of the compound, which in turn can affect its solubility.

  • Temperature: Temperature can affect the solubility of a compound, with many compounds exhibiting higher solubility at slightly elevated temperatures.

  • Media Composition: Components of the cell culture media, such as proteins and salts, can interact with the compound and affect its solubility.[3][4]

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.

Issue: Immediate Precipitation Upon Addition to Media

If you observe precipitation immediately after adding the this compound stock solution to your cell culture media, follow these steps:

Troubleshooting Workflow for Immediate Precipitation

G cluster_solution start Precipitation Observed check_stock 1. Verify Stock Solution Is the stock solution clear? start->check_stock prep_fresh_stock Prepare fresh stock solution check_stock->prep_fresh_stock No check_final_conc 2. Review Final Concentration Is the final concentration too high? check_stock->check_final_conc Yes prep_fresh_stock->check_final_conc lower_conc Lower the final concentration check_final_conc->lower_conc Yes optimize_dilution 3. Optimize Dilution Technique check_final_conc->optimize_dilution No lower_conc->optimize_dilution prewarm Pre-warm media to 37°C optimize_dilution->prewarm dropwise Add stock solution drop-wise with gentle mixing prewarm->dropwise check_dmso 4. Check Final DMSO Concentration Is it > 0.5%? dropwise->check_dmso adjust_dmso Adjust stock concentration to lower final DMSO % check_dmso->adjust_dmso Yes success Solution is Clear check_dmso->success No adjust_dmso->success fail Precipitation Persists

Caption: Troubleshooting workflow for immediate precipitation.

Issue: Precipitation After Incubation

If the solution is initially clear but precipitation occurs after a period of incubation, consider the following:

Troubleshooting Workflow for Delayed Precipitation

G cluster_solution start Delayed Precipitation Observed check_temp 1. Temperature Stability Was the solution stored at a lower temperature? start->check_temp temp_protocol Equilibrate to 37°C before use. Avoid freeze-thaw cycles. check_temp->temp_protocol Yes check_media_interaction 2. Media Interaction Are there high concentrations of supplements? check_temp->check_media_interaction No temp_protocol->check_media_interaction test_serum Test with reduced serum or serum-free media check_media_interaction->test_serum Yes check_ph 3. pH Stability Has the media pH changed? check_media_interaction->check_ph No test_serum->check_ph buffer_media Ensure media is properly buffered check_ph->buffer_media Yes success Solution Remains Clear check_ph->success No buffer_media->success fail Precipitation Persists

Caption: Troubleshooting workflow for delayed precipitation.

Data Presentation

Table 1: Solubility of CP-465022 and its Hydrochloride Salt

CompoundSolventMaximum ConcentrationReference
CP-465022DMSO50 mg/mL (108.00 mM)[5]
This compoundDMSO100 mM[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
  • Objective: To prepare a high-concentration stock solution of this compound that is clear and ready for dilution into cell culture media.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mM).

    • Vortex the solution until the powder is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can be used to aid dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
  • Objective: To prepare a working solution of this compound in cell culture media without causing precipitation.

  • Materials:

    • Concentrated stock solution of this compound in DMSO

    • Cell culture media, pre-warmed to 37°C

    • Sterile conical tubes

  • Procedure:

    • Pre-warm the required volume of cell culture media to 37°C.

    • While gently swirling or vortexing the pre-warmed media, add the required volume of the this compound stock solution drop-wise.

    • Ensure the final concentration of DMSO in the media is at a non-toxic level for your specific cell line (typically ≤ 0.5%).

    • Visually inspect the final solution for any signs of precipitation.

    • Use the freshly prepared working solution immediately for your experiments.

Signaling Pathway

While the primary mechanism of precipitation is a physicochemical process, understanding the target pathway of CP-465022 can be relevant for experimental design.

G glutamate Glutamate ampa_receptor AMPA Receptor glutamate->ampa_receptor Binds ion_channel Ion Channel Opening (Na+, Ca2+ influx) ampa_receptor->ion_channel Activates cp465022 CP-465022 cp465022->ampa_receptor Inhibits (non-competitive) depolarization Neuronal Depolarization ion_channel->depolarization downstream Downstream Signaling depolarization->downstream

References

CP-465022 hydrochloride agonist/antagonist interaction issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CP-465022 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective and potent non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It inhibits AMPA receptor-mediated currents with an IC₅₀ of 25 nM in rat cortical neurons.[1][3] Its inhibitory action is noncompetitive with the agonist concentration and is not dependent on use or voltage.[3]

Q2: Is CP-465022 selective for AMPA receptors?

Yes, CP-465022 is highly selective for AMPA receptors over kainate and N-methyl-D-aspartate (NMDA) receptors.[3][4] However, it is equipotent for AMPA receptors composed of different subunit combinations.[3] It is important to note that while it is highly selective for AMPA receptors among glutamate (B1630785) receptor subtypes, it has been shown to significantly block the persistent component of Naᵥ1.6 channel activity.[2]

Q3: Is this compound neuroprotective?

Despite its potent antagonism of AMPA receptors, which are implicated in excitotoxicity, CP-465022 has been shown to be not neuroprotective in in vivo models of global and focal ischemia in rats.[4][5][6] At doses that effectively block AMPA receptor-mediated synaptic transmission and prevent seizures, it did not reduce neuronal loss.[4][5]

Q4: What are the known in vivo effects of this compound?

This compound is brain penetrant and orally active.[2] Systemic administration has been shown to potently inhibit AMPA receptor-mediated hippocampal synaptic transmission and prevent pentylenetetrazole-induced seizures in rats.[5][6] At effective doses, it can also induce central nervous system depressant effects, such as ataxia and dose-dependent inhibition of locomotor activity.[5]

Troubleshooting Guide

Issue 1: Unexpected or lack of neuroprotective effect in ischemia models.

  • Possible Cause 1: As demonstrated in multiple studies, CP-465022, despite being a potent AMPA receptor antagonist, does not confer neuroprotection in common rodent models of cerebral ischemia.[4][5] This suggests that AMPA receptor inhibition alone with this compound may be insufficient for neuroprotection in these paradigms.

  • Troubleshooting Steps:

    • Verify Compound Activity: Confirm the activity of your batch of CP-465022 in a functional assay, such as electrophysiological recording of AMPA receptor-mediated currents, to ensure its potency.

    • Re-evaluate Experimental Hypothesis: Consider that targeting AMPA receptors with this specific non-competitive antagonist may not be a viable strategy for neuroprotection in your model. The lack of neuroprotective efficacy is a documented characteristic of this compound.[4][5]

    • Explore Alternative Mechanisms: Investigate other potential downstream effects or alternative neuroprotective strategies.

Issue 2: Observing effects on neuronal excitability that seem inconsistent with AMPA receptor antagonism alone.

  • Possible Cause: CP-465022 also blocks the persistent component of Naᵥ1.6 channel activity.[2] This action can contribute to a reduction in overall neuronal excitability, independent of its effects on AMPA receptors.

  • Troubleshooting Steps:

    • Isolate Receptor Effects: If your experimental design allows, try to distinguish between the effects on AMPA receptors and Naᵥ channels. This could involve using specific agonists or antagonists for each target in control experiments.

    • Consider the Contribution of Naᵥ1.6 Inhibition: When interpreting your data, account for the dual mechanism of action of CP-465022. The observed phenotype may be a composite of both AMPA receptor and Naᵥ1.6 channel modulation.

Issue 3: Difficulty achieving complete inhibition of agonist-induced responses.

  • Possible Cause 1: The inhibition by CP-465022 is non-competitive, but it may exhibit a slow onset of action that is dependent on the compound concentration.[1]

  • Troubleshooting Steps:

    • Pre-incubation Time: Ensure adequate pre-incubation time with CP-465022 before applying the agonist to allow for sufficient receptor binding.

    • Concentration Optimization: Titrate the concentration of CP-465022 to determine the optimal concentration for achieving the desired level of inhibition in your specific experimental setup.

  • Possible Cause 2: The agonist used may also be acting on other receptors that are not blocked by CP-465022. For example, if using a non-specific glutamate receptor agonist, you may still observe responses from NMDA or kainate receptors.

  • Troubleshooting Steps:

    • Use of Selective Agonists: Utilize a highly selective AMPA receptor agonist to minimize off-target effects.

    • Pharmacological Isolation: In combination with CP-465022, use antagonists for other potential targets (e.g., an NMDA receptor antagonist like D-AP5) to pharmacologically isolate the AMPA receptor-mediated component of the response.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ParameterValueCell Type/PreparationReference
IC₅₀ (AMPA receptor antagonism)25 nMRat cortical neurons[1][3]
Inhibition of Kainate-induced responseIC₅₀ = 25 nMRat cortical neurons[1]
Inhibition of peak NMDA currents (1 µM CP-465022)~19%Cultured rat cerebellar granule neurons[1]
Inhibition of NMDA currents at 8s (1 µM CP-465022)~45%Cultured rat cerebellar granule neurons[1]
Inhibition of peak NMDA-induced currents (10 µM CP-465022)~36%Primary cultures of cortical neurons[1]
Inhibition of NMDA currents at 8s (10 µM CP-465022)~70%Primary cultures of cortical neurons[1]

Table 2: In Vivo Data for this compound in Rats

ParameterDoseRoute of AdministrationEffectReference
Inhibition of pentylenetetrazole-induced seizuresDose-dependentSubcutaneous (SC)Full efficacy maintained for at least 4 hours at 10 mg/kg[5]
Inhibition of locomotor activityDose-dependentSubcutaneous (SC)Occurs at doses slightly higher than those effective in seizure models[5]
Plasma half-life10 mg/kgSubcutaneous (SC)Approximately 4 hours[5]
Time to peak plasma concentration10 mg/kgSubcutaneous (SC)Approximately 30 minutes[5]

Experimental Protocols

Protocol 1: Electrophysiological Recording of AMPA Receptor-Mediated Currents

This protocol is based on the methodology described for characterizing CP-465022's effect on cultured neurons.

  • Cell Preparation: Prepare primary cultures of rat cortical or cerebellar granule neurons.

  • Electrophysiology Setup: Use standard whole-cell patch-clamp techniques. Voltage-clamp neurons at a holding potential of -60 mV.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with CsOH).

    • Agonist Solution: Prepare a stock solution of AMPA or kainate in the external solution.

    • This compound Solution: Prepare stock solutions in DMSO and dilute to the final desired concentrations in the external solution.

  • Experimental Procedure: a. Establish a stable whole-cell recording. b. Perfuse the neuron with the external solution. c. Apply the AMPA or kainate solution to elicit a baseline inward current. d. Wash out the agonist with the external solution until the current returns to baseline. e. Pre-incubate the neuron with the desired concentration of CP-465022 for a specified period (e.g., 2-10 minutes). f. Co-apply the agonist and CP-465022 and record the resulting current. g. To test for use-dependency, apply multiple short pulses of the agonist in the presence of CP-465022. h. To test for voltage-dependency, repeat the experiment at different holding potentials.

  • Data Analysis: Measure the peak amplitude of the agonist-induced current in the absence and presence of CP-465022. Calculate the percentage of inhibition. Determine the IC₅₀ by fitting the concentration-response data to a logistic equation.

Visualizations

signaling_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_Ca_Influx Na+/Ca2+ Influx AMPA_R->Na_Ca_Influx Opens Depolarization Depolarization Na_Ca_Influx->Depolarization Leads to CP465022 CP-465022 CP465022->AMPA_R Inhibits (Non-competitive)

Caption: Mechanism of CP-465022 action on the AMPA receptor.

experimental_workflow start Start: Neuronal Culture patch_clamp Establish Whole-Cell Patch-Clamp Recording start->patch_clamp baseline Apply AMPA Agonist (Baseline Response) patch_clamp->baseline washout Washout Agonist baseline->washout pre_incubate Pre-incubate with CP-465022 washout->pre_incubate co_apply Co-apply AMPA Agonist and CP-465022 pre_incubate->co_apply record Record Inhibited Current co_apply->record analyze Analyze Data: Calculate % Inhibition & IC50 record->analyze

Caption: Electrophysiology workflow for assessing CP-465022 activity.

troubleshooting_logic start Unexpected Experimental Result q_neuro Lack of Neuroprotection? start->q_neuro q_excitability Atypical Excitability Changes? start->q_excitability q_inhibition Incomplete Inhibition? start->q_inhibition a_neuro This is a known property of CP-465022. Re-evaluate hypothesis. q_neuro->a_neuro a_excitability Consider off-target effect on Na_v_1.6 channels. q_excitability->a_excitability a_inhibition Increase pre-incubation time or optimize concentration. q_inhibition->a_inhibition

Caption: Troubleshooting logic for common issues with CP-465022.

References

Technical Support Center: CP-465022 Hydrochloride in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using CP-465022 hydrochloride in patch-clamp recordings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective non-competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2] It inhibits AMPA receptor-mediated currents, playing a role in modulating fast excitatory synaptic transmission in the central nervous system.[1][2]

Q2: Are there any known off-target effects of this compound that could affect my recordings?

A2: Yes, CP-465022 has been shown to significantly block the persistent component of Nav1.6 sodium channel activity.[3] This can affect neuronal excitability and firing patterns, an important consideration when interpreting your data.[4][5]

Q3: What is the recommended solvent and storage condition for this compound?

A3: For patch-clamp experiments, this compound should be dissolved in a suitable solvent like DMSO to create a stock solution. It is recommended to store the stock solution at -20°C and make fresh dilutions in your extracellular recording solution daily. Always refer to the manufacturer's datasheet for specific solubility and storage instructions.

Q4: How quickly should I expect to see an effect after applying this compound?

A4: The onset of action for this compound is relatively rapid. In in-vitro preparations, effects on AMPA receptor-mediated currents can typically be observed within minutes of application.

Troubleshooting Guide

Observed Artifact/Issue Potential Cause Recommended Troubleshooting Steps
Reduced or absent spontaneous postsynaptic currents (sPSCs) CP-465022 is effectively blocking AMPA receptors, which mediate the majority of fast excitatory sPSCs.- Confirm cell health and baseline activity before drug application.- Use a lower concentration of CP-465022 to achieve partial blockade.- Verify that you are recording from a synaptically active neuron.
Changes in action potential firing properties (e.g., reduced frequency, altered threshold) Off-target effect on the persistent component of Nav1.6 channels.[3]- Be aware of this known off-target effect and consider it in your data interpretation.- If studying action potential dynamics is your primary goal, consider using a more selective AMPA receptor antagonist or validate your findings with another compound.- Analyze changes in persistent sodium currents to quantify the effect.
Unstable baseline or seal after drug application This is a common issue in patch-clamp recordings and may not be directly caused by CP-465022. Potential causes include poor seal quality, solution instability, or mechanical drift.[6]- Ensure a high-quality gigaohm seal (>1 GΩ) before drug application.- Prepare fresh experimental solutions daily and filter them.- Check for any mechanical instability in your setup (e.g., perfusion system, micromanipulator).[7]- If the issue persists, it could be related to the compound precipitating in the recording solution. Ensure the final concentration of the solvent (e.g., DMSO) is low and compatible with your preparation.
Slow drift in holding current This can be indicative of a change in leak conductance or the activation of slow, voltage-gated currents. While not a direct artifact of CP-465022, changes in overall network activity due to AMPA receptor blockade could indirectly affect the recorded cell.- Monitor the access resistance throughout the recording; a significant change may indicate an unstable patch.- Perform a current-voltage (I-V) relationship test before and after drug application to check for changes in leak conductance.

Quantitative Data Summary

Parameter Value Experimental System Reference
IC50 for AMPA Receptor Inhibition 25 nMRat Cortical Neurons[2]
Effect on Nav1.6 Persistent Current Significant inhibition at concentrations used to block AMPA receptors.HEK cells expressing Nav1.6[3]

Experimental Protocols

Whole-Cell Patch-Clamp Recording from Cortical Neurons

This protocol provides a general framework for recording from cortical neurons in brain slices. Specific parameters may need to be optimized for your preparation.

1. Slice Preparation:

  • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution.

  • Rapidly dissect the brain and prepare 300-400 µm thick coronal slices using a vibratome in ice-cold, oxygenated slicing solution.

  • Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature.

2. Solutions:

  • aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 25 glucose. Oxygenate continuously with 95% O2 / 5% CO2.

  • Intracellular Solution (in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

3. Recording Procedure:

  • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Under visual guidance (e.g., DIC microscopy), approach a neuron in the cortical layer of interest.

  • Apply positive pressure to the pipette and form a gigaohm seal (>1 GΩ) with the cell membrane.

  • Rupture the membrane with gentle suction to achieve the whole-cell configuration.

  • Compensate for pipette capacitance and series resistance.

  • Record baseline activity before applying this compound via the perfusion system.

Visualizations

experimental_workflow Experimental Workflow for Patch-Clamp Recording with CP-465022 cluster_prep Preparation cluster_rec Recording cluster_exp Experiment cluster_analysis Analysis slice_prep Slice Preparation giga_seal Giga-seal Formation slice_prep->giga_seal solution_prep Solution Preparation solution_prep->giga_seal pipette_pull Pipette Pulling pipette_pull->giga_seal whole_cell Whole-cell Configuration giga_seal->whole_cell baseline Baseline Recording whole_cell->baseline drug_app CP-465022 Application baseline->drug_app data_acq Data Acquisition drug_app->data_acq analysis Data Analysis data_acq->analysis

Caption: A flowchart of the experimental workflow.

ampa_pathway AMPA Receptor Signaling and CP-465022 Inhibition glutamate Glutamate (Agonist) ampa_receptor AMPA Receptor glutamate->ampa_receptor Binds to channel_opening Channel Opening ampa_receptor->channel_opening Activates cp465022 CP-465022 (Antagonist) block Block cp465022->block na_influx Na+ Influx channel_opening->na_influx depolarization Depolarization na_influx->depolarization block->ampa_receptor Inhibits (Non-competitive)

Caption: AMPA receptor signaling pathway.

nav16_pathway Nav1.6 Persistent Current and CP-465022 Inhibition depolarization Membrane Depolarization nav16 Nav1.6 Channel depolarization->nav16 Activates persistent_current Persistent Na+ Current nav16->persistent_current neuronal_firing Altered Neuronal Firing persistent_current->neuronal_firing cp465022 CP-465022 block Block cp465022->block block->nav16 Inhibits

Caption: Nav1.6 channel and its inhibition.

References

Ensuring consistent CP-465022 hydrochloride activity between batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the consistent activity of CP-465022 hydrochloride between different batches. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] It inhibits AMPA receptor-mediated currents, with a reported IC50 of 25 nM in rat cortical neurons.[1][2] Its chemical name is 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride. It is used as a research tool to investigate the physiological and pathophysiological roles of AMPA receptors.[1][2]

Q2: Why am I observing different levels of inhibition with different batches of this compound, even when using the same concentration?

A2: Batch-to-batch variability is a known challenge when working with small molecule inhibitors and can stem from several factors:

  • Purity Differences: The percentage of the active compound may vary between batches. Even minor impurities can interfere with biological assays.

  • Presence of Isomers: The manufacturing process may yield different ratios of stereoisomers, which could have different biological activities.

  • Residual Solvents: The type and amount of residual solvents from the purification process might differ and can impact cellular assays.

  • Compound Stability: Improper storage or handling can lead to degradation of the compound, reducing its potency.

  • Water Content: The amount of water in the lyophilized powder can vary, which will affect the actual concentration of your stock solutions.

Q3: How should I prepare and store stock solutions of this compound to ensure consistency?

A3: To maintain the integrity and consistency of your this compound stock solutions, follow these guidelines:

  • Solvent Selection: For in vitro experiments, dissolve this compound in a high-purity solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.

  • Accurate Weighing: Use a calibrated analytical balance to weigh the compound. Always account for the purity and water content provided on the Certificate of Analysis (CoA) to calculate the exact amount of active compound.

  • Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage: Store the stock solution aliquots at -20°C or -80°C, protected from light.

Troubleshooting Inconsistent Activity

Initial Troubleshooting Workflow

If you are experiencing inconsistent results between batches of this compound, this workflow can help you identify the potential cause.

G start Inconsistent Activity Observed check_coa Review Certificate of Analysis (CoA) for each batch start->check_coa compare_purity Purity and Impurity Profiles Differ? check_coa->compare_purity check_storage Review Storage and Handling Procedures compare_purity->check_storage No contact_supplier Contact Supplier for Further Investigation compare_purity->contact_supplier Yes improper_storage Improper Storage or Multiple Freeze-Thaw Cycles? check_storage->improper_storage prepare_fresh Prepare Fresh Stock Solutions improper_storage->prepare_fresh Yes re_run_assay Re-run a Standardized Functional Assay improper_storage->re_run_assay No prepare_fresh->re_run_assay results_consistent Results Now Consistent? re_run_assay->results_consistent end_consistent Issue Resolved: Adhere to Standardized Procedures results_consistent->end_consistent Yes end_inconsistent Issue Persists: Consider Assay Variability results_consistent->end_inconsistent No

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Quantitative Data Comparison from Certificate of Analysis (CoA)

When comparing two batches of this compound, carefully examine the data provided on their respective CoAs.

ParameterBatch ABatch BPotential Impact of Discrepancy
Purity (by HPLC) 99.5%98.2%Lower purity in Batch B means a lower effective concentration.
Major Impurity 0.25%0.95%A specific impurity in Batch B could have off-target effects.
Water Content 0.3%1.8%Higher water content in Batch B will lead to a lower actual concentration if not accounted for.
Residual DMSO < 0.1%0.4%Higher solvent content in Batch B could affect cell viability.

Experimental Protocols

Protocol 1: Qualification of a New Batch of this compound

This protocol describes how to perform a dose-response experiment to determine the IC50 value of a new batch and compare it to a reference batch.

1. Cell Culture and Seeding:

  • Culture a suitable neuronal cell line (e.g., primary cortical neurons) under standard conditions.
  • Seed the cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Preparation of Compound Dilutions:

  • Prepare fresh serial dilutions of the new batch and the reference batch of this compound from validated stock solutions.
  • Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.

3. Treatment and Stimulation:

  • Pre-incubate the cells with the different concentrations of this compound or vehicle for a specified time.
  • Induce AMPA receptor activation by adding a known concentration of an agonist like Kainate.

4. Functional Readout:

  • Measure the cellular response. This could be calcium influx using a fluorescent indicator (e.g., Fluo-4 AM) or electrophysiological recordings of whole-cell currents.

5. Data Analysis:

  • Normalize the data to the vehicle control.
  • Plot the normalized response against the logarithm of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value for each batch.

Protocol 2: Assessing Purity by High-Performance Liquid Chromatography (HPLC)

This is a general protocol to verify the purity of a batch of this compound. Specific parameters may need to be optimized.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent like methanol.

2. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A linear gradient from 20% to 95% Mobile Phase B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 254 nm.
  • Injection Volume: 10 µL.

3. Analysis:

  • Calculate the purity by determining the area of the main peak as a percentage of the total area of all peaks.

Signaling Pathway and Experimental Workflow Diagrams

AMPA Receptor Signaling Pathway

The diagram below illustrates the role of the AMPA receptor in excitatory synaptic transmission and the point of intervention by this compound.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal presynaptic_neuron Presynaptic Neuron glutamate_vesicle Glutamate Vesicles presynaptic_neuron->glutamate_vesicle Action Potential glutamate Glutamate glutamate_vesicle->glutamate Release ampa_receptor AMPA Receptor na_ca_influx Na+/Ca2+ Influx ampa_receptor->na_ca_influx depolarization Depolarization na_ca_influx->depolarization downstream_signaling Downstream Signaling depolarization->downstream_signaling glutamate->ampa_receptor Binds to cp465022 CP-465022 Hydrochloride cp465022->ampa_receptor Inhibits (Non-competitive)

Caption: Simplified AMPA receptor signaling and inhibition by CP-465022.

Experimental Workflow for Batch Qualification

This diagram outlines the key steps in qualifying a new batch of this compound against a reference standard.

G start Receive New Batch of CP-465022 coa_review Review Certificate of Analysis start->coa_review stock_prep Prepare Standardized Stock Solutions (New and Reference Batches) coa_review->stock_prep dose_response Perform Dose-Response Assay stock_prep->dose_response cell_culture Culture and Plate Neuronal Cells cell_culture->dose_response data_analysis Analyze Data and Calculate IC50 dose_response->data_analysis compare_ic50 Compare IC50 Values (New vs. Reference) data_analysis->compare_ic50 decision Within Acceptable Range? compare_ic50->decision accept_batch Accept New Batch for Experiments decision->accept_batch Yes reject_batch Reject Batch / Contact Supplier decision->reject_batch No

Caption: Workflow for the functional qualification of a new compound batch.

References

Long-term storage conditions for CP-465022 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage and handling of CP-465022 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: Solid this compound should be stored desiccated at room temperature. To prevent degradation from moisture absorption, it is crucial to keep the compound in a tightly sealed container with a desiccant.

Q2: How should I store solutions of this compound?

A2: Prepared solutions of this compound have limited stability. It is recommended to prepare solutions on the same day of use.[1] If storage is necessary, solutions can be stored at -20°C for up to one month.[1][2] For longer-term storage, aliquoting the solution and storing at -80°C for up to six months is advisable to minimize freeze-thaw cycles.[2] Before use, stored solutions should be equilibrated to room temperature, ensuring any precipitate is fully dissolved.[1]

Q3: What solvents can be used to dissolve this compound?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM and in water up to 10 mM.[1]

Q4: Is this compound light-sensitive?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound will not dissolve The solution may be saturated, or the compound may have degraded due to improper storage.- Ensure you are using the correct solvent (DMSO or water) and not exceeding the maximum concentration (100 mM in DMSO, 10 mM in water).[1]- Gentle warming or sonication may aid dissolution.- If the compound still does not dissolve, it may have degraded. It is advisable to use a fresh vial of the compound.
Precipitate forms in the solution after storage The solution may have become supersaturated upon cooling, or the compound is degrading.- Equilibrate the solution to room temperature and vortex or sonicate to redissolve the precipitate.[1]- If the precipitate does not dissolve, this may indicate degradation, and a fresh solution should be prepared.
Inconsistent experimental results This could be due to degradation of the stock solution, improper storage of the solid, or multiple freeze-thaw cycles.- Always use freshly prepared solutions when possible.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]- Ensure the solid compound is stored under the recommended desiccated conditions at room temperature.
Change in physical appearance of the solid (e.g., color change, clumping) This may indicate moisture absorption or degradation.- Do not use the compound if its physical appearance has changed. It is recommended to use a new batch to ensure the integrity of your experiments.

Storage Conditions Summary

Form Temperature Duration Additional Notes
Solid Room Temperature2-3 yearsMust be kept desiccated.
Solid 4°C2 yearsDesiccation recommended.
Solid -20°C3 yearsDesiccation recommended.
In Solution -20°C1 monthAliquot to avoid freeze-thaw cycles.[1][2]
In Solution -80°C6 monthsAliquot to avoid freeze-thaw cycles.[2]

Experimental Protocols

Protocol for Preparing a Stock Solution in DMSO:

  • Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 200.2 µL of DMSO to 1 mg of compound, assuming a molecular weight of 499.41 g/mol ).

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution.

  • Storage: If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.

Visual Guides

StorageWorkflow This compound Handling Workflow A Receive Solid Compound B Store Solid A->B Desiccate at RT C Prepare Stock Solution B->C Weigh & Dissolve D Immediate Use C->D E Short-term Storage (-20°C for <=1 month) C->E F Long-term Storage (-80°C for <=6 months) C->F H Discard After Use D->H G Equilibrate & Use E->G F->G G->H

References

Validation & Comparative

A Comparative Guide to AMPA Receptor Antagonists: CP-465022 Hydrochloride vs. NBQX

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable AMPA receptor antagonist is critical for the precise modulation of glutamatergic neurotransmission in experimental models. This guide provides a comprehensive comparison of two widely used antagonists, the non-competitive antagonist CP-465022 hydrochloride and the competitive antagonist NBQX, supported by experimental data to facilitate informed decision-making.

This document outlines the distinct pharmacological profiles of this compound and NBQX, presenting their mechanisms of action, binding affinities, and functional effects. Quantitative data are summarized in clear, comparative tables, and detailed experimental protocols are provided for key assays.

Mechanism of Action

The fundamental difference between these two antagonists lies in their mechanism of action. This compound is a non-competitive antagonist , binding to an allosteric site on the AMPA receptor.[1] This means it does not directly compete with the endogenous ligand, glutamate (B1630785), for its binding site. In contrast, NBQX is a competitive antagonist , directly competing with glutamate at its binding site on the receptor.[1][2] This distinction in their binding mechanisms leads to different pharmacological effects and potential therapeutic applications.

dot

cluster_competitive Competitive Antagonism (NBQX) cluster_noncompetitive Non-Competitive Antagonism (CP-465022) Glutamate_C Glutamate Binding_C Binding Glutamate_C->Binding_C Binds No_Binding_C No Binding Glutamate_C->No_Binding_C NBQX NBQX Receptor_C AMPA Receptor (Glutamate Binding Site) NBQX->Receptor_C NBQX->Binding_C Competes for binding Channel_Closed_C Ion Channel Closed Receptor_C->Channel_Closed_C Prevents activation Binding_C->Receptor_C No_Binding_C->Receptor_C Glutamate_NC Glutamate GBS_NC Glutamate Binding Site Glutamate_NC->GBS_NC CP465022 CP-465022 ABS_NC Allosteric Binding Site CP465022->ABS_NC Receptor_NC AMPA Receptor Channel_Closed_NC Ion Channel Closed Receptor_NC->Channel_Closed_NC Prevents activation GBS_NC->Receptor_NC ABS_NC->Receptor_NC

Figure 1. Mechanism of Action: Competitive vs. Non-Competitive Antagonism.

Quantitative Comparison of Pharmacological Parameters

The following tables summarize the key quantitative data for this compound and NBQX, providing a direct comparison of their potency and selectivity.

Table 1: Potency against AMPA Receptors

CompoundAntagonism TypeIC50 / KiExperimental System
This compound Non-competitiveIC50 = 25 nM[3][4][5]Rat cortical neurons
NBQX CompetitiveIC50 = 0.15 µM (150 nM)Not specified
Ki = 63 nM[1]Xenopus oocytes expressing rat cortex mRNA
IC50 = 0.4 µM (400 nM)[6]Cultured mouse cortical neurons
IC50 = 0.90 µM (900 nM)[1]Rat hippocampal slices

Table 2: Selectivity Profile

CompoundTargetIC50 / KiNotes
This compound AMPA ReceptorIC50 = 25 nM[3][5]Highly selective for AMPA over kainate and NMDA receptors.[7]
Kainate ReceptorWeakly inhibits[8]
NMDA ReceptorWeakly inhibits[8]
NBQX AMPA ReceptorIC50 = 0.15 µMAlso a potent kainate receptor antagonist.
Kainate ReceptorIC50 = 4.8 µMApparent Ki of 78 nM in Xenopus oocytes.[1]
NMDA Receptor>5000-fold selective over NMDA receptors[1]Does not significantly inhibit NMDA-activated currents.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for interpreting the provided data and for designing future studies.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to assess the inhibitory effect of the antagonists on AMPA receptor-mediated currents in cultured neurons.

  • Cell Culture: Culture primary cortical or hippocampal neurons from embryonic rats or mice on glass coverslips.

  • Recording Solution:

    • External Solution (ACSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

    • Internal Solution: Containing (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 0.1 EGTA, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.2 with CsOH.

  • Recording Procedure:

    • Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.

    • Perfuse the chamber with ACSF at a rate of 1-2 mL/min.

    • Establish a whole-cell patch-clamp recording from a selected neuron.

    • Clamp the neuron at a holding potential of -60 mV.

    • Locally apply a brief pulse of an AMPA receptor agonist (e.g., 100 µM glutamate or 10 µM AMPA) using a puffer pipette to evoke an inward current.

    • After establishing a stable baseline of agonist-evoked currents, perfuse the bath with ACSF containing the desired concentration of the antagonist (CP-465022 or NBQX).

    • Continue to evoke currents at regular intervals to determine the extent of inhibition.

    • To determine the IC50, test a range of antagonist concentrations and plot the percentage of inhibition against the log of the antagonist concentration.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of the competitive antagonist NBQX for the AMPA receptor.

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 100 mM KCl, pH 7.4).

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled AMPA receptor agonist (e.g., [³H]-AMPA), and varying concentrations of NBQX.

    • For non-specific binding determination, add a high concentration of a non-labeled agonist (e.g., 1 mM glutamate).

    • Incubate the plate at 4°C for 1 hour.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of NBQX by non-linear regression analysis of the competition binding curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathways

AMPA receptor activation initiates a cascade of downstream signaling events. The canonical pathway involves ion influx leading to membrane depolarization. However, there is also evidence for non-canonical, metabotropic signaling pathways.

dot

Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Na_Influx Na+ Influx AMPAR->Na_Influx Canonical Pathway G_Protein G-Protein AMPAR->G_Protein Non-Canonical (Metabotropic) Pathway Depolarization Membrane Depolarization Na_Influx->Depolarization NMDAR_Activation NMDA Receptor Activation Depolarization->NMDAR_Activation Ca_Influx Ca2+ Influx NMDAR_Activation->Ca_Influx Downstream_Signaling Downstream Signaling Cascades Ca_Influx->Downstream_Signaling MAPK_PKA MAPK / PKA Activation G_Protein->MAPK_PKA Neurotransmitter_Release Modulation of Neurotransmitter Release MAPK_PKA->Neurotransmitter_Release Gene_Expression Changes in Gene Expression MAPK_PKA->Gene_Expression

Figure 2. AMPA Receptor Signaling Pathways.

Summary and Conclusion

This compound and NBQX represent two distinct classes of AMPA receptor antagonists with different mechanisms of action, potencies, and selectivity profiles.

  • This compound is a highly potent and selective non-competitive antagonist of AMPA receptors. Its allosteric mechanism of action may offer advantages in situations where insurmountable antagonism is desired.

  • NBQX is a potent competitive antagonist of both AMPA and kainate receptors, with high selectivity against NMDA receptors. Its competitive nature means that its effects can be overcome by high concentrations of glutamate.

The choice between these two compounds will depend on the specific requirements of the experiment. For studies requiring highly selective blockade of AMPA receptors without affecting kainate receptors, this compound may be the preferred choice. For experiments where competitive antagonism of both AMPA and kainate receptors is acceptable or desired, NBQX remains a valuable and widely used tool. Researchers should carefully consider the data and protocols presented in this guide to make an informed decision that best suits their research objectives.

References

A Comparative Guide to CP-465022 Hydrochloride and CNQX: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, selecting the appropriate antagonist for glutamatergic signaling is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of two widely used antagonists: CP-465022 hydrochloride and 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX). We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and provide an overview of relevant experimental protocols.

Mechanism of Action: A Tale of Two Antagonists

Both this compound and CNQX target ionotropic glutamate (B1630785) receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. However, their mode of inhibition and receptor selectivity exhibit key differences.

This compound is a potent and selective noncompetitive antagonist of AMPA receptors.[1] Its mechanism does not involve direct competition with the glutamate binding site. Instead, it binds to an allosteric site on the AMPA receptor complex, inducing a conformational change that prevents ion channel opening. This inhibition is not dependent on the concentration of the agonist (glutamate) and is not use- or voltage-dependent.[1] Notably, this compound demonstrates high selectivity for AMPA receptors over both kainate and N-methyl-D-aspartate (NMDA) receptors.[1][2]

CNQX , on the other hand, is a competitive antagonist of both AMPA and kainate receptors.[3] It directly competes with glutamate for binding to the active site of these receptors. In addition to its action on AMPA and kainate receptors, CNQX also functions as an antagonist at the glycine (B1666218) modulatory site of the NMDA receptor complex, albeit with a lower potency.[3] Furthermore, some studies have indicated that CNQX can enhance GABA-mediated synaptic transmission through a mechanism that is independent of ionotropic glutamate receptors.[4]

Efficacy at a Glance: A Quantitative Comparison

The following tables summarize the available quantitative data on the efficacy of this compound and CNQX. It is important to note that these values are derived from various studies and experimental conditions may differ.

Table 1: In Vitro Efficacy (IC50 Values)

CompoundTarget ReceptorIC50Species/Cell TypeReference
This compound AMPA Receptor25 nMRat Cortical Neurons[1]
CNQX AMPA Receptor0.3 µMN/A[3]
CNQX Kainate Receptor1.5 µMN/A[3]
CNQX NMDA Receptor (Glycine Site)25 µMN/A[3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Anticonvulsant Activity

CompoundSeizure ModelAnimal ModelEffective DoseReference
This compound Pentylenetetrazole-induced seizuresRat10 mg/kg (s.c.) for complete protection[5]
CNQX Kainic acid-induced status epilepticusRat10 mg/kg (i.p.) to decrease fast ripple events[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

AMPA_Kainate_Signaling AMPA and Kainate Receptor Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds KainateR Kainate Receptor Glutamate->KainateR Binds NMDAR NMDA Receptor Glutamate->NMDAR Binds IonChannel_AMPA Na+/Ca2+ Influx AMPAR->IonChannel_AMPA Opens IonChannel_Kainate Na+/Ca2+ Influx KainateR->IonChannel_Kainate Opens Depolarization Depolarization IonChannel_AMPA->Depolarization IonChannel_Kainate->Depolarization

AMPA and Kainate receptor signaling cascade.

Antagonist_Mechanism Mechanism of Antagonism cluster_cp465022 CP-465022 (Noncompetitive) cluster_cnqx CNQX (Competitive) CP465022 CP-465022 AllostericSite Allosteric Site CP465022->AllostericSite Binds to AMPAR_CP AMPA Receptor Ion Channel Blocked Ion Channel Blocked AMPAR_CP->Ion Channel Blocked AllostericSite->AMPAR_CP Glutamate_CP Glutamate Glutamate_CP->AMPAR_CP Binding unaffected CNQX CNQX AMPAR_CNQX AMPA/Kainate Receptor CNQX->AMPAR_CNQX Competes with Ion Channel Closed Ion Channel Closed AMPAR_CNQX->Ion Channel Closed Glutamate_CNQX Glutamate Glutamate_CNQX->AMPAR_CNQX Binding site

Comparative mechanisms of CP-465022 and CNQX.

Experimental Protocols

Below are summarized methodologies for key experiments cited in the evaluation of this compound and CNQX.

In Vivo Anticonvulsant Activity of this compound

This protocol is based on the methodology used to assess the anticonvulsant effects of CP-465022 in a pentylenetetrazole (PTZ)-induced seizure model in rats.[5]

  • Animal Model: Adult male rats are used for the study.

  • Drug Administration: this compound is administered subcutaneously (s.c.) at varying doses (e.g., up to 10 mg/kg). A vehicle control group receives the same volume of the vehicle solution.

  • Seizure Induction: 60 minutes after the administration of CP-465022 or vehicle, seizures are induced by an intraperitoneal (i.p.) injection of pentylenetetrazole (e.g., 100 mg/kg).

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset of clonic and tonic seizures, as well as lethality.

  • Data Analysis: The latency to the first seizure, the incidence of seizures, and the mortality rate are recorded and compared between the drug-treated and vehicle control groups.

Anticonvulsant_Protocol In Vivo Anticonvulsant Protocol Workflow Animal Rat Model DrugAdmin Administer CP-465022 (s.c.) or Vehicle Animal->DrugAdmin Wait Wait 60 minutes DrugAdmin->Wait SeizureInduction Induce Seizures with PTZ (i.p.) Wait->SeizureInduction Observation Observe for 30 minutes (Seizure onset, lethality) SeizureInduction->Observation DataAnalysis Analyze Data (Latency, Incidence, Mortality) Observation->DataAnalysis

Workflow for in vivo anticonvulsant testing.
Electrophysiological Recording with CNQX

This protocol outlines a general procedure for using CNQX in whole-cell patch-clamp electrophysiology to block AMPA/kainate receptor-mediated currents.

  • Preparation: Prepare acute brain slices or cultured neurons from the desired brain region.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. The intracellular solution for the patch pipette should contain appropriate ions and ATP/GTP. The extracellular solution (artificial cerebrospinal fluid, aCSF) is continuously perfused over the cells.

  • Cell Targeting: Identify and establish a whole-cell patch-clamp recording from a target neuron.

  • Baseline Recording: Record baseline synaptic activity, such as spontaneous or evoked excitatory postsynaptic currents (EPSCs).

  • CNQX Application: Perfuse the cells with aCSF containing CNQX at a working concentration (e.g., 10 µM).

  • Effect Measurement: Record the changes in synaptic activity in the presence of CNQX. A significant reduction or complete block of the fast component of the EPSCs is expected, indicating the blockade of AMPA/kainate receptors.

  • Washout: Perfuse with normal aCSF to wash out the CNQX and observe any recovery of the synaptic currents.

Conclusion

Both this compound and CNQX are valuable tools for investigating glutamatergic neurotransmission. The choice between them will largely depend on the specific requirements of the experiment.

This compound offers high potency and selectivity for AMPA receptors with a noncompetitive mechanism of action. This makes it an excellent choice for studies specifically targeting AMPA receptor function without confounding effects on kainate or NMDA receptors.

CNQX , while less potent and selective than CP-465022, provides broader antagonism of both AMPA and kainate receptors. Its competitive nature may be advantageous in certain experimental designs. However, researchers should be mindful of its off-target effects on the NMDA receptor glycine site and its potential to modulate GABAergic transmission.

By carefully considering the data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate antagonist for their scientific inquiries.

References

A Comparative Guide: GYKI 52466 versus CP-465022 Hydrochloride for AMPA Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of two prominent non-competitive AMPA receptor antagonists, GYKI 52466 and CP-465022 hydrochloride, supported by experimental data and detailed protocols.

This guide provides a comprehensive analysis of GYKI 52466 and this compound, two widely researched non-competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Understanding the distinct profiles of these compounds is crucial for their application in neuroscience research and the development of therapeutics for neurological disorders such as epilepsy and neurodegenerative diseases.

At a Glance: Key Differences and Chemical Structures

GYKI 52466 is a 2,3-benzodiazepine derivative, a class of compounds known for their modulatory effects on ion channels. In contrast, this compound belongs to the quinazolin-4-one chemical class. While both act as non-competitive antagonists at the AMPA receptor, their distinct molecular scaffolds contribute to differences in their potency, selectivity, and pharmacokinetic properties.

FeatureGYKI 52466This compound
Chemical Class 2,3-BenzodiazepineQuinazolin-4-one
Mechanism of Action Non-competitive AMPA receptor antagonistNon-competitive AMPA receptor antagonist
Primary Therapeutic Interest Anticonvulsant, NeuroprotectiveAnticonvulsant

Quantitative Comparison of In Vitro and In Vivo Potency

The following tables summarize the available quantitative data on the potency of GYKI 52466 and this compound from various studies. It is important to note that direct comparisons of IC50 and ED50 values should be made with caution, as experimental conditions can vary between studies.

Table 1: In Vitro Potency (IC50 Values)

CompoundTarget/AssayPreparationAgonistIC50Reference
GYKI 52466 AMPA-activated currentsCultured rat hippocampal neuronsAMPA11 µM[1]
Kainate-activated currentsCultured rat hippocampal neuronsKainate7.5 µM[1]
AMPA-induced responsesNot specifiedAMPA10-20 µM[2][3]
CP-465022 Kainate-induced responseRat cortical neuronsKainate25 nM

Table 2: In Vivo Anticonvulsant Activity (ED50/Effective Dose)

CompoundSeizure ModelSpeciesRoute of AdministrationED50 / Effective DoseReference
GYKI 52466 Sound-induced seizures (tonic)MiceNot specified3.6 mg/kg
Sound-induced seizures (clonic)MiceNot specified4.3 mg/kg
Maximal Electroshock (MES)MiceNot specified6.9 mg/kg
CP-465022 Pentylenetetrazol-induced seizuresRatsSubcutaneousComplete protection at 10 mg/kg[4]

Experimental Performance: Neuroprotection and Anticonvulsant Efficacy

A critical area of investigation for AMPA receptor antagonists is their potential for neuroprotection and control of seizures.

Neuroprotection:

While both compounds have been investigated for their neuroprotective effects, studies suggest differing outcomes. GYKI 52466 has demonstrated neuroprotective properties in various models of neuronal injury.[5][6] In contrast, a key study directly comparing the two found that while CP-465022 is a potent anticonvulsant, it failed to show significant neuroprotective efficacy in rat models of global and focal ischemia at doses that were effective against seizures.[4][7] This suggests that the neuroprotective effects of AMPA receptor antagonists may be dependent on factors beyond simple channel blockade and could be influenced by the specific chemical structure of the antagonist.

Anticonvulsant Activity:

Both GYKI 52466 and this compound exhibit robust anticonvulsant activity in a range of preclinical models.[4][8] GYKI 52466 has been shown to be effective against sound-induced, maximal electroshock, and chemically-induced seizures.[8] Similarly, CP-465022 potently inhibits seizures induced by pentylenetetrazol.[4] The non-competitive mechanism of action of both compounds may offer an advantage in conditions of excessive glutamate (B1630785) release, where competitive antagonists might be less effective.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

cluster_0 Glutamatergic Synapse cluster_1 Mechanism of Action cluster_2 Downstream Effects Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds Conformational_Change Conformational Change Postsynaptic_Neuron Postsynaptic Neuron GYKI_CP GYKI 52466 or CP-465022 Allosteric_Site Allosteric Site on AMPA Receptor GYKI_CP->Allosteric_Site Binds to Allosteric_Site->Conformational_Change Induces Channel_Block Ion Channel Block Conformational_Change->Channel_Block Reduced_Cation_Influx Reduced Na+/Ca2+ Influx Channel_Block->Reduced_Cation_Influx Decreased_Excitability Decreased Neuronal Excitability Reduced_Cation_Influx->Decreased_Excitability Therapeutic_Effects Anticonvulsant & Neuroprotective Effects Decreased_Excitability->Therapeutic_Effects

Caption: Mechanism of non-competitive AMPA receptor antagonism.

cluster_0 Preparation cluster_1 Recording cluster_2 Antagonist Application & Analysis Cell_Culture 1. Culture Neurons (e.g., hippocampal, cortical) Patch_Clamp 2. Whole-cell patch clamp configuration Cell_Culture->Patch_Clamp Holding_Potential 3. Hold neuron at a negative potential (e.g., -70mV) Patch_Clamp->Holding_Potential Agonist_Application 4. Apply AMPA receptor agonist (e.g., AMPA, Kainate) Holding_Potential->Agonist_Application Record_Current 5. Record inward current Agonist_Application->Record_Current Apply_Antagonist 6. Apply GYKI 52466 or CP-465022 at various concentrations Record_Current->Apply_Antagonist Reapply_Agonist 7. Re-apply agonist Apply_Antagonist->Reapply_Agonist Record_Inhibited_Current 8. Record inhibited current Reapply_Agonist->Record_Inhibited_Current IC50_Calculation 9. Calculate IC50 value Record_Inhibited_Current->IC50_Calculation

Caption: Workflow for electrophysiological assessment.

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Analysis Membrane_Prep 1. Prepare brain tissue membranes Incubate 2. Incubate membranes with: - Radioligand (e.g., [3H]AMPA) - Unlabeled antagonist (GYKI or CP) at various concentrations Membrane_Prep->Incubate Filtration 3. Separate bound and free radioligand via filtration Incubate->Filtration Scintillation 4. Quantify bound radioligand using scintillation counting Filtration->Scintillation Ki_Calculation 5. Determine Ki value from competition binding curve Scintillation->Ki_Calculation

Caption: Workflow for radioligand binding assay.

Detailed Experimental Protocols

1. Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

This protocol is designed to assess the inhibitory effect of GYKI 52466 or CP-465022 on AMPA receptor-mediated currents.

  • Cell Preparation:

    • Culture primary hippocampal or cortical neurons from embryonic day 18 (E18) rat pups on poly-D-lysine-coated glass coverslips.

    • Maintain cultures in a humidified incubator at 37°C and 5% CO2 for 10-14 days before recording.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

  • Electrophysiological Recording:

    • Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with external solution at a rate of 1-2 mL/min.

    • Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (3-5 MΩ resistance) filled with the internal solution.

    • Voltage-clamp the neuron at a holding potential of -70 mV.

    • Apply an AMPA receptor agonist (e.g., 100 µM AMPA or 10 µM kainate) for 2-5 seconds using a rapid application system to elicit a baseline inward current.

    • After a washout period, pre-apply the test compound (GYKI 52466 or CP-465022) at various concentrations for 1-2 minutes, followed by co-application with the agonist.

    • Record the peak amplitude of the inward current in the presence of the antagonist.

    • Construct a concentration-response curve and calculate the IC50 value by fitting the data to a sigmoidal dose-response equation.

2. Radioligand Binding Assay

This protocol measures the affinity of GYKI 52466 or CP-465022 for the AMPA receptor.

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation three times.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4)

      • A fixed concentration of a radiolabeled AMPA receptor ligand (e.g., [3H]AMPA).

      • Increasing concentrations of the unlabeled competitor (GYKI 52466 or CP-465022).

      • The membrane preparation.

    • Incubate the plate at a specified temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

3. In Vivo Pentylenetetrazol (PTZ)-Induced Seizure Model

This protocol evaluates the anticonvulsant efficacy of GYKI 52466 or CP-465022 in an acute seizure model.

  • Animals:

    • Adult male Sprague-Dawley rats (200-250 g).

  • Procedure:

    • Administer the test compound (GYKI 52466 or CP-465022) or vehicle via the desired route (e.g., intraperitoneal or subcutaneous).

    • After a predetermined pretreatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 60-80 mg/kg, s.c.).[4]

    • Immediately after PTZ administration, place the animal in an observation chamber and record its behavior for at least 30 minutes.

    • Score the seizure severity using a standardized scale (e.g., Racine scale).

    • Measure the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures.

    • Compare the seizure scores, latencies, and incidence of seizures between the drug-treated and vehicle-treated groups to determine the anticonvulsant efficacy.

Conclusion

Both GYKI 52466 and this compound are valuable research tools for investigating the role of AMPA receptors in health and disease. GYKI 52466, a 2,3-benzodiazepine, has demonstrated both anticonvulsant and neuroprotective properties. In contrast, this compound, a quinazolin-4-one derivative, appears to be a highly potent anticonvulsant with limited neuroprotective efficacy in the models tested to date.[4] The choice between these two compounds will depend on the specific research question, with GYKI 52466 being a potential candidate for studies where both anticonvulsant and neuroprotective effects are of interest, while CP-465022 may be more suitable for studies focused specifically on the role of AMPA receptor antagonism in seizure control. Further head-to-head comparative studies under identical experimental conditions are warranted to more definitively delineate their relative potencies and selectivities.

References

A Comparative In Vitro Efficacy Analysis of CP-465022 Hydrochloride for AMPA Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of CP-465022 hydrochloride against other AMPA receptor antagonists, supported by experimental data and detailed protocols. The focus is on providing a clear, data-driven assessment to inform preclinical research and development.

This compound has emerged as a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3][4] Its unique mechanism of action and high selectivity offer a valuable tool for investigating the physiological and pathophysiological roles of AMPA receptors.[1][4] This guide contrasts the in vitro performance of this compound with that of NBQX, a well-characterized competitive AMPA receptor antagonist.

Comparative Efficacy and Selectivity

The in vitro potency of this compound is highlighted by its low nanomolar IC50 value for the inhibition of AMPA receptor-mediated currents. In rat cortical neurons, this compound inhibits kainate-induced responses with an IC50 of 25 nM.[1][2][3][4] In contrast, the competitive antagonist NBQX exhibits a higher IC50 for AMPA receptors and also demonstrates significant activity at kainate receptors.

CompoundTarget(s)Mechanism of ActionIC50 (AMPA Receptor)IC50 (Kainate Receptor)Cell Type
This compound AMPA ReceptorNon-competitive25 nM (for kainate-induced response)Selective for AMPA over kainateRat Cortical Neurons
NBQX AMPA and Kainate ReceptorsCompetitive150 nM4.8 µMNot Specified

Table 1: In Vitro Efficacy and Selectivity of this compound vs. NBQX. This table summarizes the key pharmacological differences between the two antagonists. Data for this compound is from studies on rat cortical neurons.[1][2][3][4] NBQX data is from various sources.[2]

This compound's non-competitive mode of action means its inhibitory effect is not surmounted by increasing concentrations of the agonist glutamate (B1630785). This contrasts with competitive antagonists like NBQX, which vie with glutamate for the same binding site.[5] Furthermore, CP-465022 is reported to be equipotent across different AMPA receptor subunit combinations, suggesting a broad inhibitory profile.[4]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the distinct mechanisms by which this compound and competitive antagonists like NBQX modulate AMPA receptor activity.

AMPA Receptor Antagonism Mechanisms cluster_competitive Competitive Antagonism (e.g., NBQX) cluster_noncompetitive Non-competitive Antagonism (CP-465022) Glutamate_c Glutamate Binding_Site_c Orthosteric Binding Site Glutamate_c->Binding_Site_c Binds NBQX NBQX NBQX->Binding_Site_c Competes for binding AMPA_Receptor_c AMPA Receptor Channel_Closed_c Ion Channel (Closed) AMPA_Receptor_c->Channel_Closed_c Prevents Opening Glutamate_nc Glutamate AMPA_Receptor_nc AMPA Receptor Glutamate_nc->AMPA_Receptor_nc Binds CP465022 CP-465022 Allosteric_Site Allosteric Binding Site CP465022->Allosteric_Site Binds Channel_Closed_nc Ion Channel (Closed) AMPA_Receptor_nc->Channel_Closed_nc Prevents Opening Allosteric_Site->AMPA_Receptor_nc Induces Conformational Change Experimental Workflow: Whole-Cell Patch-Clamp Assay Neuron_Culture 1. Primary Neuron Culture Solution_Prep 2. Prepare External and Internal Solutions Neuron_Culture->Solution_Prep Pipette_Fabrication 3. Fabricate Patch Pipettes Solution_Prep->Pipette_Fabrication Patch_Clamp_Setup 4. Establish Whole-Cell Patch-Clamp Configuration Pipette_Fabrication->Patch_Clamp_Setup Data_Acquisition 5. Record AMPA Receptor- Mediated Currents Patch_Clamp_Setup->Data_Acquisition Agonist_Application 6. Apply Agonist to Evoke Baseline Current Data_Acquisition->Agonist_Application Antagonist_Application 7. Co-apply Agonist with Test Compound Agonist_Application->Antagonist_Application Data_Analysis 8. Analyze Data and Determine IC50 Antagonist_Application->Data_Analysis

References

Unveiling the Specificity of CP-465022 Hydrochloride: A Comparative Analysis with Other AMPA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a highly specific pharmacological tool is paramount for an unambiguous interpretation of experimental results. This guide provides an objective comparison of CP-465022 hydrochloride with other non-competitive and competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, supported by experimental data to delineate its superior selectivity.

This compound has emerged as a potent and selective non-competitive antagonist of the AMPA receptor, a key player in mediating fast excitatory synaptic transmission in the central nervous system. Its high specificity is crucial for dissecting the physiological and pathological roles of AMPA receptors without the confounding effects of interacting with other glutamate (B1630785) receptor subtypes, such as kainate and N-methyl-D-aspartate (NMDA) receptors.

Quantitative Comparison of Antagonist Specificity

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and other widely used AMPA receptor antagonists. The data clearly illustrates the superior selectivity of CP-465022 for AMPA receptors.

AntagonistTypeAMPA ReceptorKainate ReceptorNMDA Receptor
CP-465022 Non-competitive IC50: 25 nM [1][2]>1000 nM >10,000 nM
GYKI-52466Non-competitiveIC50: 10-20 µMIC50: ~450 µMIC50: >50 µM
NBQXCompetitiveIC50: 0.15 µMIC50: 4.8 µM-
YM90KCompetitiveKi: 0.084 µMKi: 2.2 µMKi: >100 µM

Note: Specific IC50 values for CP-465022 against kainate and NMDA receptors are not definitively reported as a single value. However, studies indicate that at a concentration of 1 µM (1000 nM), CP-465022 has minimal effect on NMDA receptor currents, and at 10 µM (10,000 nM), it only produces a 36% inhibition of NMDA-induced currents, demonstrating a significantly lower potency compared to its effect on AMPA receptors.[1]

Signaling Pathway of Glutamate Receptors

The following diagram illustrates the primary signaling pathways of ionotropic glutamate receptors, highlighting the specific target of CP-465022.

Glutamate Receptor Signaling Pathways cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA AMPA Receptor Glutamate->AMPA Binds Kainate Kainate Receptor Glutamate->Kainate Binds NMDA NMDA Receptor Glutamate->NMDA Binds Na_Influx Na+ Influx AMPA->Na_Influx Kainate->Na_Influx Ca_Influx Ca2+ Influx NMDA->Ca_Influx CP465022 CP-465022 CP465022->AMPA Inhibits Depolarization Depolarization Na_Influx->Depolarization Ca_Influx->Depolarization

Caption: Glutamate receptor signaling pathways at an excitatory synapse.

Experimental Protocols

The determination of the binding affinities and inhibitory concentrations of these antagonists relies on well-established experimental techniques. Below are detailed methodologies for two key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through receptor channels in individual neurons.

Objective: To determine the IC50 value of an antagonist by measuring the inhibition of agonist-induced currents.

Methodology:

  • Cell Culture: Primary cortical or hippocampal neurons are cultured on glass coverslips.

  • Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and mounted on a micromanipulator. The coverslip with neurons is placed in a recording chamber and perfused with an external solution.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane of a neuron, and gentle suction is applied to form a high-resistance seal (GΩ).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing electrical access to the cell's interior.

  • Voltage Clamp: The neuron's membrane potential is held at a constant voltage (e.g., -60 mV).

  • Agonist Application: A specific agonist for the receptor of interest (e.g., AMPA) is applied to the neuron, evoking an inward current.

  • Antagonist Application: The antagonist is co-applied with the agonist at varying concentrations.

  • Data Analysis: The reduction in the agonist-induced current by the antagonist is measured, and the concentration-response curve is plotted to determine the IC50 value.

Experimental Workflow: Whole-Cell Patch-Clamp

Whole-Cell Patch-Clamp Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis A Neuron Culture C Establish Whole-Cell Configuration A->C B Prepare Solutions B->C D Apply Agonist C->D E Apply Antagonist + Agonist D->E F Measure Current Inhibition E->F G Calculate IC50 F->G

References

Choosing the Right Tool: A Comparative Guide to CP-465022 Hydrochloride and Other AMPA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of glutamatergic neurotransmission, the selection of a specific AMPA receptor antagonist is a critical decision. This guide provides an objective comparison of CP-465022 hydrochloride against other notable AMPA blockers, supported by experimental data to inform your research.

This compound stands out as a potent and highly selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its unique characteristics offer distinct advantages for specific research applications, particularly in studies requiring precise modulation of AMPA receptor activity without confounding effects on other glutamate (B1630785) receptor subtypes.

Unveiling the Selectivity Profile: A Quantitative Comparison

A key determinant in the selection of a receptor antagonist is its selectivity. CP-465022 demonstrates a remarkable specificity for AMPA receptors over other ionotropic glutamate receptors, namely N-methyl-D-aspartate (NMDA) and kainate receptors. This high selectivity is crucial for dissecting the specific roles of AMPA receptor-mediated signaling in physiological and pathological processes.

CompoundMechanism of ActionIC50 vs. AMPA ReceptorsIC50 vs. Kainate ReceptorsIC50 vs. NMDA Receptors
CP-465022 Non-competitive25 nM (in rat cortical neurons)[1][2]>10,000 nM>10,000 nM
Perampanel (B3395873) Non-competitive~93-692 nMInactiveInactive
Talampanel (GYKI 53773) Non-competitive~1-5 µMWeakly activeInactive
GYKI 52466 Non-competitive7.5 - 20 µM[3][4]~450 µM[3][4]>50 µM[3][4]
NBQX Competitive0.15 µM4.8 µMInactive

As illustrated in the table, CP-465022 exhibits a significantly lower IC50 value for AMPA receptors compared to other non-competitive antagonists like GYKI 52466 and talampanel, indicating higher potency. Furthermore, its lack of activity at kainate and NMDA receptors at concentrations that effectively block AMPA receptors underscores its superior selectivity. While the competitive antagonist NBQX is also potent at AMPA receptors, it shows notable activity at kainate receptors, which may be a confounding factor in some experimental paradigms.

Pharmacokinetic Properties: A Comparative Overview

The pharmacokinetic profile of a compound dictates its suitability for in vivo studies. Key parameters such as half-life, peak plasma concentration, and brain penetration are critical for designing effective experiments.

CompoundRoute of AdministrationTmaxHalf-life (t½)BioavailabilityBrain Penetrant
CP-465022 Subcutaneous (rat)~30 minutes[5]~4 hours[5]N/AYes[5]
Perampanel Oral (human)0.5 - 2.5 hours[6]~105 hours[6]~100%[6]Yes
Talampanel Oral (human)1 - 3 hours[7]~3 hours[8]N/AYes
NBQX Intravenous (rat)N/AShortPoor oralLimited

CP-465022 demonstrates rapid absorption and a moderate half-life in rats, making it suitable for acute in vivo experiments.[5] In contrast, perampanel has a notably long half-life in humans, allowing for once-daily dosing in clinical settings.[6] Talampanel's development was hampered by its short half-life, necessitating frequent administration.[8] NBQX exhibits poor oral bioavailability and limited brain penetration, often requiring direct central administration for in vivo CNS studies.

In Vivo Performance: Anticonvulsant versus Neuroprotective Efficacy

The ultimate test of a pharmacological tool is its performance in relevant in vivo models. CP-465022 has been evaluated in models of both epilepsy and cerebral ischemia, revealing a distinct efficacy profile compared to other AMPA antagonists.

Anticonvulsant Activity

CP-465022 has demonstrated potent and efficacious anticonvulsant activity in rodent models. It dose-dependently inhibits seizures induced by pentylenetetrazole (PTZ), a GABAa receptor antagonist.[1] This anticonvulsant effect is consistent with the known role of AMPA receptors in the generation and spread of seizure activity.

CompoundAnticonvulsant Activity in PTZ Model
CP-465022 Potent and efficacious inhibition of seizures.[1]
Perampanel Effective in preventing PTZ-induced seizures.
GYKI 52466 Demonstrates anticonvulsant effects.
NBQX Shows anticonvulsant activity.
Neuroprotective Effects in Cerebral Ischemia

A critical point of differentiation for CP-465022 is its lack of neuroprotective efficacy in rodent models of focal and global cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model. This is in stark contrast to quinoxalinedione (B3055175) derivatives like NBQX and YM-90K, which have shown robust neuroprotective effects in similar models. This finding suggests that the high selectivity of CP-465022 for the AMPA receptor, to the exclusion of kainate receptors, may be a key factor in its inability to prevent ischemia-induced neuronal death.[1] It has been hypothesized that the neuroprotective effects of less selective compounds may be due to their combined action on both AMPA and kainate receptors.[1]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular context and experimental design, the following diagrams illustrate the AMPA receptor signaling pathway and a typical workflow for evaluating anticonvulsant activity.

AMPA_Signaling_Pathway Glutamate Glutamate AMPA_Receptor AMPA Receptor (GluA1-4) Glutamate->AMPA_Receptor Binds Presynaptic_Terminal Presynaptic Terminal Presynaptic_Terminal->Glutamate Na_Ca_Influx Na+ / Ca2+ Influx AMPA_Receptor->Na_Ca_Influx Opens Channel Postsynaptic_Membrane Postsynaptic Membrane Depolarization Depolarization (EPSP) Na_Ca_Influx->Depolarization Leads to Downstream_Signaling Downstream Signaling (CaMKII, PKA, PKC) Depolarization->Downstream_Signaling Activates Plasticity Synaptic Plasticity (LTP/LTD) Downstream_Signaling->Plasticity CP465022 CP-465022 CP465022->AMPA_Receptor Non-competitive Antagonist

Caption: AMPA Receptor Signaling Pathway and Site of Action for CP-465022.

Anticonvulsant_Workflow Animal_Prep Animal Preparation (e.g., Rats) Drug_Admin Drug Administration (CP-465022 or Vehicle) Animal_Prep->Drug_Admin PTZ_Induction Seizure Induction (e.g., Pentylenetetrazole) Drug_Admin->PTZ_Induction Behavioral_Obs Behavioral Observation (Seizure Scoring) PTZ_Induction->Behavioral_Obs Data_Analysis Data Analysis (Latency, Severity) Behavioral_Obs->Data_Analysis Conclusion Conclusion on Anticonvulsant Efficacy Data_Analysis->Conclusion

Caption: Experimental Workflow for In Vivo Anticonvulsant Activity Testing.

Detailed Experimental Methodologies

Radioligand Binding Assay for Receptor Selectivity

Objective: To determine the binding affinity (Ki) of test compounds for AMPA, kainate, and NMDA receptors.

Protocol:

  • Membrane Preparation: Whole brains from adult male Sprague-Dawley rats are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and debris. The supernatant is then centrifuged at 40,000 x g for 20 minutes to pellet the crude membrane fraction. The pellet is washed and resuspended in the assay buffer.

  • Binding Assay:

    • AMPA Receptors: Membranes are incubated with a specific radioligand for AMPA receptors (e.g., [³H]AMPA) in the presence of varying concentrations of the test compound.

    • Kainate Receptors: Membranes are incubated with a specific radioligand for kainate receptors (e.g., [³H]kainate).

    • NMDA Receptors: Membranes are incubated with a specific radioligand for the glutamate binding site of the NMDA receptor (e.g., [³H]CGP 39653).

  • Incubation and Filtration: The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes) to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation.

Pentylenetetrazole (PTZ)-Induced Seizure Model

Objective: To evaluate the in vivo anticonvulsant efficacy of test compounds.

Protocol:

  • Animals: Adult male Wistar rats are used for the study.

  • Drug Administration: Animals are divided into groups and administered either the test compound (e.g., CP-465022) or vehicle via a specific route (e.g., subcutaneous injection) at various doses.

  • Seizure Induction: After a predetermined pretreatment time (e.g., 30 minutes), a convulsant dose of pentylenetetrazole (e.g., 60-80 mg/kg) is administered intraperitoneally.

  • Behavioral Observation: Immediately after PTZ injection, animals are placed in individual observation chambers and monitored for a set period (e.g., 30 minutes). The latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures are recorded. The severity of seizures is often scored using a standardized scale (e.g., Racine scale).

  • Data Analysis: The percentage of animals protected from tonic-clonic seizures in each group is calculated. The effect of the test compound on seizure latency and severity is analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Middle Cerebral Artery Occlusion (MCAO) Model

Objective: To assess the neuroprotective potential of test compounds in a model of focal cerebral ischemia.

Protocol:

  • Animal Surgery: Anesthetized adult male rats (e.g., Sprague-Dawley or Wistar) undergo surgery to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: A nylon monofilament with a silicon-coated tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Successful occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter.

  • Drug Administration: The test compound or vehicle is administered at a specific time point relative to the onset of occlusion (e.g., at the time of reperfusion).

  • Reperfusion: After a defined period of occlusion (e.g., 90-120 minutes), the monofilament is withdrawn to allow for reperfusion.

  • Neurological Assessment: Neurological deficits are assessed at various time points after surgery using a standardized scoring system.

  • Infarct Volume Measurement: After a survival period (e.g., 24 or 48 hours), the animals are euthanized, and their brains are removed. The brains are sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.

  • Data Analysis: The infarct volumes and neurological scores between the drug-treated and vehicle-treated groups are compared using statistical tests (e.g., t-test or ANOVA).

Conclusion: Why Choose this compound?

The decision to use this compound over other AMPA blockers should be guided by the specific aims of the research.

Choose this compound when:

  • High Selectivity is Paramount: Your research requires the specific blockade of AMPA receptors without influencing NMDA or kainate receptor signaling. This is crucial for elucidating the precise role of AMPA receptors in a given physiological or pathological process.

  • Investigating the Role of AMPA Receptors in Seizure Pathophysiology: Its proven anticonvulsant efficacy makes it an excellent tool for studying the mechanisms of epileptogenesis and for the preclinical evaluation of novel anti-seizure strategies targeting the AMPA receptor.

  • Differentiating AMPA vs. Kainate Receptor-Mediated Effects: The lack of activity at kainate receptors allows for the clear separation of AMPA and kainate receptor-mediated events, which is particularly useful in systems where both receptor subtypes are expressed.

  • Acute In Vivo Studies are Planned: Its pharmacokinetic profile in rodents is well-suited for acute experimental paradigms.[5]

Consider alternatives when:

  • Broad-Spectrum Neuroprotection is the Goal: If the primary objective is to achieve neuroprotection in models of ischemia, compounds with a mixed AMPA/kainate antagonist profile, such as certain quinoxalinediones, have demonstrated greater efficacy.

  • Long-Term In Vivo Studies in Larger Animals or Humans are Contemplated: The pharmacokinetic profile of compounds like perampanel may be more suitable for such studies.

  • A Competitive Antagonist is Required: For experiments where a competitive mechanism of action is desired, compounds like NBQX would be more appropriate.

References

A Researcher's Guide to Negative Control Experiments for CP-465022 Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches for validating the activity of CP-465022 hydrochloride, a potent and selective noncompetitive AMPA receptor antagonist. Proper negative controls are paramount in ensuring the specificity of its effects in both in vitro and in vivo models. This document outlines key negative control strategies, compares this compound with a relevant alternative, and provides detailed experimental protocols.

The Critical Role of Negative Controls

In studies involving potent pharmacological agents like this compound, negative controls are essential to differentiate the specific effects of the compound from potential confounding factors. The two primary negative controls discussed in this guide are:

  • Vehicle Control: This is the most fundamental negative control. The vehicle is the solvent or medium used to dissolve and administer the active compound. By treating a cohort of cells or animals with the vehicle alone, researchers can account for any effects caused by the administration procedure or the solvent itself.

  • Inactive Analog: An ideal negative control is a molecule that is structurally very similar to the active compound but lacks its biological activity. While a specific, commercially available inactive analog of CP-465022 is not widely documented, the principle of using structurally related but inactive compounds is a rigorous method to control for off-target effects of the chemical scaffold. For the purposes of this guide, we will focus on the well-established use of a vehicle control.

Comparative Analysis: this compound vs. GYKI-52466

To provide a comprehensive evaluation, this guide compares this compound with another well-characterized non-competitive AMPA receptor antagonist, GYKI-52466.

ParameterThis compoundGYKI-52466Negative Control (Vehicle)
Mechanism of Action Non-competitive AMPA receptor antagonist[1][2]Non-competitive AMPA receptor antagonist[3][4][5]No direct effect on AMPA receptors
In Vitro Potency (IC₅₀) ~25 nM (on kainate-induced currents in rat cortical neurons)[1]~10-20 µM (on AMPA-induced currents)[3][4]Not applicable
In Vivo Efficacy (Anticonvulsant Activity) Effective in pentylenetetrazole (PTZ)-induced seizure models[2][6]Effective in maximal electroshock (MES) and chemoconvulsant seizure models[7]No anticonvulsant activity

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is designed to measure the effect of this compound on AMPA receptor-mediated currents in cultured neurons or brain slices.

Materials:

  • Cultured neurons or acutely prepared brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for the patch pipette

  • This compound stock solution

  • Vehicle (e.g., DMSO, saline)

  • AMPA receptor agonist (e.g., AMPA or kainate)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

  • Preparation: Prepare aCSF and internal solution and ensure they are appropriately buffered and oxygenated. Prepare stock solutions of this compound and the vehicle.

  • Cell/Slice Preparation: Place the cultured neurons or brain slice in the recording chamber and perfuse with aCSF.

  • Patching: Using a glass micropipette filled with internal solution, form a gigaohm seal with the membrane of a target neuron.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell patch-clamp configuration.

  • Baseline Recording: Record baseline AMPA receptor-mediated currents by applying the agonist.

  • Compound Application:

    • Test Group: Perfuse the cells/slice with aCSF containing the desired concentration of this compound.

    • Negative Control Group: Perfuse with aCSF containing an equivalent concentration of the vehicle.

  • Post-Treatment Recording: After a sufficient incubation period, re-apply the AMPA receptor agonist and record the currents.

  • Data Analysis: Compare the amplitude of the AMPA receptor-mediated currents before and after the application of this compound or the vehicle. A significant reduction in current amplitude in the presence of this compound, with no significant change in the vehicle-treated group, indicates specific antagonism of AMPA receptors.

In Vivo Pharmacology: Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats

This protocol assesses the anticonvulsant activity of this compound.

Materials:

  • Adult male Wistar rats

  • This compound

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Pentylenetetrazole (PTZ)

  • Observation chambers

  • Video recording equipment

Procedure:

  • Animal Acclimation: Acclimate the rats to the experimental environment.

  • Compound Administration:

    • Test Group: Administer this compound via the desired route (e.g., intraperitoneal, oral gavage).

    • Negative Control Group: Administer an equivalent volume of the vehicle.

  • Pre-treatment Period: Allow for a pre-treatment period for the compound to be absorbed and distributed.

  • Seizure Induction: Administer a convulsant dose of PTZ (e.g., 60 mg/kg, intraperitoneally).

  • Observation: Immediately place the animals in individual observation chambers and record their behavior for at least 30 minutes.

  • Seizure Scoring: Score the severity of seizures using a standardized scale (e.g., Racine scale). Key parameters to measure include the latency to the first seizure and the seizure severity score.

  • Data Analysis: Compare the seizure latency and severity scores between the this compound-treated group and the vehicle-treated group. A significant increase in seizure latency and a decrease in seizure severity in the test group compared to the control group demonstrate the anticonvulsant efficacy of the compound.

Visualizing the Experimental Framework

To further clarify the concepts presented, the following diagrams illustrate the AMPA receptor signaling pathway and a typical experimental workflow for testing this compound.

AMPA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_ion Na+ influx AMPA_R->Na_ion Opens channel Depolarization Depolarization Na_ion->Depolarization CP465022 CP-465022 CP465022->AMPA_R Inhibits Vehicle Vehicle (Negative Control) Vehicle->AMPA_R No Effect Experimental_Workflow cluster_in_vitro In Vitro: Electrophysiology cluster_in_vivo In Vivo: Seizure Model iv_start Prepare Neurons/Slices iv_patch Whole-Cell Patch Clamp iv_start->iv_patch iv_baseline Record Baseline AMPA Currents iv_patch->iv_baseline iv_treat Apply CP-465022 or Vehicle iv_baseline->iv_treat iv_post Record Post-Treatment AMPA Currents iv_treat->iv_post iv_analyze Analyze Current Amplitude iv_post->iv_analyze end Conclusion iv_analyze->end inv_start Acclimate Rats inv_admin Administer CP-465022 or Vehicle inv_start->inv_admin inv_induce Induce Seizures (PTZ) inv_admin->inv_induce inv_observe Observe and Score Seizures inv_induce->inv_observe inv_analyze Analyze Seizure Latency & Severity inv_observe->inv_analyze inv_analyze->end start Start start->iv_start start->inv_start

References

A Comparative Guide to the Reproducibility of Experiments Using CP-465022 Hydrochloride and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a detailed comparison of the noncompetitive AMPA receptor antagonist, CP-465022 hydrochloride, with its commonly used alternatives, YM-90K and NBQX. The information presented herein is compiled from publicly available experimental data to aid in the selection of the most appropriate compound for your research needs.

Introduction to this compound and Alternatives

This compound is a potent and selective noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2][3] It has been utilized in various in vivo and in vitro studies to investigate the role of AMPA receptors in neurological processes. Key alternatives to CP-465022 include YM-90K and NBQX, which are competitive AMPA receptor antagonists.[4][5][6] While all three compounds target the AMPA receptor, their distinct mechanisms of action and pharmacological profiles can lead to different experimental outcomes.

Performance Comparison: A Quantitative Overview

To facilitate a direct comparison of the performance of this compound and its alternatives, the following tables summarize key quantitative data from various studies.

Table 1: In Vitro Potency and Selectivity

CompoundMechanism of ActionTarget Receptor(s)IC50 (AMPA)Ki (AMPA)Selectivity Notes
CP-465022 Non-competitive AntagonistAMPA25 nM-Highly selective for AMPA over NMDA and kainate receptors.[3][4]
YM-90K Competitive AntagonistAMPA/Kainate-0.084 µMLess potent on kainate receptors (Ki = 2.2 µM) and much less on NMDA receptors (Ki > 100 µM).[4]
NBQX Competitive AntagonistAMPA/Kainate0.15 µM-Also a potent kainate receptor antagonist (IC50 = 4.8 µM).[7]

Table 2: In Vivo Efficacy in Seizure Models

CompoundAnimal ModelSeizure InductionAdministration RouteED50Duration of Action
CP-465022 RatPentylenetetrazoleSubcutaneous< 10 mg/kgLong-lasting
YM-90K DBA/2 MiceAudiogenicIntraperitoneal2.54 mg/kg (tonic seizure)Short (30 min)[4]
NBQX RatPentylenetetrazoleIntraperitoneal20 mg/kg (for 3 days)-

Table 3: Neuroprotective Effects in Ischemia Models

CompoundAnimal ModelIschemia ModelAdministration Route & DoseOutcome
CP-465022 RatGlobal & Focal IschemiaSubcutaneous; 5-10 mg/kgNot neuroprotective [1][4]
YM-90K Mongolian GerbilGlobal IschemiaIntraperitoneal; 15 mg/kg x 3Significant neuroprotection [4]
YM-90K F344 RatFocal IschemiaIntravenous; 30 mg/kg bolus + 10 mg/kg/hReduced infarct volume [4][8]
NBQX RatFocal IschemiaIntravenous; 40, 60, or 100 mg/kgSubstantially reduced infarct size [9]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental findings. Below are summaries of key experimental protocols cited in this guide.

In Vivo Electrophysiology (Synaptic Transmission)
  • Animal Model: Urethane-anesthetized rats.

  • Procedure: Stimulation of the Schaeffer collateral/commissural pathway and recording of the population spike amplitude in the CA1 region of the hippocampus.

  • Drug Administration: CP-465022 or YM-90K administered subcutaneously.

  • Data Analysis: Measurement of the reduction in the population spike amplitude over time.

Pentylenetetrazole-Induced Seizure Model
  • Animal Model: Rats.

  • Procedure: Administration of pentylenetetrazole (100 mg/kg, i.p.) to induce clonic and tonic seizures.

  • Drug Administration: CP-465022 administered subcutaneously 60 minutes prior to pentylenetetrazole.

  • Data Analysis: Measurement of the latency to and incidence of seizures and lethality.

Middle Cerebral Artery Occlusion (MCAO) Model of Focal Ischemia
  • Animal Model: Rats.

  • Procedure: Temporary occlusion of the middle cerebral artery to induce focal cerebral ischemia.

  • Drug Administration: CP-465022 administered subcutaneously at the time of reperfusion.

  • Data Analysis: Measurement of the infarct volume 24 hours after MCAO.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

AMPA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate (B1630785) Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel Activates Depolarization Depolarization Ion_Channel->Depolarization Leads to Downstream Downstream Signaling (e.g., MAPK pathway) Depolarization->Downstream

Figure 1: Simplified AMPA Receptor Signaling Pathway.

Experimental_Workflow cluster_pretreatment Pre-treatment cluster_experiment Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Drug_Admin Administer CP-465022 or Alternative Animal_Model->Drug_Admin Induction Induce Condition (e.g., Seizure, Ischemia) Drug_Admin->Induction Data_Collection Collect Data (e.g., Seizure Score, Infarct Volume) Induction->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Comparison Compare Results Statistical_Analysis->Comparison

Figure 2: General Experimental Workflow for In Vivo Studies.

Conclusion

The choice between this compound and its alternatives depends on the specific experimental goals. CP-465022, as a non-competitive antagonist, offers high selectivity for the AMPA receptor and a long duration of action, making it a valuable tool for studying the direct consequences of AMPA receptor blockade. However, its lack of neuroprotective efficacy in ischemia models contrasts with the effects observed with competitive antagonists like YM-90K and NBQX.[1][4] This suggests that the mechanism of antagonism (non-competitive vs. competitive) and potentially the interaction with other glutamate receptor subtypes, such as the kainate receptor in the case of NBQX and YM-90K, may play a crucial role in the observed neuroprotective outcomes. Researchers should carefully consider these differences in potency, selectivity, and in vivo efficacy when designing experiments to ensure the reproducibility and accurate interpretation of their results.

References

Benchmarking CP-465022 Hydrochloride: A Comparative Guide to Newer Non-Competitive AMPA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the non-competitive AMPA receptor antagonist, CP-465022 hydrochloride, against a selection of newer antagonists. The data presented is collated from preclinical studies to aid in the selection of appropriate research tools and to inform drug development strategies.

Executive Summary

This compound is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory synaptic transmission in the central nervous system. This guide benchmarks CP-465022 against three other notable non-competitive AMPA receptor antagonists: Perampanel (B3395873), Talampanel, and GYKI 53655.

Perampanel, an approved anti-epileptic drug, demonstrates a binding profile that suggests a shared binding site with CP-465022. Talampanel, while showing neuroprotective effects, was discontinued (B1498344) from clinical development due to its pharmacokinetic properties. GYKI 53655 is a well-characterized tool compound from the 2,3-benzodiazepine class, similar to Talampanel. This guide presents available quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to facilitate a comprehensive comparison.

Data Presentation

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.

Table 1: In Vitro Comparative Data

CompoundAssayTarget/StimulusPreparationValueCitation
CP-465022 HCl Inhibition of Kainate-induced responseKainateRat cortical neuronsIC50: 25 nM[1]
Displacement of [3H]Perampanel[3H]PerampanelRat forebrain membranesKi: 11.2 ± 0.8 nM[2]
Perampanel Inhibition of AMPA-induced Ca2+ influxAMPACultured rat cortical neuronsIC50: 93 nM[2]
Inhibition of Kainate-evoked currentsKainateCultured rat hippocampal neuronsIC50: 0.56 µM[3]
Inhibition of field EPSPsAMPA receptor-mediatedRat hippocampal slicesIC50: 0.23 µM[4]
GYKI 53655 Inhibition of AMPA-evoked inward currentsAMPACultured mouse cortical neuronsIC50: ~15 µM[5]

Table 2: In Vivo Comparative Data

CompoundModelSpeciesEndpointValueCitation
CP-465022 HCl Pentylenetetrazol-induced seizuresRatAnticonvulsant activityEfficacious[6]
Perampanel Audiogenic seizuresMouseAnticonvulsant activityED50: 0.47 mg/kg[2]
Maximal Electroshock Seizure (MES)MouseAnticonvulsant activityED50: 1.6 mg/kg[2]
Pentylenetetrazol (PTZ) induced seizuresMouseAnticonvulsant activityED50: 0.94 mg/kg[2]
Talampanel Traumatic Brain Injury (TBI)RatNeuroprotection (Contusion area)Significant reduction[7]
GYKI 53655 Sound-induced seizures (tonic phase)Not SpecifiedAnticonvulsant activityED50: 1.3 mg/kg[8]
Sound-induced seizures (clonic phase)Not SpecifiedAnticonvulsant activityED50: 2.0 mg/kg[8]

Experimental Protocols

[3H]Perampanel Binding Assay

This assay was utilized to determine the binding affinity of CP-465022 to the same site as perampanel on the AMPA receptor.

  • Tissue Preparation: Membranes were prepared from rat forebrain.

  • Radioligand: [3H]Perampanel was used as the radiolabeled ligand.

  • Procedure: The assay measured the ability of unlabeled compounds, such as CP-465022, to displace the binding of [3H]Perampanel to the rat forebrain membranes. The concentration of the competing compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to an inhibition constant (Ki).

  • Key Finding: CP-465022 displaced [3H]perampanel binding with a Ki of 11.2 nM, indicating a high affinity for the same or an overlapping binding site.[2]

Whole-Cell Voltage-Clamp Electrophysiology

This technique was employed to measure the inhibitory effect of the antagonists on AMPA receptor-mediated currents in neurons.

  • Cell Preparation: Primary cultures of rat hippocampal or cortical neurons were used.[1][3]

  • Recording: Whole-cell patch-clamp recordings were performed to measure inward currents evoked by the application of an AMPA receptor agonist (e.g., AMPA or kainate).

  • Procedure: The antagonist was applied at various concentrations to determine the concentration that inhibits 50% of the agonist-evoked current (IC50). The non-competitive nature of the antagonism can be confirmed by observing that the IC50 value does not change significantly with different concentrations of the agonist.

  • Key Finding: Perampanel inhibited kainate-evoked currents in cultured rat hippocampal neurons with an IC50 of 0.56 µM.[3] CP-465022 inhibited kainate-induced responses in rat cortical neurons with an IC50 of 25 nM.[1]

In Vivo Seizure Models

Various animal models of seizures are used to assess the anticonvulsant activity of AMPA receptor antagonists.

  • Audiogenic Seizure Model: Genetically susceptible mice (e.g., DBA/2) are exposed to a loud auditory stimulus to induce seizures. The dose of the antagonist that protects 50% of the animals from seizures (ED50) is determined.

  • Maximal Electroshock Seizure (MES) Model: A maximal electrical stimulus is delivered to rodents to induce tonic-clonic seizures. The ED50 is the dose that prevents the tonic hindlimb extension phase of the seizure in 50% of the animals.

  • Pentylenetetrazol (PTZ) Seizure Model: The chemoconvulsant PTZ is administered to induce clonic seizures. The ED50 is the dose that prevents seizures in 50% of the animals.

  • Key Finding: Perampanel demonstrated broad-spectrum anticonvulsant activity in these models with ED50 values of 0.47 mg/kg (audiogenic), 1.6 mg/kg (MES), and 0.94 mg/kg (PTZ) in mice.[2]

Traumatic Brain Injury (TBI) Model

This model is used to evaluate the neuroprotective effects of compounds.

  • Procedure: A controlled cortical impact or fluid percussion injury is induced in rodents to mimic TBI. The test compound is administered at a specific time point after the injury.

  • Endpoint: Histological analysis is performed to measure the contusion volume or neuronal loss in specific brain regions (e.g., hippocampus) to assess the extent of neuroprotection.

  • Key Finding: Talampanel, when administered 30 minutes after TBI in rats, significantly reduced the total contusion area.[7]

Mandatory Visualization

AMPA Receptor Signaling Pathway and Antagonist Interaction

The following diagram illustrates the role of the AMPA receptor in excitatory neurotransmission and the mechanism of action of non-competitive antagonists.

AMPA_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicles AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor Glutamate binds Action_Potential Action Potential Action_Potential->Glutamate_Vesicle Triggers release Na_Ca_Influx Na+/Ca2+ Influx AMPA_Receptor->Na_Ca_Influx Channel opens Depolarization Depolarization Na_Ca_Influx->Depolarization Leads to Antagonist CP-465022 / Newer Antagonists Antagonist->AMPA_Receptor Allosteric inhibition

Caption: AMPA receptor signaling and non-competitive antagonist inhibition.

Experimental Workflow for In Vitro Antagonist Evaluation

This diagram outlines a typical workflow for the in vitro characterization of novel AMPA receptor antagonists.

In_Vitro_Workflow start Start: Synthesize/Obtain Antagonist binding_assay Radioligand Binding Assay start->binding_assay electrophysiology Whole-Cell Electrophysiology start->electrophysiology calcium_imaging Calcium Imaging Assay start->calcium_imaging determine_ki Determine Ki (Affinity) binding_assay->determine_ki determine_ic50 Determine IC50 (Potency) electrophysiology->determine_ic50 determine_functional_ic50 Determine Functional IC50 calcium_imaging->determine_functional_ic50 end End: Characterized Antagonist determine_ki->end determine_ic50->end determine_functional_ic50->end

Caption: Workflow for in vitro evaluation of AMPA receptor antagonists.

References

Review of literature comparing AMPA receptor antagonists

Author: BenchChem Technical Support Team. Date: December 2025

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, an ionotropic glutamate (B1630785) receptor, is fundamental for mediating fast excitatory neurotransmission throughout the central nervous system (CNS).[1][2][3] Its critical role in synaptic plasticity, the basis for learning and memory, also makes it a significant target in the pathophysiology of various neurological disorders characterized by excessive excitatory signaling, such as epilepsy, and neurodegenerative diseases.[2][4] Consequently, antagonists of the AMPA receptor are a key area of research and drug development.[4]

This guide provides a comparative overview of different classes of AMPA receptor antagonists, summarizing their mechanisms of action, key pharmacological data, and the experimental protocols used to characterize them.

Classification of AMPA Receptor Antagonauts

AMPA receptor antagonists are primarily categorized based on their mechanism of action relative to the glutamate binding site. The two main classes are competitive and non-competitive antagonists.[5]

  • Competitive Antagonists : These compounds bind to the same site on the AMPA receptor as the endogenous agonist, glutamate.[5] By occupying this site, they directly prevent glutamate from binding and activating the receptor. The effect of a competitive antagonist can be overcome by increasing the concentration of the agonist.[6] A notable class of competitive antagonists is built upon the quinoxaline (B1680401) template.[4]

  • Non-competitive Antagonists : These agents bind to an allosteric site, a location on the receptor distinct from the glutamate binding site.[5][7] This binding induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound.[5][6] The action of a non-competitive antagonist cannot be surmounted by increasing glutamate concentration.[6] The 2,3-benzodiazepines, such as GYKI 52466, represent a well-known class of non-competitive AMPA receptor antagonists.[7]

In some models, non-competitive antagonists have demonstrated improved anticonvulsant activity compared to competitive antagonists. This may be due to the inability of high synaptic glutamate levels during events like seizures to overcome the non-competitive block.[7]

Comparative Pharmacological Data

The following table summarizes key quantitative data for representative AMPA receptor antagonists. These values are critical for comparing the potency, selectivity, and therapeutic potential of these compounds.

CompoundClassTargetAssay TypeKi (nM)IC50 (nM)Notes
Perampanel (B3395873) Non-competitiveAMPA ReceptorRadioligand Binding-51First-in-class approved for epilepsy.[8]
Talampanel Non-competitiveAMPA ReceptorElectrophysiology-300-500Studied in epilepsy clinical trials.[7]
NBQX CompetitiveAMPA/KainateRadioligand Binding30-100Systemically active, used in animal models.[4]
CNQX CompetitiveAMPA/KainateElectrophysiology-500-1000Poor water solubility and BBB penetration.[7]
GYKI 52466 Non-competitiveAMPA ReceptorElectrophysiology-10,000Prototype 2,3-benzodiazepine antagonist.[7]
Selurampanel CompetitiveAMPA ReceptorClinical Trial--Under investigation for partial epilepsies.[3]

Table 1: Comparative data for selected AMPA receptor antagonists. Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) values are approximate and can vary based on experimental conditions.

Signaling Pathways and Experimental Workflow

Understanding the molecular interactions and the methods used to study them is crucial for interpreting the data.

AMPA Receptor Signaling

Upon binding glutamate, the AMPA receptor ion channel opens, primarily allowing an influx of sodium (Na+) ions, which leads to depolarization of the postsynaptic membrane.[1] This depolarization is crucial for relieving the magnesium (Mg2+) block of the NMDA receptor, another key glutamate receptor, allowing for calcium (Ca2+) influx and the initiation of downstream signaling cascades involved in synaptic plasticity.[1] Beyond its function as an ion channel, the AMPA receptor can also engage in intracellular signaling through interactions with protein kinases like Lyn, which can activate the mitogen-activated protein kinase (MAPK) pathway.[9]

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_Influx Na+ Influx AMPA_R->Na_Influx Opens Channel Lyn_Kinase Lyn Kinase AMPA_R->Lyn_Kinase Activates Depolarization Depolarization Na_Influx->Depolarization Plasticity Synaptic Plasticity Depolarization->Plasticity MAPK_Pathway MAPK Pathway Lyn_Kinase->MAPK_Pathway MAPK_Pathway->Plasticity

Caption: AMPA receptor activation and downstream signaling pathways.

Logical Classification of Antagonists

The primary distinction between AMPA receptor antagonists lies in their binding mechanism, which dictates their pharmacological properties and potential therapeutic applications.

Antagonist_Classification A AMPA Receptor Antagonists B Competitive A->B C Non-competitive (Allosteric) A->C D Binds to Glutamate Site B->D F Effect is surmountable by agonist B->F E Binds to a Separate Site C->E G Effect is not surmountable by agonist C->G

Caption: Logical relationship between antagonist classes.

Experimental Protocols

The characterization of AMPA receptor antagonists involves a range of in vitro and in vivo techniques to determine their affinity, potency, and functional effects.

1. Radioligand Binding Assays

  • Objective : To determine the binding affinity (Ki) of a test compound for the AMPA receptor.

  • Methodology :

    • Membrane Preparation : Synaptic membranes are prepared from brain tissue (e.g., rat cortex) known to have a high density of AMPA receptors.

    • Incubation : The membranes are incubated with a radiolabeled ligand (e.g., [³H]AMPA) and varying concentrations of the unlabeled test antagonist.

    • Separation : The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection : The radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • Analysis : The data are used to calculate the IC50 value of the test compound, which is the concentration that displaces 50% of the specific binding of the radioligand. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

2. Electrophysiological Recordings

  • Objective : To measure the functional inhibition of AMPA receptor-mediated currents by an antagonist (IC50).

  • Methodology :

    • Cell Preparation : Whole-cell patch-clamp recordings are performed on neurons in culture or in brain slices.

    • Drug Application : The AMPA receptor agonist (e.g., glutamate or AMPA) is applied to the cell to evoke an inward current.

    • Antagonist Application : The agonist is then co-applied with varying concentrations of the antagonist.

    • Measurement : The reduction in the amplitude of the agonist-evoked current is measured at each antagonist concentration.

    • Analysis : A concentration-response curve is generated to determine the IC50 of the antagonist.

Generalized Experimental Workflow

The process of discovering and validating a novel AMPA receptor antagonist follows a structured pipeline from initial screening to preclinical evaluation.

Experimental_Workflow A Compound Library Screening B In Vitro Binding Assays (Determine Ki) A->B C In Vitro Functional Assays (Electrophysiology - Determine IC50) B->C D Lead Optimization (Improve Potency, Selectivity) C->D E In Vivo Animal Models (e.g., Seizure Models) D->E F Pharmacokinetic & Toxicity Studies E->F G Preclinical Candidate F->G

Caption: General workflow for AMPA antagonist development.

Conclusion

AMPA receptor antagonists represent a promising class of therapeutic agents for a range of neurological disorders. The distinction between competitive and non-competitive antagonists is critical, with non-competitive agents like perampanel demonstrating clinical success, particularly in epilepsy.[7][8] The continued development of new antagonists with improved pharmacokinetic profiles and tolerability is an important goal for future research.[4][10] The systematic application of binding and functional assays is essential for the characterization and optimization of these compounds for clinical use.

References

A Comparative Analysis of the Neuroprotective Effects of CP-465022 and Other AMPA Receptor Antagonists in Ischemic Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of CP-465022, a selective noncompetitive AMPA receptor antagonist, with other compounds, particularly the competitive antagonist NBQX. The following sections present a summary of quantitative data, detailed experimental protocols, and an overview of the relevant signaling pathways to inform future research and drug development in the field of neuroprotection.

Data Presentation: CP-465022 vs. NBQX in Ischemic Stroke Models

The following table summarizes the key quantitative findings from preclinical studies evaluating the neuroprotective efficacy of CP-465022 and NBQX in rodent models of cerebral ischemia.

CompoundMechanism of ActionIschemia ModelKey Efficacy EndpointOutcome
CP-465022 Selective, noncompetitive AMPA receptor antagonist.[1][2][3]Temporary Middle Cerebral Artery Occlusion (MCAO) in ratsInfarct VolumeNo significant reduction compared to vehicle control.[1][2]
Brief Global Ischemia in ratsCA1 Hippocampal Neuron LossFailed to prevent neuronal loss.[1][2]
NBQX Competitive AMPA/kainate receptor antagonist.Permanent Middle Cerebral Artery Occlusion (MCAO) in ratsInfarct SizeSubstantial reduction in a dose-dependent manner.
(2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline)Apparent Diffusion Coefficient (ADC)Significant improvement in ADC probability distribution functions by 3 hours post-occlusion, indicating tissue salvage.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are crucial for the interpretation and replication of findings.

Middle Cerebral Artery Occlusion (MCAO) in Rats

This model induces focal ischemia, mimicking many aspects of human stroke.

  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C throughout the procedure.

  • Surgical Procedure:

    • A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and coagulated.

    • A nylon monofilament (e.g., 4-0) with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • Occlusion is typically maintained for a period of 1 to 2 hours, after which the filament is withdrawn to allow for reperfusion.

  • Drug Administration: CP-465022 or NBQX is administered systemically (e.g., intravenously or subcutaneously) at various time points before, during, or after the ischemic insult, as specified in the individual study designs.

  • Outcome Assessment: 24 to 48 hours post-MCAO, the animals are euthanized, and their brains are removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and infarcted tissue remains white. The infarct volume is then quantified using image analysis software.

Global Ischemia (Four-Vessel Occlusion) in Rats

This model is used to study the effects of transient, widespread cerebral ischemia, which particularly affects vulnerable neuronal populations like the CA1 hippocampal neurons.

  • Animal Preparation: As with the MCAO model, rats are anesthetized and their body temperature is maintained.

  • Surgical Procedure:

    • Day 1: The vertebral arteries are permanently occluded by electrocautery through the alar foramina of the first cervical vertebra. Loose ligatures are placed around both common carotid arteries.

    • Day 2: Following recovery, the conscious rat is subjected to transient ischemia by tightening the carotid artery ligatures for a defined period (e.g., 10-15 minutes).

  • Drug Administration: The compound of interest is administered at specified times relative to the ischemic event.

  • Outcome Assessment: Several days after the ischemic insult (e.g., 7 days), the animals are euthanized. The brains are processed for histological analysis (e.g., with cresyl violet staining) to quantify the extent of neuronal loss in specific brain regions, most notably the CA1 sector of the hippocampus.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways implicated in ischemic neuronal death and the experimental workflow for assessing neuroprotective compounds.

G cluster_0 Ischemic Cascade cluster_1 Pharmacological Intervention cluster_2 Observed Outcome Ischemia Cerebral Ischemia Glutamate (B1630785) ↑ Extracellular Glutamate Ischemia->Glutamate AMPAR AMPA Receptor Activation Glutamate->AMPAR Ca_Influx ↑ Intracellular Ca2+/ Na+ Influx AMPAR->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity CellDeath Neuronal Death Excitotoxicity->CellDeath CP465022 CP-465022 (Non-competitive Antagonist) CP465022->AMPAR Blocks (Allosteric) CP465022_Outcome No Neuroprotection NBQX NBQX (Competitive Antagonist) NBQX->AMPAR Blocks (Orthosteric) NBQX_Outcome Neuroprotection

Caption: Signaling pathway of excitotoxicity and points of intervention.

G start Rodent Model of Ischemia (MCAO or Global) treatment Administer Test Compound (e.g., CP-465022, NBQX) or Vehicle start->treatment reperfusion Reperfusion Period (e.g., 24-72 hours) treatment->reperfusion assessment Assess Neurological Deficits & Euthanize reperfusion->assessment staining Brain Slicing & Staining (e.g., TTC, Cresyl Violet) assessment->staining analysis Quantify Infarct Volume or Neuronal Loss staining->analysis end Comparative Analysis of Neuroprotective Efficacy analysis->end

Caption: Experimental workflow for in vivo neuroprotection studies.

Discussion

The available preclinical data indicate a stark contrast in the neuroprotective efficacy of CP-465022 and NBQX. While both compounds are AMPA receptor antagonists, their differing effects in in vivo ischemia models highlight the complexities of targeting the glutamatergic system for neuroprotection.

CP-465022, despite its potency and selectivity as a noncompetitive AMPA receptor antagonist, has been shown to be ineffective at reducing infarct volume or preventing neuronal death in rat models of focal and global ischemia.[1][2] This lack of efficacy is significant, as it suggests that simple blockade of the AMPA receptor at an allosteric site may not be sufficient to counteract the complex cascade of events leading to ischemic cell death.

In contrast, the competitive AMPA/kainate receptor antagonist NBQX has demonstrated robust neuroprotective effects in similar models. It effectively reduces the size of the ischemic lesion, suggesting that competitive antagonism at the glutamate binding site is a more effective strategy for mitigating excitotoxicity in these paradigms.

Several factors could contribute to this discrepancy. The different binding sites and mechanisms of action (non-competitive vs. competitive) may lead to differential effects on AMPA receptor function during the dynamic and complex neurochemical environment of ischemia. Furthermore, potential off-target effects or differences in pharmacokinetic and pharmacodynamic profiles between the two compounds could also play a role.

References

Safety Operating Guide

Navigating the Safe Disposal of CP-465022 Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of CP-465022 hydrochloride, a selective, non-competitive AMPA receptor antagonist. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of hazardous laboratory chemical waste.

I. Chemical Profile and Safety Considerations

Key Chemical Data Summary:

PropertyValue
Molecular Weight 499.41 g/mol
Formula C₂₆H₂₄ClFN₄O·HCl
Appearance Solid
Solubility Soluble in DMSO

This data is for reference and does not encompass all safety-related characteristics.

II. Step-by-Step Disposal Protocol

The disposal of this compound, like many research chemicals, must be handled as hazardous waste. Under no circumstances should it be disposed of down the sink or in regular trash.[1][2]

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste : All unused, expired, or surplus this compound, as well as any solutions containing it, must be treated as hazardous chemical waste.[3]

  • Segregate Waste : Do not mix this compound waste with other incompatible waste streams. It should be collected in a designated, compatible container.[1][3]

Step 2: Proper Waste Containment

  • Use Appropriate Containers : Collect solid and liquid waste in separate, clearly labeled, and leak-proof containers that are chemically resistant.[1][2] The original container, if in good condition, can be used for the disposal of the pure compound.[2]

  • Labeling : As soon as the first drop of waste is added, affix a hazardous waste label to the container. The label must include the full chemical name ("this compound"), the concentration (if in solution), and the date accumulation started.[3][4][5]

  • Keep Containers Closed : Waste containers must be kept securely closed at all times, except when adding waste.[1][3][5]

  • Secondary Containment : All liquid waste containers must be stored in secondary containment, such as a plastic tub or bin, to prevent spills.[1][6]

Step 3: Disposal of Contaminated Materials

  • Solid Waste : Any materials contaminated with this compound, such as gloves, weighing paper, or absorbent pads, should be collected in a clearly labeled, sealed bag or container as hazardous solid waste.[2]

  • Sharps : Needles, syringes, or other sharps contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container.

  • Empty Containers : To be disposed of as non-hazardous waste, the original container must be triple-rinsed with a suitable solvent (such as the one used for solubilization, e.g., DMSO, followed by a volatile solvent like ethanol (B145695) or acetone). The rinsate from this process must be collected and disposed of as hazardous liquid waste.[3][5] After triple-rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[5]

Step 4: Arrange for Professional Disposal

  • Contact Environmental Health and Safety (EHS) : Your institution's EHS department is the primary point of contact for arranging the pickup and disposal of hazardous waste.

  • Licensed Waste Disposal Service : The final disposal of the collected hazardous waste must be handled by a licensed and certified hazardous waste disposal contractor.[4]

III. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_generation Waste Generation cluster_decision Disposal Decision cluster_procedure Disposal Procedure cluster_final Final Disposal Start This compound (Unused, Expired, or in Solution) Is_Hazardous Treat as Hazardous Waste? Start->Is_Hazardous Contaminated_Materials Contaminated Materials (Gloves, Weigh Paper, etc.) Contaminated_Materials->Is_Hazardous Empty_Container Empty Original Container Triple_Rinse Triple-Rinse Container Empty_Container->Triple_Rinse Collect_Liquid Collect in Labeled, Sealed Liquid Waste Container Is_Hazardous->Collect_Liquid  Yes (Liquid) Collect_Solid Collect in Labeled, Sealed Solid Waste Container Is_Hazardous->Collect_Solid  Yes (Solid)   Store_Waste Store in Secondary Containment in Designated Area Collect_Liquid->Store_Waste Collect_Solid->Store_Waste Collect_Rinsate Collect Rinsate as Hazardous Liquid Waste Triple_Rinse->Collect_Rinsate Dispose_Container Dispose of Rinsed Container as Non-Hazardous Waste Triple_Rinse->Dispose_Container Collect_Rinsate->Store_Waste EHS_Pickup Arrange for EHS Pickup and Professional Disposal Store_Waste->EHS_Pickup

Disposal decision workflow for this compound.

By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.